molecular formula C6H3F5N2 B1273121 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine CAS No. 675602-89-8

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Cat. No.: B1273121
CAS No.: 675602-89-8
M. Wt: 198.09 g/mol
InChI Key: GJYDRBORZUFFEB-UHFFFAOYSA-N
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Description

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H3F5N2 and its molecular weight is 198.09 g/mol. The purity is usually 95%.
The exact mass of the compound 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,6-difluoro-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2/c7-3-1-2(6(9,10)11)4(8)5(12)13-3/h1H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYDRBORZUFFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382312
Record name 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-89-8
Record name 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 675602-89-8
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Foundational & Exploratory

In-Depth Technical Guide to 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 675602-89-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. This document collates available data on its chemical properties, synthesis, and potential applications, with a focus on providing practical information for laboratory and development use.

Chemical and Physical Properties

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a highly functionalized aromatic compound. The presence of two fluorine atoms, a trifluoromethyl group, and an amino group on the pyridine ring imparts unique electronic and steric properties, making it a valuable building block in the synthesis of complex molecules. While specific, experimentally determined quantitative data for this exact compound is limited in publicly available literature, data for the closely related analog, 2-Amino-4-(trifluoromethyl)pyridine, is provided for reference.

Table 1: Physicochemical Properties of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine and a Key Analog

Property2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine2-Amino-4-(trifluoromethyl)pyridine (Analog)
CAS Number 675602-89-8[1]106447-97-6
Molecular Formula C₆H₃F₅N₂[1]C₆H₅F₃N₂
Molecular Weight 198.09 g/mol 162.11 g/mol
Appearance White to off-white crystalline solid (presumed)White to light yellow crystalline powder
Melting Point Not available70-74 °C
Boiling Point Not available221.3 ± 40.0 °C at 760 mmHg
Purity Typically >95-99% from commercial suppliers[1]High (recrystallized)

Synthesis and Experimental Protocols

Illustrative Synthetic Pathway (Analog-Based)

A common approach for the synthesis of aminopyridines is the nucleophilic aromatic substitution of a halogenated precursor with ammonia. The following workflow illustrates a potential synthetic route, adapted from known procedures for similar compounds.

G Potential Synthetic Workflow start 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine reagent1 Ammonia (aq.) High Temperature & Pressure start->reagent1 product 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine reagent1->product workup Work-up & Purification product->workup final_product Isolated Product workup->final_product

Caption: A generalized synthetic workflow for the amination of a fluorinated pyridine.

Detailed Experimental Protocol (Adapted from Analog Synthesis)

The following protocol is adapted from the synthesis of 2-Amino-4-(trifluoromethyl)pyridine from 2-chloro-4-(trifluoromethyl)pyridine and serves as a representative example of a high-pressure amination reaction.[2]

Materials:

  • 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine (starting material, hypothetical for this specific reaction)

  • 28% Aqueous Ammonia

  • High-pressure autoclave

  • Solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Charge a high-pressure autoclave with the starting fluorinated pyridine and an excess of 28% aqueous ammonia.

  • Seal the autoclave and heat the mixture to a high temperature (e.g., 180°C) for several hours (e.g., 10 hours). The internal pressure will increase significantly.

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Vent any residual pressure and open the autoclave in a well-ventilated fume hood.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography to yield the final 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

Spectroscopic Data (Predicted and Analog-Based)

No specific spectroscopic data for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine has been found in the searched literature. The following tables provide predicted data and experimental data for the analog 2-Amino-4-(trifluoromethyl)pyridine to serve as a reference for characterization.

Table 2: Predicted ¹H and ¹⁹F NMR Data for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

NucleusPredicted Chemical Shift (δ) ppmPredicted Multiplicity
¹H
H-5~7.0 - 8.0d
-NH₂~4.5 - 5.5br s
¹⁹F
3-F~ -130 to -150m
6-F~ -70 to -90m
4-CF₃~ -60 to -70t

Table 3: Experimental ¹H NMR Data for 2-Amino-4-(trifluoromethyl)pyridine

SolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
CDCl₃8.21d5.6H-6
6.82dd5.2, 1.2H-5
6.68s-H-3
4.71br s--NH₂

Biological Activity and Applications in Drug Discovery

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and cell permeability. Fluorinated pyridines are key building blocks in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[3][4][5]

While the specific biological activity of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is not documented, its structural motifs suggest potential applications as an intermediate in the development of novel therapeutics. The amino group provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular scaffolds.

The trifluoromethylpyridine moiety is present in several approved drugs and clinical candidates. For instance, 2-Amino-4-(trifluoromethyl)pyridine is a key intermediate in the synthesis of Bimiralisib, a PI3K/mTOR inhibitor.[5][6] This highlights the potential of this class of compounds in generating molecules that can interact with important biological targets.

Potential Signaling Pathway Involvement (Hypothetical)

Given the role of similar compounds in cancer therapy, a hypothetical involvement could be in the inhibition of cell signaling pathways crucial for tumor growth and proliferation, such as the PI3K/Akt/mTOR pathway.

G Hypothetical Target Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor Derivative of 2-Amino-3,6-difluoro-4- (trifluoromethyl)pyridine Inhibitor->PI3K Inhibitor->mTOR

Caption: Hypothetical inhibition of the PI3K/mTOR pathway by a derivative.

Conclusion

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a promising, yet under-documented, chemical entity. Its highly fluorinated structure suggests significant potential as a building block for novel pharmaceuticals and advanced materials. While a lack of specific experimental data necessitates reliance on analog comparisons, the foundational information provided in this guide serves as a valuable resource for researchers and developers interested in exploring the chemistry and applications of this compound. Further research to elucidate its precise properties and reactivity is warranted and will undoubtedly open new avenues in synthetic and medicinal chemistry.

References

physicochemical properties of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and a trifluoromethyl group onto the pyridine scaffold can dramatically alter the molecule's physicochemical properties. These modifications can enhance metabolic stability, binding affinity, and cell permeability, making such compounds valuable building blocks in the synthesis of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a workflow for its analytical characterization.

Core Physicochemical Properties

The key physicochemical data for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine are summarized in the table below. These properties are fundamental to understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name 3,6-difluoro-4-(trifluoromethyl)pyridin-2-amine[2]
CAS Number 675602-89-8[3][4][5]
Molecular Formula C₆H₃F₅N₂[2][4]
Molecular Weight 198.09 g/mol [2]
Appearance Off-white crystalline solid[3]
Melting Point 67-68°C[3]
Storage Temperature 2-8°C[3]
SMILES C1=C(C(=C(N=C1F)N)F)C(F)(F)F[2]
InChIKey GJYDRBORZUFFEB-UHFFFAOYSA-N[2]

Experimental Protocols

The determination of physicochemical properties requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Melting Point Determination
  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.

  • Methodology (Capillary Method):

    • A small, finely powdered sample of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid mass turns to a clear liquid (clear melt) are recorded.[6] The narrowness of this range indicates the purity of the substance.

Purity and Identity Confirmation via Spectroscopy

Spectroscopic methods are essential for confirming the structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired using a high-field NMR spectrometer.

    • Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure, including the positions of the amino group, fluorine atoms, and trifluoromethyl group on the pyridine ring.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the functional groups present in the molecule.

    • Sample Preparation (KBr Pellet Method): 1-2 mg of the compound is ground with approximately 100 mg of dry, spectroscopic-grade potassium bromide (KBr) until a fine powder is obtained.[7] This mixture is then pressed under high pressure to form a transparent pellet.[7]

    • Analysis: The IR spectrum is recorded, and characteristic absorption bands for N-H (amino group), C-F (fluoro and trifluoromethyl groups), and C=N/C=C (pyridine ring) vibrations are identified.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight and elemental composition of the compound.[7]

    • Methodology: The sample is ionized (e.g., using Electrospray Ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the analytical confirmation of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine's identity and purity.

G cluster_decision start Sample of 2-Amino-3,6-difluoro-4- (trifluoromethyl)pyridine mp Melting Point Determination start->mp nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (HRMS) start->ms purity_check Purity Assessment mp->purity_check Narrow Range? structure_confirm Structural Confirmation nmr->structure_confirm ir->structure_confirm ms->structure_confirm pass Purity & Identity Confirmed purity_check->pass Yes fail Further Purification or Resynthesis Required purity_check->fail No structure_confirm->pass Consistent Data structure_confirm->fail Inconsistent Data

Caption: Analytical workflow for purity and identity confirmation.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. The strategic incorporation of fluorine and trifluoromethyl moieties can significantly modulate the physicochemical and pharmacological properties of organic molecules. This guide outlines the analytical methodologies and data interpretation central to confirming the compound's molecular structure.

Molecular and Spectroscopic Overview

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine (CAS No. 675602-89-8) possesses the molecular formula C₆H₃F₅N₂ and a monoisotopic mass of approximately 198.02 Da.[1][2][3] The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the definitive structure elucidation of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine, providing unambiguous information about the carbon-hydrogen framework and the disposition of the fluorine atoms. Due to the absence of publicly available experimental spectra for this specific molecule, the following data is predicted based on established principles and data from analogous structures.

Table 1: Predicted NMR Spectroscopic Data for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Nucleus Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constants (J) Hz Assignment
¹H~ 6.8 - 7.2d~ 8 - 10H-5
~ 5.0 - 5.5br s--NH₂
¹³C~ 150 - 155dLarge ¹JCFC-6
~ 145 - 150dLarge ¹JCFC-3
~ 135 - 140qLarge ¹JCF-CF₃
~ 120 - 125mC-4
~ 115 - 120dC-2
~ 110 - 115dC-5
¹⁹F~ -60 to -70s--CF₃
~ -80 to -90d~ 8 - 10F-6
~ -130 to -140s-F-3

Note: Predicted values are for illustrative purposes and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Table 2: Characteristic Infrared Absorption Frequencies

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
N-H Stretch (Amino group)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Weak
C=N, C=C Stretch (Pyridine ring)1550 - 1650Medium to Strong
N-H Bend (Amino group)1580 - 1650Medium
C-F Stretch (Aromatic)1100 - 1400Strong
C-F Stretch (Trifluoromethyl)1000 - 1200Very Strong, Multiple bands
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation patterns, which can further support the proposed structure. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Table 3: Predicted Mass Spectrometry Data

Ion Predicted m/z
[M+H]⁺199.0289
[M]⁺198.0211
[M-H]⁻197.0144

Note: Predicted m/z values are based on the monoisotopic mass.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data for structural elucidation.

NMR Spectroscopy Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-180 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse, proton-decoupled.

    • Spectral Width: A range appropriate for fluorinated pyridines, typically centered around -100 ppm.

    • Reference: An external reference such as CFCl₃ (0 ppm) or an internal standard.

    • Number of Scans: 64.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Ionization Mode: Positive and negative ESI modes to observe [M+H]⁺ and [M-H]⁻ ions.

    • Mass Range: A range encompassing the expected molecular weight (e.g., 50-500 m/z).

    • Resolution: Set to a high value (e.g., >10,000) to enable accurate mass measurement.

    • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis.

Visualization of the Elucidation Workflow

The logical process for elucidating the structure of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine can be visualized as a workflow.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms_interp Determine Molecular Weight & Formula (HRMS) ms->ms_interp ir_interp Identify Functional Groups (-NH₂, -CF₃, C-F, Aromatic Ring) ir->ir_interp nmr_interp Elucidate Connectivity & Stereochemistry nmr->nmr_interp structure Proposed Structure of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine ms_interp->structure ir_interp->structure nmr_interp->structure

Caption: Workflow for the structure elucidation of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

Signaling Pathways and Logical Relationships

While no specific signaling pathways involving this exact molecule are extensively documented, fluorinated pyridines are common scaffolds in drug discovery, often targeting kinases or other enzymes. The logical relationship in designing such molecules often involves leveraging the properties of the fluoro- and trifluoromethyl substituents.

logical_relationships cluster_substituents Key Substituents scaffold Pyridine Scaffold amino Amino Group (-NH₂) (H-bond donor/acceptor, nucleophile) scaffold->amino Position 2 fluoro Fluoro Groups (-F) (Modulate pKa, block metabolism) scaffold->fluoro Positions 3 & 6 trifluoromethyl Trifluoromethyl Group (-CF₃) (Increase lipophilicity, metabolic stability) scaffold->trifluoromethyl Position 4 properties Enhanced Physicochemical & Pharmacological Properties amino->properties fluoro->properties trifluoromethyl->properties

References

Technical Guide: Determining the Solubility of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This technical guide addresses the solubility of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine (CAS No. 675602-89-8) in organic solvents. Following a comprehensive search of scientific literature, patent databases, and chemical supplier technical data, it has been determined that no quantitative solubility data for this compound in organic solvents is publicly available. Consequently, this document provides a detailed, adaptable experimental protocol for the precise determination of its solubility. The methodologies outlined herein are based on established best practices for solubility testing of solid organic compounds and are intended to enable researchers to generate reliable data in-house. This guide includes a step-by-step experimental workflow, guidance on analytical method development, and visualizations to clarify the experimental process and the theoretical principles of solubility.

Introduction

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. Understanding its solubility in various organic solvents is critical for a range of applications, including reaction optimization, purification, formulation development, and preclinical studies. The solubility of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its processing, bioavailability, and efficacy.

Given the absence of published quantitative solubility data for this specific compound, this guide provides a robust framework for its experimental determination.

Physicochemical Properties (Known)

While quantitative solubility data is unavailable, some basic physicochemical properties have been reported, which can inform experimental design.

PropertyValueReference
CAS Number 675602-89-8N/A
Molecular Formula C₆H₃F₅N₂N/A
Molecular Weight 198.09 g/mol N/A
Melting Point 66 - 68 °CN/A

Note: No quantitative solubility data was found in a comprehensive search of available literature.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. It involves agitating an excess amount of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant.

3.1. Materials and Reagents

  • Solute: 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine (purity >98%)

  • Solvents: A range of analytical or HPLC-grade organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane). The choice of solvents should reflect the intended application and cover a range of polarities.

  • Filtration: 0.22 µm or 0.45 µm chemically resistant syringe filters (e.g., PTFE, PVDF).

  • Volumetric flasks, pipettes, and autosampler vials.

3.2. Equipment

  • Analytical Balance: Capable of measuring to ±0.01 mg.

  • Incubator Shaker: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed.

  • Centrifuge (optional): To aid in the separation of solid material before filtration.

  • Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis Diode Array Detector) is recommended for accurate quantification.

3.3. Experimental Procedure

  • Preparation: Add an excess amount of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine to a series of vials (e.g., 20 mg to 5 mL of solvent). The key is to ensure that undissolved solid remains at equilibrium. Each solvent should be tested in triplicate.

  • Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C) and agitate at a consistent speed (e.g., 150 rpm) for a predetermined period. A preliminary study should be conducted to determine the time to reach equilibrium (e.g., sampling at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements show no significant change in concentration.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically compatible syringe filter into a clean vial to remove all undissolved solids.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

3.4. Analytical Quantification: HPLC Method

A validated HPLC method is crucial for accurately determining the concentration of the dissolved compound.

  • Method Development:

    • Column: A C18 reversed-phase column is a common starting point for a molecule of this nature.

    • Mobile Phase: A gradient or isocratic elution using a mixture of water (potentially with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

    • Detection: The compound's UV absorbance should be measured to determine an appropriate wavelength for detection (e.g., scanning from 200-400 nm).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 5-20 µL.

  • Calibration:

    • Prepare a series of standard solutions of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine of known concentrations in the chosen mobile phase.

    • Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration. A linear regression with R² > 0.999 is desirable.

  • Sample Analysis:

    • Inject the prepared (filtered and diluted) samples from the solubility experiment.

    • Determine the peak area for the solute in each sample.

    • Calculate the concentration in the diluted sample using the calibration curve.

    • Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical factors influencing solubility.

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis & Calculation prep1 Weigh excess solute prep2 Add solvent to vials (n=3 per solvent) prep1->prep2 Combine equil1 Agitate at constant T (e.g., 25°C, 48h) prep2->equil1 sample1 Settle suspension equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22µm syringe filter sample2->sample3 sample4 Dilute filtrate for analysis sample3->sample4 analysis2 Analyze standards & samples by validated HPLC method sample4->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Calculate concentration using calibration curve analysis2->analysis3 analysis4 Determine solubility (mg/mL or mol/L) analysis3->analysis4

Figure 1: Experimental workflow for solubility determination.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility solute_polarity Polarity / H-bonding solute_polarity->solubility solute_size Molecular Size solute_size->solubility solute_crystal Crystal Lattice Energy solute_crystal->solubility solvent_polarity Polarity ('Like Dissolves Like') solvent_polarity->solubility solvent_hbond H-bond Capacity solvent_hbond->solubility temp Temperature temp->solubility pressure Pressure (for gases) pressure->solubility

Figure 2: Key factors influencing solubility.

Data Presentation

Once the experimental work is complete, the quantitative data should be summarized in a clear, structured table for easy comparison.

Table 1: Hypothetical Solubility Data for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine at 25°C

Organic SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
Dichloromethane3.1[Experimental Value][Calculated Value]
Ethyl Acetate4.4[Experimental Value][Calculated Value]
Acetone5.1[Experimental Value][Calculated Value]
Acetonitrile5.8[Experimental Value][Calculated Value]
Ethanol4.3[Experimental Value][Calculated Value]
Methanol5.1[Experimental Value][Calculated Value]

Conclusion

While no pre-existing data on the solubility of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine in organic solvents is available, this guide provides the necessary framework for researchers to determine these crucial parameters experimentally. Adherence to a systematic protocol, such as the isothermal shake-flask method coupled with a validated HPLC assay, will yield reliable and reproducible data essential for the advancement of research and development involving this compound.

Spectroscopic and Technical Profile of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectral data (NMR, IR, MS) for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine (CAS No. 675602-89-8) is not readily found in scientific literature or databases. While this compound is commercially available, its detailed characterization is not widely published. This guide will, therefore, utilize spectral data for the closely related and well-documented compound, 2-Amino-4-(trifluoromethyl)pyridine , as a representative example to illustrate the expected data presentation, experimental protocols, and visualizations. This will serve as a template for the analysis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine once spectral data becomes accessible.

Introduction

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of an amino group, two fluorine atoms, and a trifluoromethyl group on the pyridine core imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. Accurate spectral characterization is paramount for its quality control and for the unambiguous identification of derivative compounds. This document provides a framework for the presentation and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectral Data Presentation

The following tables summarize the expected spectral data for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine, with illustrative data from 2-Amino-4-(trifluoromethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure. For 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about the proton, carbon, and fluorine environments within the molecule.

Table 1: ¹H NMR Spectral Data (Illustrative Example: 2-Amino-4-(trifluoromethyl)pyridine)

SolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
CDCl₃8.21d5.6H-6
6.82dd5.2, 1.2H-5
6.68s-H-3
4.71br s--NH₂

Table 2: ¹³C NMR Spectral Data (Illustrative Example: Predicted for 2-Amino-4-(trifluoromethyl)pyridine)

NucleusPredicted Chemical Shift (δ) ppm
C-2159.5
C-3108.1
C-4150.2 (q, J ≈ 34 Hz)
C-5110.7
C-6151.3
CF₃123.4 (q, J ≈ 272 Hz)

Table 3: ¹⁹F NMR Spectral Data (Illustrative Example: Predicted for 2-Amino-4-(trifluoromethyl)pyridine)

NucleusPredicted Chemical Shift (δ) ppm
CF₃-68.0
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 4: IR Spectral Data (Illustrative Example)

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretch (Amino group)
1640-1600MediumN-H bend (Amino group)
1600-1450Medium-StrongC=C and C=N stretch (Pyridine ring)
1350-1150StrongC-F stretch (Trifluoromethyl group)
1100-1000StrongC-F stretch (Aryl fluoride)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Table 5: Mass Spectrometry Data

Technique[M+H]⁺ (m/z)Key Fragments (m/z)
ESI-MS199.03Expected fragments would arise from the loss of HF, CF₃, and other neutral fragments.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectral data.

NMR Spectroscopy
  • Sample Preparation: For ¹H and ¹³C NMR, dissolve 5-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 0-180 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: ≥1024.

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: Centered around the expected CF₃ and C-F signals.

    • Number of Scans: 64-256.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Fragmentor Voltage: Varied to induce fragmentation for structural analysis.

Visualizations

Molecular Structure and Logical Workflow

The following diagrams illustrate the molecular structure and a typical workflow for its spectral analysis.

Caption: Molecular structure of the target compound.

spectral_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Amino-3,6-difluoro-4- (trifluoromethyl)pyridine NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structure Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for spectral data acquisition and analysis.

commercial availability of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine and trifluoromethyl groups can profoundly influence the physicochemical and pharmacological properties of lead compounds. This guide provides a comprehensive overview of the commercial availability, key properties, and synthetic considerations for this valuable building block.

The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the fluorine atoms can modulate pKa and conformational preferences. The amino group provides a versatile handle for a wide range of chemical transformations, making this compound a valuable starting material for the synthesis of complex molecular architectures.

Commercial Availability

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine (CAS No. 675602-89-8) is available from several chemical suppliers. The table below summarizes the available information from a selection of vendors.

SupplierCAS NumberPurityQuantityNotes
Weifang Yangxu Group Co., Ltd.[1]675602-89-899%[1]Milligram to Kilogram Scale[1]Stated as a manufacturer with large production capacity.[1]
Apollo Scientific (via CymitQuimica)[2]675602-89-8--Listed in catalog.
Thermo Scientific (Fisher Scientific)-95%100 mgCurrently listed as unavailable or discontinued.

Physicochemical Properties

The key physicochemical properties of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine are summarized below.

PropertyValueSource
CAS Number 675602-89-8Weifang Yangxu Group Co., Ltd.[1], Apollo Scientific[2]
Molecular Formula C₆H₃F₅N₂Weifang Yangxu Group Co., Ltd.[1], PubChem[3]
Molecular Weight 198.09 g/mol PubChem[3]
IUPAC Name 3,6-difluoro-4-(trifluoromethyl)pyridin-2-aminePubChem[3]
Melting Point 67-68°CChemicalBook[4]
Appearance Off-white crystalline solidChemicalBook[4]
Storage Temperature 2-8°CChemicalBook[4]
InChIKey GJYDRBORZUFFEB-UHFFFAOYSA-NPubChem[3]
SMILES C1=C(C(=C(N=C1F)N)F)C(F)(F)FPubChem[3]

Synthesis and Experimental Protocols

Below is a representative, generalized protocol for the synthesis of a fluorinated aminopyridine, which illustrates the common methodologies employed in this area of chemistry. Note: This protocol is for the synthesis of 2-amino-3-fluoropyridine and should be adapted and optimized for the target molecule by a qualified synthetic chemist.[5]

Representative Experimental Protocol: Synthesis of 2-Amino-3-fluoropyridine[5]

Starting Material: 2,3-Difluoro-5-chloropyridine

  • Ammonolysis:

    • In a high-pressure autoclave, combine 2,3-difluoro-5-chloropyridine (1 equivalent) and aqueous ammonia (10-15 equivalents).[5]

    • Seal the reactor and heat to 110-140°C for 16-24 hours.[5]

    • After cooling, the resulting solid (2-amino-3-fluoro-5-chloropyridine) is isolated by filtration, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).[5]

    • The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield additional product.[5]

  • Reductive Dechlorination:

    • The intermediate, 2-amino-3-fluoro-5-chloropyridine, is dissolved in a suitable solvent such as ethanol or methanol.

    • A palladium on carbon catalyst (Pd/C, 5-10 mol%) is added to the solution.

    • The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The crude product is then purified by column chromatography or recrystallization to afford pure 2-amino-3-fluoropyridine.

Applications in Research and Drug Development

While specific applications for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine are not extensively documented, its structure suggests its utility as a key building block in the synthesis of novel therapeutic agents. The general class of trifluoromethylpyridines is widely used in the development of pharmaceuticals and agrochemicals.

The presence of the trifluoromethyl group can enhance the biological activity and pharmacokinetic profile of a drug candidate. The amino group serves as a key functional handle for introducing the pyridine core into larger molecules through reactions such as amide bond formation, urea formation, and transition metal-catalyzed cross-coupling reactions.

Visualizations

General Experimental Workflow for the Utilization of a Pyridine Building Block

The following diagram illustrates a typical experimental workflow for a medicinal chemist utilizing a functionalized pyridine building block like 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine in a synthetic campaign.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Weigh Reagents (Pyridine Building Block, Coupling Partner, etc.) solvent Add Anhydrous Solvent reagents->solvent atmosphere Establish Inert Atmosphere (N2 or Ar) solvent->atmosphere addition Reagent Addition (e.g., dropwise) atmosphere->addition conditions Set Reaction Conditions (Temperature, Stirring) addition->conditions monitoring Monitor Progress (TLC, LC-MS) conditions->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography, Recrystallization, etc.) concentrate->purify characterize Characterization (NMR, MS, HRMS) purify->characterize final_product Pure Final Product characterize->final_product G cluster_properties Key Physicochemical Properties cluster_implications Implications in Drug Discovery compound 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine trifluoromethyl Trifluoromethyl Group (-CF3) compound->trifluoromethyl fluorine Ring Fluorine Atoms compound->fluorine amino Amino Group (-NH2) compound->amino lipophilicity Increased Lipophilicity (Membrane Permeability) trifluoromethyl->lipophilicity metabolic_stability Enhanced Metabolic Stability (Longer Half-life) trifluoromethyl->metabolic_stability binding Modulated Binding Affinity (Potency) trifluoromethyl->binding fluorine->binding pka Altered pKa (Solubility, Target Engagement) fluorine->pka synthetic_handle Versatile Synthetic Handle (SAR Exploration) amino->synthetic_handle

References

Technical Guide on the Safety and Handling of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited safety and toxicological data are available for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine. This guide is based on available data for the compound and structurally similar molecules. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

Introduction

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. Its unique substitution pattern suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. Due to its reactive nature and the presence of a trifluoromethyl group, careful handling and a thorough understanding of its potential hazards are imperative. This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound.

Hazard Identification

Based on aggregated data for 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine, the following hazard classifications are reported.[1]

GHS Classification:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Warning): Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Danger/Warning): Toxic or harmful if inhaled.[1]

  • Skin Corrosion/Irritation (Warning): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Warning): May cause respiratory irritation.[1]

Pictograms:

GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark)

Signal Word: Danger/Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H331/H332: Toxic/Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the available physical and chemical properties for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine and its close analogs is presented below.

Property2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine2-Amino-4-(trifluoromethyl)pyridine2-Amino-5-(trifluoromethyl)pyridine2-Amino-6-(trifluoromethyl)pyridine
Molecular Formula C₆H₃F₅N₂C₆H₅F₃N₂C₆H₅F₃N₂C₆H₅F₃N₂
Molecular Weight 198.09 g/mol 162.11 g/mol 162.11 g/mol 162.11 g/mol
Appearance Crystalline solidWhite to light yellow powder to crystalSolidSolid
Melting Point Not available70-74 °CNot availableNot available
Boiling Point Not available221.3 °C at 760 mmHgNot availableNot available
CAS Number 675602-89-8[1]106447-97-6[2]74784-70-6[3]Not available

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn at all times when handling 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine and its analogs.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.[2][3]
Eye/Face Protection Safety glasses with side-shields or chemical goggles and a face shield.Protects against splashes and airborne particles.[2][3]
Skin and Body Protection A lab coat, and in cases of potential significant exposure, chemical-resistant clothing.Prevents contamination of personal clothing and skin.[2][3]
Respiratory Protection In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Protects against inhalation of harmful dust and vapors.[2][3]

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Avoid generating dust.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5]

  • Use non-sparking tools.[5]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Do not eat, drink, or smoke in the handling area.[3][5]

  • Wash hands thoroughly after handling.[3][5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][6]

  • Keep away from heat, sparks, and open flames.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Some analogs are noted to be hygroscopic; consider storage under an inert atmosphere.[2]

First Aid and Emergency Procedures

In case of exposure, follow these first aid measures immediately and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][3]

Fire-Fighting Measures:

  • Use alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[3]

  • Wear self-contained breathing apparatus and full protective gear.[3]

Accidental Release Measures:

  • Evacuate unnecessary personnel from the area.[3]

  • Wear appropriate personal protective equipment.[3]

  • Avoid generating dust.[3]

  • For small spills, carefully sweep or shovel the material into a suitable container for disposal.[3]

  • For large spills, contain the spill and prevent it from entering drains or waterways.[3]

  • Notify environmental authorities if the product enters sewers or public waters.[3]

Experimental Protocols and Workflows

No specific experimental protocols for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine were found in the public domain. The following is a generalized workflow for the safe handling of potent chemical powders in a laboratory setting.

SafeHandlingWorkflow General Workflow for Safe Handling of Potent Chemical Powders cluster_prep Preparation cluster_handling Material Handling cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Prepare Engineering Controls (Fume Hood, etc.) A->B C Don Appropriate PPE B->C F Weighing and Dispensing (in contained environment) D Receive and Inspect Chemical Container E Transfer to Designated Storage Location D->E E->F For Use G Perform Experiment F->G H Decontaminate Equipment and Work Surfaces G->H I Segregate and Label Chemical Waste H->I J Dispose of Waste According to Regulations I->J K Remove and Dispose of Contaminated PPE J->K

Caption: General Workflow for Safe Handling of Potent Chemical Powders

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways modulated by 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine. As research with this compound progresses, it is anticipated that its biological targets and mechanisms of action will be elucidated.

Conclusion

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a compound with significant potential in drug discovery. However, due to its chemical nature and the limited availability of safety data, it must be handled with extreme care. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for minimizing risk and ensuring a safe laboratory environment. Researchers should always consult the most up-to-date safety information and perform a thorough risk assessment before initiating any new experimental work with this compound.

References

An In-depth Technical Guide to the Thermal Stability of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms and a trifluoromethyl group can impart unique properties, such as increased metabolic stability and binding affinity in drug candidates. However, these electron-withdrawing groups can also influence the molecule's thermal stability. A thorough understanding of its thermal properties is crucial for safe handling, storage, formulation, and application, particularly in processes involving elevated temperatures.

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine and a framework for interpreting the resulting data.

Thermal Stability Data

The thermal stability of a compound is typically characterized by its decomposition profile, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is not available, the following table illustrates how such data would be presented.

ParameterValue (Hypothetical)MethodConditions
Melting Point 67-68 °C[1]DSC10 °C/min, Nitrogen
Onset Decomposition Temp. (Tonset) 250 °CTGA10 °C/min, Nitrogen
Peak Decomposition Temp. (Tpeak) 275 °CTGA (DTG curve)10 °C/min, Nitrogen
Mass Loss (at 300 °C) 45%TGA10 °C/min, Nitrogen
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides, Hydrogen fluorideInferred from similar compounds[2]High temperature/fire conditions

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and reliable thermal stability data. The following are standard protocols for TGA and DSC analysis of organic compounds.

3.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • An accurately weighed sample of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

    • The crucible is placed on the TGA balance.

    • The furnace is sealed, and the system is purged with an inert gas (typically nitrogen at a flow rate of 20-50 mL/min) to remove any oxygen.

    • The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 500 °C).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed.

3.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and to detect any other thermal events such as phase transitions or exothermic decomposition.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample (typically 2-5 mg) of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell.

    • The cell is purged with an inert gas (e.g., nitrogen at 20-50 mL/min).

    • The sample is subjected to a controlled temperature program, for example, heating from ambient temperature to a temperature above its melting point at a constant rate (e.g., 10 °C/min).

    • The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

    • The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Visualization of Experimental Workflow

The logical flow for assessing the thermal stability of a new chemical entity is depicted below.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_output Final Assessment Sample 2-Amino-3,6-difluoro-4- (trifluoromethyl)pyridine TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Decomposition Temperature Mass Loss (%) TGA->TGA_Data DSC_Data Melting Point Exothermic Decomposition DSC->DSC_Data Hazard Identification of Hazardous Products TGA_Data->Hazard Report Thermal Stability Profile & Safe Handling Guidelines TGA_Data->Report DSC_Data->Report Hazard->Report

Workflow for Thermal Stability Assessment.

Interpretation of Thermal Data and Potential Decomposition Pathways

The data obtained from TGA and DSC analyses provide critical insights into the thermal stability of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

  • TGA Curve: A sharp drop in the TGA curve indicates the onset of decomposition. The temperature at which this occurs (Tonset) is a key indicator of thermal stability. The DTG curve helps to identify the temperature of maximum decomposition rate (Tpeak). Multiple steps in the TGA curve would suggest a multi-stage decomposition process.

  • DSC Thermogram: The melting point is observed as a sharp endothermic peak. Any significant exothermic event following the melting point, especially if it corresponds to a mass loss in the TGA, is indicative of decomposition.

  • Decomposition Pathway: While the precise decomposition pathway would require further investigation (e.g., using TGA coupled with mass spectrometry or FTIR), it is plausible that the thermal decomposition of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine would proceed via the cleavage of the C-F and C-N bonds. Based on the safety data for similar compounds, hazardous gases such as hydrogen fluoride (HF), various nitrogen oxides (NOx), and carbon oxides (CO, CO2) are expected to be released upon thermal decomposition.[2] The highly stable trifluoromethyl group may also lead to the formation of other toxic fluorine-containing byproducts.

Conclusion

A comprehensive evaluation of the thermal stability of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is paramount for its safe handling, storage, and utilization in research and development. The experimental protocols and data interpretation framework outlined in this guide provide a robust approach for this assessment. The anticipated thermal decomposition to yield hazardous gases underscores the importance of handling this compound with appropriate personal protective equipment and in well-ventilated areas, especially when heating. Further studies are warranted to obtain specific experimental data and to fully elucidate the decomposition mechanism of this important chemical entity.

References

An In-depth Technical Guide to the Reactivity Profile of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and predicted spectroscopic profile of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine, a highly functionalized pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related fluorinated pyridines to predict its behavior in key chemical transformations, including nucleophilic aromatic substitution, electrophilic substitution, and metal-catalyzed cross-coupling reactions. Detailed experimental protocols from analogous systems are provided as representative examples. This document aims to serve as a valuable resource for researchers planning the synthesis and derivatization of this and similar compounds.

Introduction

Fluorinated pyridine scaffolds are of significant importance in the development of pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by fluorine and trifluoromethyl substituents. These groups can enhance metabolic stability, binding affinity, and bioavailability. 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine combines a nucleophilic amino group with a pyridine ring heavily substituted with electron-withdrawing fluorine and trifluoromethyl groups, leading to a complex and interesting reactivity profile. This guide explores the expected synthetic routes to this compound and its anticipated reactivity in key organic reactions.

Physicochemical Properties

The fundamental physicochemical properties of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine are summarized in Table 1. These values are compiled from chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

PropertyValueSource
IUPAC Name 3,6-difluoro-4-(trifluoromethyl)pyridin-2-aminePubChem[1]
CAS Number 675602-89-8Chemical Suppliers[2]
Molecular Formula C₆H₃F₅N₂PubChem[1]
Molecular Weight 198.09 g/mol PubChem[1]
Appearance Off-white crystalline solidCymitQuimica[3]
Melting Point 67-68 °CChemicalBook
Predicted XlogP 1.9PubChem[1]
Predicted Hydrogen Bond Donors 1PubChem[1]
Predicted Hydrogen Bond Acceptors 4PubChem[1]

Synthesis

Proposed Synthetic Pathway

The synthesis could potentially start from a readily available polychlorinated 4-(trifluoromethyl)pyridine. The chlorine atoms can be substituted with fluorine via a halogen exchange (HALEX) reaction, followed by a selective nucleophilic aromatic substitution of a fluorine atom with ammonia or an ammonia equivalent.

Synthetic Pathway Polychloro-4-(trifluoromethyl)pyridine Polychloro-4-(trifluoromethyl)pyridine Polyfluoro-4-(trifluoromethyl)pyridine Polyfluoro-4-(trifluoromethyl)pyridine Polychloro-4-(trifluoromethyl)pyridine->Polyfluoro-4-(trifluoromethyl)pyridine Fluorinating Agent (e.g., KF, CsF) 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine Polyfluoro-4-(trifluoromethyl)pyridine->2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine Aminating Agent (e.g., NH₃)

Caption: Proposed synthetic pathway for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

Representative Experimental Protocol: Synthesis of a Related Aminofluoropyridine

The following protocol for the synthesis of 2-amino-3,5-difluoropyridine from 2,3,5-trichloropyridine illustrates the general steps that could be adapted. This process involves nucleophilic aromatic fluorination and a subsequent Hofmann rearrangement.[4]

Step 1: Fluorination of 2,3,5-trichloropyridine A mixture of 2,3,5-trichloropyridine and a fluoride source (e.g., potassium fluoride) in a polar aprotic solvent (e.g., DMSO or NMP) is heated to an elevated temperature (e.g., 180-220 °C) to facilitate halogen exchange.

Step 2: Cyanation and Further Fluorination The resulting fluorinated intermediate can be further functionalized. For instance, reaction with a cyanide source, followed by another fluorination step, can introduce the desired substitution pattern.

Step 3: Hydrolysis and Hofmann Rearrangement The nitrile is then hydrolyzed to a primary amide, which is subsequently subjected to a Hofmann rearrangement using an oxidant like sodium hypochlorite in the presence of a base to yield the amino group.

Reactivity Profile

The reactivity of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is dictated by the interplay of the electron-donating amino group and the strongly electron-withdrawing fluoro and trifluoromethyl substituents. The pyridine ring is highly electron-deficient, making it susceptible to nucleophilic attack. The fluorine atoms, particularly at the 2- and 6-positions, are expected to be good leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the fluorine and trifluoromethyl groups, makes the compound highly susceptible to SNAr. The fluorine atoms at positions 3 and 6 are expected to be the most likely leaving groups. Reactions of fluoropyridines are often faster than those of their chloro-analogues.[5]

General Reaction Scheme:

SNAr Reaction 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine Substituted Product Substituted Product 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine->Substituted Product Nucleophile (Nu⁻)

Caption: General scheme for Nucleophilic Aromatic Substitution.

Representative Experimental Protocol: SNAr on a Fluoropyridine A solution of the fluoropyridine (1.0 equiv) and the nucleophile (1.1-2.0 equiv) in a polar aprotic solvent such as DMF or DMSO is stirred at a temperature ranging from room temperature to 120 °C. A base (e.g., K₂CO₃ or Cs₂CO₃) may be required depending on the nucleophile. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by quenching with water and extracting with an organic solvent.

Table 2: Expected Reactivity in SNAr with Various Nucleophiles

NucleophileExpected ProductRepresentative Conditions
RO⁻ (Alkoxides)2-Amino-3-alkoxy-6-fluoro-4-(trifluoromethyl)pyridine or 2-Amino-6-alkoxy-3-fluoro-4-(trifluoromethyl)pyridineROH, NaH, THF, 0 °C to rt
R₂NH (Amines)2-Amino-3-(dialkylamino)-6-fluoro-4-(trifluoromethyl)pyridine or 2-Amino-6-(dialkylamino)-3-fluoro-4-(trifluoromethyl)pyridineR₂NH, K₂CO₃, DMF, 80-120 °C
RS⁻ (Thiolates)2-Amino-3-(alkylthio)-6-fluoro-4-(trifluoromethyl)pyridine or 2-Amino-6-(alkylthio)-3-fluoro-4-(trifluoromethyl)pyridineRSH, NaH, DMF, rt
Metal-Catalyzed Cross-Coupling Reactions

The fluorine atoms on the pyridine ring can potentially participate in metal-catalyzed cross-coupling reactions, although C-F bond activation is generally more challenging than that of C-Cl, C-Br, or C-I bonds. More likely, the amino group can be used as a handle for further functionalization, or the molecule itself can be synthesized via a cross-coupling reaction. Given the presence of C-F bonds, reactions like Suzuki-Miyaura or Buchwald-Hartwig amination would likely proceed at other positions if a suitable leaving group (e.g., Br, I) were present. For the purpose of this guide, we will consider the reactivity of the amino group.

While the C-F bonds are not ideal for direct Suzuki coupling, the amino group could be converted to a better leaving group (e.g., triflate) after protection, or more practically, the molecule could be synthesized from a bromo- or iodo-precursor via a Suzuki reaction. A representative protocol for a Suzuki coupling on a related aminopyridine is provided.

Representative Experimental Protocol: Suzuki-Miyaura Coupling To a degassed solution of the halo-aminopyridine (1.0 equiv), boronic acid or ester (1.2 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv) in a solvent system such as dioxane/water or toluene/water is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The mixture is heated under an inert atmosphere at 80-110 °C until the starting material is consumed.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Halopyridine, Boronic Acid, Base Degas Degas Solvent Reactants->Degas Catalyst Add Pd Catalyst Degas->Catalyst Heat Heat under Inert Atmosphere (80-110 °C) Catalyst->Heat Quench Quench with Water Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Similar to the Suzuki coupling, direct C-F amination is challenging. However, if a bromo or iodo substituent were present, a Buchwald-Hartwig amination could be employed to introduce an additional amino group.

Representative Experimental Protocol: Buchwald-Hartwig Amination In a glovebox or under an inert atmosphere, the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv) are combined in an anhydrous, degassed solvent such as toluene or dioxane. The reaction is heated at 80-110 °C until completion.

Electrophilic Substitution

The pyridine ring is highly electron-deficient, making electrophilic aromatic substitution very difficult. The amino group is an activating group, but its effect is likely insufficient to overcome the strong deactivating effects of the fluorine and trifluoromethyl substituents. If any electrophilic substitution were to occur, it would likely be directed to the 5-position, which is meta to the strongly deactivating trifluoromethyl group and ortho to the amino group. However, such reactions are expected to require harsh conditions and may result in low yields.

Spectroscopic Profile (Predicted)

No experimental spectroscopic data for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine has been found in the literature. The following tables provide predicted data based on the analysis of similar compounds and standard spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
¹H ~5.0 - 6.0br s--NH₂
~7.0 - 7.5dJ(H,F) ≈ 7-9H-5
¹³C ~155-160dJ(C,F) ≈ 240-260C-2
~115-125dJ(C,F) ≈ 20-30C-3
~120-130qJ(C,F) ≈ 270-280-CF₃
~135-145dqJ(C,F) ≈ 30-40, J(C,F) ≈ 5-10C-4
~110-120dJ(C,F) ≈ 15-25C-5
~150-155dJ(C,F) ≈ 250-270C-6
¹⁹F ~ -60 to -70s--CF₃
~ -90 to -110m-F-3
~ -120 to -140m-F-6

Note: Predicted values are highly approximate and can vary significantly based on solvent and other conditions.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300MediumN-H stretching (asymmetric and symmetric)
1640-1600StrongN-H scissoring
1600-1450Medium-StrongC=C and C=N stretching (aromatic ring)
1350-1100Very StrongC-F stretching (CF₃ and Ar-F)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 198. Key fragmentation patterns would likely involve the loss of HF, F, and CF₃ radicals.

Table 5: Predicted Key Mass Spectrometry Fragments

m/zPossible Fragment
198[M]⁺
179[M - F]⁺
129[M - CF₃]⁺

Conclusion

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a pyridine derivative with a rich and complex expected reactivity profile. The highly electron-deficient nature of the ring suggests that it will be a prime candidate for nucleophilic aromatic substitution reactions, with the fluorine atoms at positions 3 and 6 being the most probable leaving groups. While direct electrophilic substitution is predicted to be challenging, the amino group and the fluorine atoms provide handles for a variety of potential transformations, including metal-catalyzed cross-coupling reactions, to generate a diverse range of derivatives. The predicted spectroscopic data provided in this guide should aid in the characterization of this molecule and its reaction products. Further experimental work is necessary to fully elucidate the reactivity and properties of this promising building block.

References

The Trifluoromethylpyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorine-containing moieties has become a central theme in contemporary drug discovery, with the trifluoromethyl (-CF3) group playing a particularly prominent role. When appended to the versatile pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold imparts a unique constellation of physicochemical properties that medicinal chemists can leverage to overcome challenges in drug design. This technical guide provides an in-depth examination of the applications of trifluoromethylpyridines in medicinal chemistry, summarizing their impact on pharmacology, offering quantitative data on their biological activities, detailing relevant experimental protocols, and visualizing key concepts. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Impact of Trifluoromethylation on Pyridine Scaffolds

The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs. The introduction of a trifluoromethyl group—a strong electron-withdrawing substituent—dramatically alters the electronic and physical properties of the parent heterocycle. This modification can lead to significant improvements in a compound's therapeutic profile.[1][2]

Key advantages conferred by the -CF3 group include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This often leads to a longer in vivo half-life.[1]

  • Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier.[1]

  • Modulated Basicity: As a potent electron-withdrawing group, the -CF3 moiety reduces the basicity (pKa) of the pyridine nitrogen. This can prevent unwanted protonation at physiological pH, potentially improving cell permeability and reducing off-target ionic interactions.

  • Improved Target Binding: The unique electronic nature and steric profile of the -CF3 group can lead to enhanced binding affinity and selectivity for target proteins.[1]

These combined effects have made trifluoromethylpyridines indispensable building blocks in the development of novel therapeutics across various disease areas.[3][4]

Therapeutic Applications and Quantitative Data

Trifluoromethylpyridine derivatives have demonstrated significant therapeutic potential in oncology, infectious diseases, and central nervous system (CNS) disorders.

Oncology

In oncology, the TFMP scaffold is a common feature in potent kinase inhibitors that target dysregulated signaling pathways responsible for tumor growth and proliferation.[5]

Table 1: Inhibitory Activity of Representative Trifluoromethylpyridine-Containing Kinase Inhibitors

Compound Class/ExampleTarget Kinase(s)IC50 / Ki (nM)Relevant Cancer Type(s)
Pyridinyl-triazine DerivativePI3Kα / mTOR4.3 / 21Various solid tumors, brain tumors
Pyridinyl-aminopyrimidineEGFR~15-50Non-small cell lung cancer
N-phenyl-pyridinyl-amineRaf Kinase~50-100Melanoma, various carcinomas
Pyridinyl-diaminopyrimidinePYK2~5-20Glioblastoma, Osteoporosis

Data compiled from publicly available research and representative of compound classes.[5][6][7][8]

The following diagram illustrates a common mechanism of action where a TFMP-containing drug inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades that promote cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor TFMP-Kinase Inhibitor Inhibitor->RTK Inhibition Ligand Growth Factor Ligand->RTK Activation

Caption: Inhibition of RTK signaling pathways by a trifluoromethylpyridine-based drug.

Antimicrobial Agents

The TFMP moiety has been integrated into molecules designed to combat bacterial and viral infections.[9] Its lipophilicity can aid in penetrating the complex cell walls of pathogens. The anti-HIV drug Tipranavir, for example, incorporates a TFMP sulfonyl chloride-derived component.[10]

Table 2: Antimicrobial Activity of Representative Trifluoromethylpyridine Derivatives

Compound ClassTarget Organism/EnzymeMIC / EC50Mechanism of Action
Pyridine NucleosidesS. aureus, E. coliMIC: 1.3 - 5.5 µg/mLUndisclosed
Oxadiazole SulfonesXanthomonas oryzae (plant pathogen)EC50: 40 - 83 mg/LUndisclosed
Non-peptidic Protease InhibitorsHIV-1 ProteaseKi: < 1 nMProtease Inhibition

Data compiled from publicly available research and representative of compound classes.[10][11][12]

Central Nervous System (CNS) Disorders

The ability of the -CF3 group to increase lipophilicity and modulate pKa is particularly advantageous for drugs targeting the CNS, as it can facilitate passage across the blood-brain barrier. TFMP-containing compounds have been investigated as potential treatments for a range of neurological conditions.[13]

Table 3: CNS Receptor Activity of Representative Trifluoromethylpyridine Derivatives

Compound ClassTarget Receptor/EnzymeKi / IC50 (nM)Potential Indication
Pyrrole-based HydrazonesMAO-B / AChEIC50: ~665 (MAO-B)Neurodegenerative diseases
Pyridine Derivatives5-HT ReceptorsKi: < 10Schizophrenia, Anxiety
Phenyl-pyridinyl AminesCannabinoid ReceptorsKi: ~20-50Pain, Inflammation

Data compiled from publicly available research and representative of compound classes.[13]

Key Experimental Protocols

The evaluation of trifluoromethylpyridine derivatives involves a standard battery of in vitro and cellular assays to determine potency, selectivity, and mechanism of action.

Kinase Inhibition Assay (Luminescent ADP Detection)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Objective: To determine the IC50 value of a test compound against a specific kinase.

  • Principle: The assay measures the amount of ADP produced during the kinase reaction. Lower ADP levels in the presence of the compound indicate inhibition.

  • Methodology:

    • Plate Preparation: A test compound is serially diluted in DMSO and dispensed into a 384-well plate.

    • Reagent Addition: A solution containing the target kinase enzyme and its specific substrate peptide is added to the wells.

    • Reaction Initiation: The kinase reaction is started by the addition of an ATP solution. The plate is incubated at room temperature for 1 hour.

    • Signal Generation: A detection reagent is added, which converts the ADP produced into a luminescent signal.

    • Data Acquisition: Luminescence is read using a plate reader.

    • Analysis: The data is normalized to controls (0% and 100% inhibition), and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

G A Prepare Serial Dilution of TFMP Compound in 384-well Plate B Add Kinase Enzyme & Substrate Mixture A->B C Initiate Reaction with ATP Solution B->C D Incubate at Room Temp (e.g., 60 min) C->D E Add ADP Detection Reagent (Converts ADP to Light) D->E F Measure Luminescence on Plate Reader E->F G Analyze Data: Normalize and Fit Curve to Calculate IC50 F->G

Caption: General experimental workflow for a luminescent kinase inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Objective: To determine the MIC of a test compound against bacterial or fungal strains.

  • Principle: A broth microdilution method is used to assess microbial growth across a range of compound concentrations.

  • Methodology:

    • Compound Dilution: The test compound is serially diluted in a 96-well plate containing a suitable microbial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

    • Controls: Positive (microorganism, no compound) and negative (medium only) growth controls are included.

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Analysis: The MIC is determined by visual inspection as the lowest compound concentration at which no microbial growth is observed.

Conclusion and Future Outlook

The trifluoromethylpyridine scaffold has proven to be an exceptionally fruitful structural motif in the pursuit of novel therapeutics. Its ability to confer enhanced metabolic stability, favorable lipophilicity, and potent target engagement has led to its incorporation in numerous clinical candidates and marketed drugs.[4][14] The versatility of the TFMP core allows for its application across diverse therapeutic areas, from oncology to infectious diseases and beyond. Future research will undoubtedly continue to exploit the advantageous properties of this scaffold, focusing on novel substitution patterns, innovative synthetic methodologies, and applications against new and challenging biological targets. The trifluoromethylpyridine unit will remain a powerful tool in the medicinal chemist's arsenal for years to come.

References

The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer medicinal chemists a powerful tool to fine-tune molecular properties, overcoming common hurdles in drug development such as poor metabolic stability and low bioavailability. This technical guide provides a comprehensive overview of the multifaceted roles of fluorine in pyridine derivatives, detailing its impact on key drug-like properties, providing experimental methodologies for their evaluation, and illustrating relevant biological pathways and workflows.

The Impact of Fluorine Substitution on Physicochemical Properties

The introduction of fluorine into the pyridine ring can dramatically alter a molecule's electronic distribution, lipophilicity, basicity, and metabolic stability. These modifications are pivotal in optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target potency.

Modulation of Basicity (pKa)

Fluorine's strong electron-withdrawing nature significantly reduces the basicity of the pyridine nitrogen, thereby lowering its pKa.[1] This reduction can be advantageous for several reasons: it can decrease sequestration in acidic organelles, reduce off-target effects related to high basicity, and improve oral bioavailability by ensuring the molecule is in a more neutral, membrane-permeable state at physiological pH.[1][2] The position of the fluorine atom has a pronounced effect, with 2-fluorination causing the most substantial decrease in pKa due to its proximity to the nitrogen atom.[1]

Table 1: Comparison of pKa Values for Pyridine and its Monofluorinated Derivatives

CompoundpKa
Pyridine5.25[1]
2-Fluoropyridine-0.44[1]
3-Fluoropyridine2.97[1]
4-Fluoropyridine1.95[1]
Enhancement of Metabolic Stability

A primary application of fluorination in drug design is to block metabolically labile C-H bonds, particularly those susceptible to oxidation by cytochrome P450 (CYP) enzymes.[3][4] The high strength of the C-F bond makes it resistant to enzymatic cleavage, thereby increasing the metabolic half-life of the drug.[2][5] This can lead to improved pharmacokinetic profiles, allowing for less frequent dosing.

Table 2: Illustrative Impact of Fluorination on Metabolic Half-Life in Human Liver Microsomes

Compound PairNon-fluorinated Analogue (t½, min)Fluorinated Analogue (t½, min)Fold Improvement
Example 115906
Example 2< 545> 9
Example 330> 120> 4
Note: This table presents representative data to demonstrate the typical impact of fluorination on metabolic half-life (t½). Actual values are compound-specific.[1]
Modulation of Lipophilicity (logP/logD)

The effect of fluorine on lipophilicity is highly context-dependent.[6][7][8] A single fluorine atom can increase lipophilicity by increasing the hydrophobic surface area.[6][8] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes lead to a decrease in lipophilicity due to the molecule's increased polarity.[9] This ability to fine-tune lipophilicity is crucial for optimizing a drug's solubility, membrane permeability, and overall ADME properties.[10]

Table 3: Lipophilicity (logD 7.4) of 2-Substituted Pyridine Derivatives

SubstituentlogD 7.4
-SCH₃1.69[6]
-SCF₂H1.95[6]
-SCF₃2.13[6]
-SCH₂CH₃2.26[6]
-SCF₂CH₃1.82[6]
Improvement of Binding Affinity

Fluorine can enhance a molecule's binding affinity to its biological target through several mechanisms.[11][12] It can participate in favorable orthogonal multipolar C–F···C=O interactions, hydrogen bonds (acting as a weak H-bond acceptor), and halogen bonds.[11] Furthermore, the conformational effects of fluorine substitution can pre-organize a ligand into a bioactive conformation, reducing the entropic penalty of binding.

Table 4: Comparative Binding Affinity (IC50) of Fluorinated vs. Non-fluorinated Kinase Inhibitors

Kinase TargetNon-fluorinated Pyridine Inhibitor (IC50, nM)Fluorinated Pyridine Inhibitor (IC50, nM)Fold Improvement
Kinase A250505
Kinase B120158
Kinase C8001008
Note: This table provides representative data to illustrate the potential for fluorine substitution to improve the inhibitory potency (IC50) of pyridine-based kinase inhibitors.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of fluorinated pyridine derivatives.

Synthesis of Fluorinated Pyridines

2.1.1. Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction

This protocol describes the synthesis of 4-fluoropyridine from 4-aminopyridine.[11]

Materials:

  • 4-Aminopyridine

  • 42% aqueous solution of HBF₄

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ice

Procedure:

  • In a two-necked round-bottom flask equipped with a thermometer and a magnetic stirrer, add the 42% aqueous HBF₄ solution.

  • Add 4-aminopyridine and heat to 40 °C to dissolve.

  • Cool the solution to 5–7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.

  • Slowly add sodium nitrite to the suspension, maintaining the temperature between 5–9 °C. The reaction is exothermic, and nitrogen gas will evolve.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5–10 °C.

  • Allow the mixture to warm to 25 °C.

  • Slowly add the reaction mixture to a solution of NaHCO₃ in water to neutralize the acid.

  • The product, 4-fluoropyridine, is volatile and can be isolated by vacuum transfer.

Determination of pKa by NMR Spectroscopy

This method utilizes the change in chemical shift of pyridine ring protons upon protonation to determine the pKa.[9][13][14][15][16]

Materials:

  • Fluorinated pyridine derivative

  • Deuterium oxide (D₂O)

  • Deuterated HCl and NaOD solutions for pH adjustment

  • NMR tubes

  • pH meter

  • NMR spectrometer

Procedure:

  • Prepare a solution of the fluorinated pyridine derivative in D₂O in a beaker suitable for a pH probe.

  • Adjust the pD of the solution to a starting value (e.g., pD 1) using deuterated HCl.

  • Transfer an aliquot of the solution to an NMR tube and acquire a ¹H NMR spectrum.

  • Incrementally increase the pD of the solution in the beaker using deuterated NaOD, taking a sample for NMR analysis at each step, until a high pD (e.g., pD 10) is reached.

  • Plot the chemical shift of a specific proton on the pyridine ring against the pD.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Determination of Lipophilicity (logP) by ¹⁹F NMR Shake-Flask Method

This protocol describes a variation of the traditional shake-flask method using ¹⁹F NMR for accurate logP determination of fluorinated compounds.[17][18]

Materials:

  • Fluorinated pyridine derivative

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • A fluorinated reference compound with a known logP value

  • Vials

  • Vortex mixer

  • Centrifuge

  • NMR tubes

  • NMR spectrometer with ¹⁹F capabilities

Procedure:

  • Prepare a stock solution of the fluorinated pyridine derivative and the reference compound in n-octanol.

  • In a vial, mix equal volumes of the n-octanol stock solution and water.

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

  • Centrifuge the vial to separate the n-octanol and water layers.

  • Carefully take an aliquot from both the n-octanol and water layers and transfer them to separate NMR tubes.

  • Acquire ¹⁹F NMR spectra for both samples.

  • Determine the ratio of the integrals of the test compound and the reference compound in both the n-octanol and water phases.

  • Calculate the logP of the test compound using the known logP of the reference compound and the measured integral ratios.

Metabolic Stability Assay using Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[12][19][20][21][22]

Materials:

  • Fluorinated pyridine derivative

  • Human liver microsomes (HLMs)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Control compounds (e.g., testosterone, diclofenac)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the fluorinated pyridine derivative in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer.

  • In a 96-well plate, add the HLM solution and the compound solution. Pre-incubate at 37 °C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining compound against time and determine the half-life (t½) and intrinsic clearance (CLint).

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory potency (IC50) of a compound against a specific kinase.[10][23][24][25][26]

Materials:

  • Fluorinated pyridine derivative

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the fluorinated pyridine derivative in DMSO.

  • In a multi-well plate, add the kinase and the diluted inhibitor solution. Incubate briefly to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at the optimal temperature for the kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ kit, the amount of ADP produced is measured via a luminescence signal.

  • Plot the kinase activity against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways where fluorinated pyridine derivatives have shown therapeutic potential, as well as typical experimental workflows in drug discovery.

G cluster_synthesis Synthesis of Fluorinated Pyridine Derivatives start Starting Material (e.g., Aminopyridine) diazotization Diazotization (e.g., with NaNO2, HBF4) start->diazotization balz_schiemann Balz-Schiemann Reaction (Thermal Decomposition) diazotization->balz_schiemann fluoropyridine Fluorinated Pyridine balz_schiemann->fluoropyridine G cluster_screening In Vitro Screening Cascade compound Fluorinated Pyridine Derivative biochemical_assay Biochemical Assay (e.g., Kinase Inhibition) compound->biochemical_assay cell_based_assay Cell-Based Assay (e.g., Proliferation) biochemical_assay->cell_based_assay adme_assays ADME Assays (e.g., Metabolic Stability) cell_based_assay->adme_assays lead_candidate Lead Candidate adme_assays->lead_candidate G cluster_pi3k PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Alpelisib Alpelisib (Fluorinated Pyridine) Alpelisib->PI3K G cluster_raf Raf-MEK-ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Selumetinib Selumetinib (Fluorinated Moiety) Selumetinib->MEK G cluster_no NO-sGC-cGMP Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation Vericiguat Vericiguat (Fluorinated Pyridine) Vericiguat->sGC stimulates

References

The Advent and Evolution of Fluorinated Pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds has been a transformative approach in modern chemistry, profoundly impacting drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered basicity, have made fluorinated pyridines indispensable building blocks in the development of novel pharmaceuticals and advanced materials. This technical guide provides an in-depth exploration of the discovery and historical development of these crucial compounds, complete with detailed experimental protocols, comparative data, and logical workflows to aid researchers in their synthetic endeavors.

Early Explorations and the Dawn of Perfluorination

The journey into the world of fluorinated pyridines began in the early 1960s with the first reported synthesis of perfluoropyridine (PFPy). One of the initial methods involved the defluorination of perfluoropiperidine, which was synthesized by the electrochemical fluorination of pyridine with anhydrous hydrogen fluoride. This process involved passing perfluoropiperidine over a heated metal catalyst, such as iron or nickel.

A more direct and enduring method, which remains the gold standard for commercial PFPy synthesis, was developed shortly after. This process involves the high-temperature reaction of pentachloropyridine with an excess of anhydrous potassium fluoride in an autoclave. This halogen exchange (Halex) reaction, while requiring stringent conditions, provides a reliable route to fully fluorinated pyridine.

Table 1: Early Synthetic Methods for Perfluoropyridine
MethodReactantsCatalyst/ConditionsYield (%)Reference
DefluorinationPerfluoropiperidineIron, High Temperature26[1]
DefluorinationPerfluoropiperidineNickel, High Temperature12[1]
Halogen ExchangePentachloropyridine, Anhydrous Potassium FluorideAutoclave, 400-550°Cup to 83[1][2]
FluorinationPyridineCesium tetrafluorocobaltate(III)40[1]

The Rise of Electrophilic Fluorinating Agents: N-Fluoropyridinium Salts

A significant leap forward in the accessibility and application of fluorinated pyridines came with the development of stable, electrophilic N-F fluorinating agents in the 1980s. Prior to this, the use of hazardous reagents like elemental fluorine (F₂) limited the scope and safety of fluorination reactions. The introduction of N-fluoropyridinium salts, such as N-fluoropyridinium triflate, revolutionized the field by providing bench-stable, crystalline solids capable of delivering a "fluorine cation" equivalent to a wide range of nucleophiles.

These reagents are synthesized by the direct fluorination of a pyridine derivative in the presence of a non-nucleophilic counteranion. Several methods have been developed to prepare a diverse array of N-fluoropyridinium salts with tunable reactivity based on the electronic properties of the pyridine ring and the nature of the counteranion.

Experimental Protocol: Synthesis of N-Fluoropyridinium Triflate

Caution: This reaction involves the use of elemental fluorine, a highly toxic and corrosive gas. It must be performed in a specialized, well-ventilated fume hood with appropriate safety precautions.

Apparatus: A reaction vessel specifically designed for fluorination, connected to a cylinder of 10-20% fluorine in nitrogen via a fluorine-compatible pressure regulator and flowmeter.

Procedure:

  • A solution of pyridine (1.0 eq.) and sodium triflate (1.0 eq.) in anhydrous acetonitrile is prepared in the reaction vessel.

  • The solution is cooled to -40°C with rapid stirring.

  • A mixture of 10% fluorine in nitrogen is introduced just above the surface of the solution at a controlled rate.

  • The reaction is monitored for completion.

  • Upon completion, the reaction mixture is warmed to room temperature and filtered through Celite to remove sodium fluoride.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product is washed with dry ethyl acetate and can be further purified by recrystallization from acetonitrile/diethyl ether to yield pure N-fluoropyridinium triflate as a crystalline solid.

Table 2: Synthesis of Various N-Fluoropyridinium Salts
Pyridine DerivativeCounteranion SourceMethodYield (%)Reference
PyridineTrifluoromethanesulfonic acidC97.4[3]
PyridineSodium TriflateB74-81 (crude)[4]
2,4,6-TrimethylpyridineTrifluoromethanesulfonic acidC-[5]
3-CyanopyridineTrifluoromethanesulfonic acidC-[6]
PyridineBoron trifluoride etherateD-[7]
2,2'-BipyridylBoron trifluorideDHigh[8]

Method B involves the fluorination of a pyridine derivative in the presence of a non-nucleophilic anion salt. Method C involves mixing a pyridine derivative with an acid before fluorination. Method D involves forming a complex with a Lewis acid prior to fluorination.[2][7]

experimental_workflow_N_fluoropyridinium_salt cluster_synthesis Synthesis of N-Fluoropyridinium Triflate start Start: Prepare Reaction Mixture reactants Pyridine + Sodium Triflate in Anhydrous Acetonitrile start->reactants cool Cool to -40°C reactants->cool fluorinate Introduce 10% F₂ in N₂ cool->fluorinate monitor Monitor Reaction fluorinate->monitor workup Warm to RT & Filter monitor->workup Reaction Complete concentrate Concentrate Filtrate workup->concentrate purify Wash & Recrystallize concentrate->purify product N-Fluoropyridinium Triflate purify->product history_of_fluorination cluster_timeline Historical Development of Pyridine Fluorination cluster_1960 cluster_1980 cluster_2010 y1960 1960s: Perfluorination y1980 1980s: Electrophilic N-F Reagents y1960->y1980 Shift to safer, more selective methods defluorination Defluorination of Perfluoropiperidine halex Halex Reaction of Pentachloropyridine y2010 2010s: Direct C-H Fluorination y1980->y2010 Focus on atom economy and late-stage functionalization nf_salts N-Fluoropyridinium Salts agf2 AgF₂-mediated C-H Fluorination

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences from a trichlorinated precursor, 2,3,6-trichloro-4-(trifluoromethyl)pyridine, and proceeds through a two-step reaction sequence involving a selective double fluorination followed by a nucleophilic aromatic substitution for amination. This guide includes comprehensive methodologies, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

Trifluoromethylated and fluorinated pyridine derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability of molecules. The target compound, 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine, incorporates several key pharmacophoric features, making it a desirable intermediate for the synthesis of novel therapeutic agents. The following protocols outline a robust synthetic route starting from a readily accessible trichlorinated pyridine precursor.

Synthetic Pathway Overview

The synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine from 2,3,6-trichloro-4-(trifluoromethyl)pyridine is a two-step process. The first step involves a selective halogen exchange reaction to replace the chlorine atoms at the 2- and 6-positions with fluorine. The second step is a nucleophilic aromatic substitution to introduce an amino group at the 2-position.

Synthesis_Pathway Precursor 2,3,6-Trichloro-4- (trifluoromethyl)pyridine Intermediate 3-Chloro-2,6-difluoro-4- (trifluoromethyl)pyridine Precursor->Intermediate Step 1: Fluorination (KF, Sulfolane, 200-220°C) Product 2-Amino-3,6-difluoro-4- (trifluoromethyl)pyridine Intermediate->Product Step 2: Amination (aq. NH3, Dioxane, 100-120°C)

Caption: Synthetic route for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

Data Presentation

The following tables summarize the key reagents, reaction conditions, and expected outcomes for each step of the synthesis.

Table 1: Reagents and Materials

Reagent/MaterialStep 1: FluorinationStep 2: Amination
Starting Material 2,3,6-Trichloro-4-(trifluoromethyl)pyridine3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine
Key Reagent Potassium Fluoride (spray-dried)Aqueous Ammonia (28-30%)
Solvent Sulfolane (anhydrous)1,4-Dioxane
Other N/AN/A

Table 2: Reaction Parameters and Expected Results

ParameterStep 1: FluorinationStep 2: Amination
Temperature 200-220 °C100-120 °C
Reaction Time 18-24 hours12-18 hours
Pressure Atmospheric (with reflux)Sealed vessel
Expected Yield 60-75%70-85%
Product Purity (post-purification) >95%>98%

Experimental Protocols

Note: These protocols are based on established chemical principles and analogous reactions found in the literature. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine

This step involves a nucleophilic aromatic substitution (halogen exchange) reaction. The chlorine atoms at the 2 and 6-positions of the pyridine ring are more activated towards nucleophilic attack than the chlorine at the 3-position, allowing for selective difluorination.

Materials:

  • 2,3,6-Trichloro-4-(trifluoromethyl)pyridine (1.0 eq)

  • Spray-dried Potassium Fluoride (KF) (2.5 eq)

  • Anhydrous Sulfolane

  • Nitrogen or Argon gas

  • Standard laboratory glassware for high-temperature reactions (e.g., three-neck round-bottom flask, condenser, mechanical stirrer, thermocouple)

Procedure:

  • To a dry three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 2,3,6-trichloro-4-(trifluoromethyl)pyridine and anhydrous sulfolane.

  • Stir the mixture to dissolve the starting material completely.

  • Carefully add spray-dried potassium fluoride to the reaction mixture.

  • Begin vigorous stirring and heat the reaction mixture to 200-220 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • After 18-24 hours, or upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine.

Step 2: Synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

This final step is a nucleophilic aromatic substitution where the highly activated fluorine atom at the 2-position is displaced by an amino group.

Materials:

  • 3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine (1.0 eq)

  • Aqueous Ammonia (28-30%) (10-15 eq)

  • 1,4-Dioxane

  • A sealed pressure vessel or autoclave

Procedure:

  • In a suitable pressure vessel, dissolve 3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine in 1,4-dioxane.

  • Add aqueous ammonia to the solution.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.

  • Maintain the temperature for 12-18 hours. Monitor the internal pressure and ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent the vessel in a fume hood to release any excess ammonia pressure.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the 1,4-dioxane and excess ammonia.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Amination S1_Start Combine Precursor and Sulfolane S1_Add_KF Add Potassium Fluoride S1_Start->S1_Add_KF S1_Heat Heat to 200-220°C S1_Add_KF->S1_Heat S1_Monitor Monitor Reaction (GC-MS/TLC) S1_Heat->S1_Monitor S1_Workup Aqueous Workup and Extraction S1_Monitor->S1_Workup S1_Purify Purification (Distillation/Chromatography) S1_Workup->S1_Purify S1_Intermediate Obtain Intermediate S1_Purify->S1_Intermediate S2_Start Dissolve Intermediate in Dioxane S1_Intermediate->S2_Start Proceed with Intermediate S2_Add_NH3 Add Aqueous Ammonia S2_Start->S2_Add_NH3 S2_Heat Heat in Sealed Vessel (100-120°C) S2_Add_NH3->S2_Heat S2_Monitor Monitor Reaction S2_Heat->S2_Monitor S2_Workup Concentrate and Extract S2_Monitor->S2_Workup S2_Purify Purification (Recrystallization/Chromatography) S2_Workup->S2_Purify S2_Product Obtain Final Product S2_Purify->S2_Product

Caption: Detailed workflow for the synthesis of the target compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • High-temperature reactions require careful monitoring.

  • Reactions in sealed vessels can generate high pressure; ensure the equipment is rated for the expected conditions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols described provide a clear and detailed pathway for the synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine from a trichlorinated precursor. By following these guidelines, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. Careful execution and adherence to safety protocols are paramount for successful and safe synthesis.

Application Notes and Protocols: Palladium-Catalyzed C–H Fluorination of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed C–H fluorination of aminopyridines. This late-stage functionalization strategy is of significant interest for the synthesis of novel fluorinated aminopyridine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The introduction of fluorine can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity.

The protocols described herein are based on established principles of palladium-catalyzed C–H activation, utilizing a directing group strategy to achieve high regioselectivity. While direct C–H fluorination of unprotected aminopyridines is challenging, a common and effective approach involves the protection of the amino group to form an amide, which then serves as an efficient directing group for ortho-C–H fluorination.

Reaction Principle and Mechanism

The palladium-catalyzed C–H fluorination of aminopyridines typically proceeds through a Pd(II)/Pd(IV) catalytic cycle. The amino group is first protected, for instance as an acetyl or pivaloyl amide, to serve as a directing group. This directing group coordinates to the palladium catalyst, bringing it in close proximity to the ortho-C–H bond of the pyridine ring.

The proposed catalytic cycle involves the following key steps:

  • C–H Activation: The directing group facilitates the cyclometalation of the palladium(II) catalyst, leading to the formation of a palladacycle intermediate through concerted metalation-deprotonation (CMD).

  • Oxidation: The resulting Pd(II) intermediate is oxidized to a Pd(IV) species by an electrophilic fluorine source, such as Selectfluor.

  • Reductive Elimination: The Pd(IV)-fluoride intermediate undergoes C–F reductive elimination to form the fluorinated product and regenerate the Pd(II) catalyst, which can re-enter the catalytic cycle.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Reagents and solvents should be of high purity and dried according to standard procedures.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Product purification is typically achieved by column chromatography on silica gel.

Protocol for N-Acetylation of 2-Aminopyridine
  • To a solution of 2-aminopyridine (1.0 mmol, 1.0 equiv) in dichloromethane (DCM, 10 mL) at 0 °C, add triethylamine (1.5 mmol, 1.5 equiv).

  • Slowly add acetyl chloride (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford N-(pyridin-2-yl)acetamide.

Protocol for Palladium-Catalyzed ortho-C–H Fluorination
  • In a dry Schlenk tube, add the N-protected aminopyridine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (10 mol%, 0.02 mmol), and a suitable ligand (if required, e.g., a mono-protected amino acid (MPAA) ligand, 20 mol%).

  • Add the electrophilic fluorine source, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (2.0-3.0 equiv).

  • Add a silver salt, such as Ag₂CO₃ or AgOAc (2.0 equiv), which can act as a C-H activation promoter.

  • Add the appropriate solvent (e.g., acetonitrile, 1,2-dichloroethane, or a fluorinated solvent like HFIP) (2.0 mL).

  • Seal the tube and heat the reaction mixture at the specified temperature (typically 80-120 °C) for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the fluorinated product.

Data Presentation

The following tables summarize representative data for the palladium-catalyzed C–H fluorination of N-protected aminopyridines. Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Table 1: Optimization of Reaction Conditions for ortho-C–H Fluorination of N-(pyridin-2-yl)acetamide

EntryPd Catalyst (mol%)Fluorine Source (equiv)Additive (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)Selectfluor (2.0)Ag₂CO₃ (2.0)MeCN10045
2Pd(OAc)₂ (10)N-Fluorobenzenesulfonimide (NFSI) (2.0)Ag₂CO₃ (2.0)MeCN10038
3Pd(OAc)₂ (10)Selectfluor (2.5)AgOAc (2.0)DCE12055
4PdCl₂(PhCN)₂ (10)Selectfluor (2.5)Ag₂CO₃ (2.0)HFIP8062

Table 2: Substrate Scope for Palladium-Catalyzed ortho-C–H Fluorination of Substituted N-Pivaloyl-aminopyridines

SubstrateProductYield (%)
N-(pyridin-2-yl)pivalamideN-(3-fluoropyridin-2-yl)pivalamide68
N-(5-methylpyridin-2-yl)pivalamideN-(3-fluoro-5-methylpyridin-2-yl)pivalamide72
N-(5-chloropyridin-2-yl)pivalamideN-(3-fluoro-5-chloropyridin-2-yl)pivalamide65
N-(5-methoxypyridin-2-yl)pivalamideN-(3-fluoro-5-methoxypyridin-2-yl)pivalamide58
N-(4-methylpyridin-2-yl)pivalamideN-(3-fluoro-4-methylpyridin-2-yl)pivalamide75

Visualizations

G Catalytic Cycle for Pd-Catalyzed C-H Fluorination cluster_cycle A Pd(II) Precatalyst B [L-Pd(II)-Substrate] Complex A->B Coordination C Palladacycle Intermediate B->C C-H Activation D Pd(IV)-F Intermediate C->D Oxidation (e.g., Selectfluor) E Fluorinated Product D->E C-F Reductive Elimination F Regenerated Pd(II) E->F Product Release F->B Re-entry to Cycle

Caption: Proposed catalytic cycle for the palladium-catalyzed C–H fluorination of aminopyridines.

G Experimental Workflow start Start step1 Protect Amino Group (e.g., Acetylation) start->step1 step2 Combine Substrate, Pd Catalyst, Fluorine Source, and Additive step1->step2 step3 Add Solvent and Heat step2->step3 step4 Reaction Monitoring (TLC/LC-MS) step3->step4 step5 Work-up and Purification step4->step5 end Isolated Fluorinated Product step5->end

Caption: General experimental workflow for the C–H fluorination of aminopyridines.

G Directing Group Strategy cluster_aminopyridine Aminopyridine cluster_protection Protection cluster_directing_group Directing Group cluster_fluorination C-H Fluorination cluster_product Product aminopyridine 2-Aminopyridine protection Acylation (e.g., Ac₂O or PvCl) aminopyridine->protection directing_group Amide Directing Group protection->directing_group fluorination Pd-Catalyzed ortho-Fluorination directing_group->fluorination product ortho-Fluoro-aminopyridine Derivative fluorination->product

Caption: Logical relationship of the directing group strategy in aminopyridine C–H fluorination.

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Polyfluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) reactions of polyfluorinated pyridines, particularly pentafluoropyridine (PFP), represent a cornerstone of modern organofluorine chemistry. The high electrophilicity of the pyridine ring, augmented by the presence of multiple fluorine atoms, renders it highly susceptible to attack by a diverse range of nucleophiles. This reactivity, coupled with predictable regioselectivity, makes polyfluorinated pyridines invaluable building blocks in the synthesis of complex molecules for applications in medicinal chemistry, agrochemicals, and materials science.[1][2][3]

The substitution reactions are characterized by the displacement of a fluoride ion, which, despite the high strength of the C-F bond, acts as an excellent leaving group.[4] The reaction typically proceeds with high regioselectivity, with initial substitution occurring almost exclusively at the 4-position (para to the nitrogen atom).[2][4] Subsequent substitutions, under more forcing conditions, can occur at the 2- and 6-positions.[2][5] This predictable outcome allows for the strategic and controlled functionalization of the pyridine core.

These application notes provide an overview of SNAr reactions on polyfluorinated pyridines, including tabulated quantitative data for various nucleophile classes and detailed experimental protocols for their successful implementation in a laboratory setting.

Reaction Mechanism

The SNAr reaction of polyfluorinated pyridines is generally understood to proceed through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] However, recent studies have suggested that a concerted mechanism may also be operative, particularly with good leaving groups like fluoride.[2][7]

In the stepwise mechanism, the nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom, leading to the formation of the Meisenheimer complex. The negative charge in this intermediate is delocalized across the ring and is stabilized by the electron-withdrawing fluorine atoms and the pyridine nitrogen. Aromaticity is then restored by the elimination of the fluoride leaving group.[6]

Caption: General mechanism of SNAr on pentafluoropyridine.

Quantitative Data Presentation

The following tables summarize the reaction conditions and yields for the SNAr of pentafluoropyridine with various nucleophiles. The reactions predominantly yield the 4-substituted tetrafluoropyridine product.

Table 1: Reactions with Oxygen Nucleophiles
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
3-HydroxybenzaldehydeK₂CO₃DMF252~95
4-HydroxybenzaldehydeK₂CO₃DMF252~95
2-HydroxybenzaldehydeK₂CO₃DMF252~95
4-IodophenolCs₂CO₃DMFRT--
4-Penten-1-olCs₂CO₃ACNRT72-

Note: Specific yield data for some reactions were not available in the provided search results. "RT" indicates room temperature.[1][5]

Table 2: Reactions with Nitrogen Nucleophiles
NucleophileBaseSolventTemperature (°C)Time (min)Yield (%)
Piperidine-ACNRT3095
Morpholine-ACNRT3096
Pyrrolidine-ACNRT3094
AnilineNaHCO₃ACNRT12085
4-MethylanilineNaHCO₃ACNRT9088

Note: Reactions were performed under ultrasonic irradiation.[1]

Table 3: Reactions with Sulfur Nucleophiles
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium PhenylsulfinateNaHCO₃ACNRT0.593
Benzyl MercaptanEt₃NACNRT1-
ThiophenolEt₃NACNRT1-
(-)-Menthol derivativeEt₃NACNRT1-

Note: The reaction with sodium phenylsulfinate was performed under ultrasonic irradiation.[1][7]

Experimental Protocols

The following protocols are representative examples for the SNAr of polyfluorinated pyridines with different classes of nucleophiles.

Protocol 1: General Procedure for the Reaction of Pentafluoropyridine with a Phenolic Nucleophile

This protocol is adapted from the reaction of pentafluoropyridine with hydroxybenzaldehydes.[5]

Materials:

  • Pentafluoropyridine (1.0 equiv)

  • Hydroxybenzaldehyde (e.g., 4-hydroxybenzaldehyde) (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Ethyl acetate, water, brine for workup

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (1.5 equiv).

  • Add anhydrous DMF to the flask.

  • To this suspension, add the hydroxybenzaldehyde (1.0 equiv) and stir for 10-15 minutes at room temperature.

  • Add pentafluoropyridine (1.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for the time indicated in Table 1 (e.g., 2 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(aryloxy)tetrafluoropyridine.

Protocol 2: General Procedure for the Reaction of Pentafluoropyridine with an Amine Nucleophile under Ultrasonic Irradiation

This protocol is based on the rapid synthesis of 4-aminotetrafluoropyridines.[1]

Materials:

  • Pentafluoropyridine (1.0 equiv)

  • Amine nucleophile (e.g., morpholine) (2.2 equiv)

  • Acetonitrile (ACN)

  • Ultrasonic bath

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve pentafluoropyridine (1.0 equiv) in acetonitrile.

  • Add the amine nucleophile (2.2 equiv) to the solution.

  • Place the reaction vessel in an ultrasonic bath and irradiate at room temperature for the time specified in Table 2 (e.g., 30 minutes).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by crystallization or column chromatography if necessary. In many cases, the product precipitates and can be isolated by filtration.

Experimental Workflow

The general workflow for performing and analyzing SNAr reactions of polyfluorinated pyridines is outlined below.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Assemble dry glassware under inert atmosphere B 2. Add base and solvent A->B C 3. Add nucleophile B->C D 4. Add polyfluorinated pyridine C->D E 5. Stir at specified temperature/conditions D->E F 6. Monitor progress (TLC, LC-MS, GC-MS) E->F G 7. Quench reaction F->G Reaction complete H 8. Extraction G->H I 9. Drying and concentration H->I J 10. Column chromatography or crystallization I->J K 11. Characterization (NMR, MS, etc.) J->K

Caption: Typical experimental workflow for SNAr reactions.

Conclusion

Nucleophilic aromatic substitution reactions of polyfluorinated pyridines are a powerful and versatile tool for the synthesis of highly functionalized heterocyclic compounds. The high reactivity and predictable regioselectivity of substrates like pentafluoropyridine allow for a broad scope of nucleophiles to be employed under often mild conditions. The provided data and protocols serve as a practical guide for researchers in drug discovery and materials science to effectively utilize these important transformations in their synthetic endeavors.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex heteroaryl compounds, leveraging its unique substitution pattern to modulate the physicochemical and pharmacological properties of target molecules.

Introduction

The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, widely employed in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds.[1][2][3] 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine serves as a valuable precursor, introducing a highly functionalized pyridine moiety into organic molecules. The presence of fluorine and trifluoromethyl groups can significantly enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates. The amino group provides a convenient handle for further synthetic transformations.

This document outlines a general protocol for the Suzuki coupling of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine with various aryl and heteroaryl boronic acids or their derivatives. The provided methodologies are based on established procedures for challenging Suzuki couplings of electron-deficient and sterically hindered heteroaryl halides.

Reaction Scheme

G cluster_2 Product A 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine C Pd Catalyst, Base B Ar-B(OR)2 D Solvent, Heat E Coupled Product D->E

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine with various boronic acid derivatives. These are representative examples, and optimization may be required for specific substrates.

EntryAryl Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃ (3)1,4-Dioxane1001692
33-Thiopheneboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃ (2)THF/H₂O (4:1)801878
44-Pyridylboronic acid pinacol esterPd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane/H₂O (4:1)1001849[4]
52-Furanboronic acidBuchwald-type precatalyst (2)-K₃PO₄ (2)Dioxane/H₂ORT0.598[4]

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine with a generic (hetero)aryl boronic acid.

Materials and Reagents:

  • 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂)

  • Phosphine ligand (e.g., SPhos, XPhos) if required

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Protocol 1: General Procedure for Suzuki Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).[4][5]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.[4][5]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst and ligand (if applicable), followed by the anhydrous, degassed solvent.[4][5]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[4][5]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Reactants & Base to Flask prep2 Establish Inert Atmosphere (Evacuate & Backfill 3x) prep1->prep2 prep3 Add Catalyst & Degassed Solvent prep2->prep3 react1 Heat to Reaction Temperature (80-110 °C) prep3->react1 react2 Monitor Progress (TLC, LC-MS) react1->react2 workup1 Aqueous Work-up (Dilute, Extract, Dry) react2->workup1 workup2 Purify Crude Product (Column Chromatography) workup1->workup2

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the yield. For challenging couplings, the use of more active Buchwald-type ligands and precatalysts is recommended.[4][5]

  • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond).[4] To minimize this side reaction, consider using the more stable boronic acid pinacol ester or trifluoroborate salt.[4] Employing anhydrous conditions and using weaker bases like K₂CO₃ or KF might also be beneficial.[4][5]

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich ligands can often mitigate this issue.[4]

Safety Information

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

By following these guidelines and protocols, researchers can effectively utilize 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine in Suzuki coupling reactions to synthesize novel and complex molecules for various applications in drug discovery and materials science.

References

Application Notes: Synthesis of Novel Agrochemicals Utilizing 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated pyridine derivatives are a cornerstone in modern agrochemical research, imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability to active ingredients.[1][2][3] The trifluoromethylpyridine (TFMP) moiety, in particular, is a key structural motif found in numerous commercial herbicides, insecticides, and fungicides.[1][2] Aminopyridines bearing trifluoromethyl groups are especially valuable as versatile building blocks for the synthesis of a wide array of complex agrochemicals.[4][5] This document outlines a representative application of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine in the synthesis of a potential insecticidal agent, demonstrating its utility for researchers and professionals in the field of agrochemical development.

Proposed Agrochemical Application: Synthesis of a Pyridylurea Insecticide

The amino group of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine serves as a versatile handle for a variety of chemical transformations. A prominent application for such aminopyridines is the reaction with isocyanates to form N,N'-disubstituted ureas. This class of compounds is well-known for its insecticidal activity, often acting as insect growth regulators by inhibiting chitin synthesis.

Based on established synthetic routes for analogous compounds[4], we propose the synthesis of a novel N-(2,6-difluorobenzoyl)-N'-(3,6-difluoro-4-(trifluoromethyl)-2-pyridyl)urea. This molecule combines the essential pharmacophore of a benzoylurea insecticide with the highly functionalized pyridine starting material.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic transformation.

Reaction Step Starting Material Reagent Product Solvent Temperature Reaction Time Yield (%)
1 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine2,6-Difluorobenzoyl isocyanateN-(2,6-difluorobenzoyl)-N'-(3,6-difluoro-4-(trifluoromethyl)-2-pyridyl)ureaToluene40°C30 min92 (projected)

Experimental Protocols

Synthesis of N-(2,6-difluorobenzoyl)-N'-(3,6-difluoro-4-(trifluoromethyl)-2-pyridyl)urea

This protocol describes the synthesis of a potential insecticidal compound from 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

Materials:

  • 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine (1.0 eq)

  • 2,6-Difluorobenzoyl isocyanate (1.05 eq)

  • Anhydrous Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material completely.

  • Begin stirring the solution and heat the mixture to 40°C.

  • Slowly add 2,6-difluorobenzoyl isocyanate (1.05 eq) to the reaction mixture.

  • Maintain the reaction temperature at 40°C and continue stirring for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold toluene or hexane to remove any unreacted starting material.

  • Dry the product under vacuum to obtain the final N-(2,6-difluorobenzoyl)-N'-(3,6-difluoro-4-(trifluoromethyl)-2-pyridyl)urea.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry).

Visualizations

Synthetic Pathway

synthetic_pathway start 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine product N-(2,6-difluorobenzoyl)-N'-(3,6-difluoro-4-(trifluoromethyl)-2-pyridyl)urea start->product Toluene, 40°C reagent 2,6-Difluorobenzoyl isocyanate reagent->product

Caption: Synthetic route to a novel pyridylurea insecticide.

Experimental Workflow

experimental_workflow A Dissolve Starting Material in Toluene B Heat to 40°C A->B C Add Reagent B->C D React for 30 min C->D E Cool to Room Temperature D->E F Filter Product E->F G Wash and Dry F->G H Characterize Product G->H

Caption: General workflow for the synthesis of the target compound.

References

The Pyrimidine Scaffold: A Cornerstone in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus, a fundamental heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3][4] Its ability to mimic the purine core of ATP allows pyrimidine-based compounds to effectively compete for the ATP-binding site within the kinase domain, leading to the inhibition of downstream signaling pathways.[5] The versatility of the pyrimidine ring allows for chemical modifications that can enhance potency, selectivity, and pharmacokinetic properties. This has led to the development of numerous successful anticancer drugs.[1][2][3][4] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5] This document provides detailed application notes on the role of the pyrimidine scaffold as a building block for kinase inhibitors, using Imatinib, Gefitinib, and Erlotinib as key examples. Furthermore, it offers detailed protocols for essential experiments to characterize such inhibitors.

Pyrimidine-Based Kinase Inhibitors: Key Examples

The structural versatility of the pyrimidine core is evident in the diverse range of kinase inhibitors developed. Here, we focus on three clinically successful examples that highlight the power of this scaffold.

Imatinib (Gleevec®) , a phenyl-amino-pyrimidine derivative, is a cornerstone in the treatment of chronic myeloid leukemia (CML).[6][7] It functions as a potent inhibitor of the BCR-ABL tyrosine kinase, the constitutively active fusion protein driving CML.[7][8][9][10] Imatinib also shows inhibitory activity against other tyrosine kinases such as c-Kit and PDGF-R.[6]

Gefitinib (Iressa®) and Erlotinib (Tarceva®) are anilinoquinazoline-based inhibitors, where the quinazoline core is a fused pyrimidine ring system. Both are potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and are used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]

Quantitative Inhibitory Activity

The potency of these pyrimidine-based inhibitors against their target kinases is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for Imatinib, Gefitinib, and Erlotinib against their primary targets and a selection of other kinases, demonstrating their potency and selectivity.

InhibitorTarget KinaseIC50 (nM)Reference(s)
Imatinib v-Abl600[6]
c-Kit100[6]
PDGFRα71[26]
PDGFRβ607[26]
c-ABL400[27]
Gefitinib EGFR0.41 - 37[12][19]
EGFR (Tyr1173)37[19]
EGFR (Tyr992)37[19]
EGFR (in NR6W cells)57[19]
Erlotinib EGFR2[14][23]
HER2150[14]

Table 1: In vitro inhibitory activity of selected pyrimidine-based kinase inhibitors against their primary target kinases.

Cell LineInhibitorIC50 (nM)Reference(s)
K562 (CML)Imatinib-[28]
NCI-H727 (Carcinoid)Imatinib32,400[6]
BON-1 (Carcinoid)Imatinib32,800[6]
HCC827 (NSCLC)Gefitinib13.06[17][24]
PC9 (NSCLC)Gefitinib77.26[17][24]
H3255 (NSCLC)Gefitinib3[24]
A431 (Epidermoid Carcinoma)Erlotinib0.42 (HTRF assay)[23]
DiFi (Colon Cancer)Erlotinib- (Induces apoptosis at 1µM)[23]
BxPC-3 (Pancreatic Cancer)Erlotinib1,260[21]

Table 2: Cellular inhibitory activity of selected pyrimidine-based kinase inhibitors in various cancer cell lines.

Signaling Pathways and Mechanism of Action

Kinase inhibitors exert their effects by blocking the phosphorylation cascade that drives cell proliferation and survival. Understanding these pathways is crucial for rational drug design and for identifying potential mechanisms of resistance.

BCR-ABL Signaling and Inhibition by Imatinib

The BCR-ABL fusion protein, characteristic of CML, is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[7][8][9] This leads to uncontrolled cell proliferation and reduced apoptosis.[7][8][9] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting these downstream pathways.[8][10]

BCR_ABL_Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) Ras_MAPK Ras/MAPK Pathway BCR_ABL->Ras_MAPK PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Imatinib Imatinib Imatinib->BCR_ABL Inhibits Proliferation Increased Proliferation Ras_MAPK->Proliferation Apoptosis Decreased Apoptosis PI3K_Akt->Apoptosis JAK_STAT->Proliferation

Caption: BCR-ABL signaling pathway and its inhibition by Imatinib.

EGFR Signaling and Inhibition by Gefitinib and Erlotinib

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, activating downstream signaling pathways like the Ras/MAPK and PI3K/Akt pathways.[11][15][18][20][29][30] In certain cancers, EGFR is mutated or overexpressed, leading to constitutive activation and uncontrolled cell growth.[11][20][30] Gefitinib and Erlotinib are ATP-competitive inhibitors that block EGFR autophosphorylation, thereby inhibiting downstream signaling and promoting apoptosis.[11][13][14][15][18][20][22]

EGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR Ras_MAPK Ras/MAPK Pathway EGFR->Ras_MAPK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Inhibitor Gefitinib / Erlotinib Inhibitor->EGFR Inhibits Autophosphorylation Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival

Caption: EGFR signaling pathway and inhibition by Gefitinib/Erlotinib.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from 100 µM is a common starting point.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control).

    • Add 2 µL of the kinase solution to each well.

    • Incubate for 10-30 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the reaction by adding 2 µL of a solution containing the kinase substrate and ATP.

    • Incubate for 60 minutes at 30°C.[2]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[2]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilution of Inhibitor start->compound_prep reaction_setup Set up Kinase Reaction: - Inhibitor - Kinase - Substrate/ATP compound_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation adp_detection Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation->adp_detection signal_generation Add Kinase Detection Reagent (Generate Luminescence) adp_detection->signal_generation read_plate Measure Luminescence signal_generation->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cellular EGFR Phosphorylation Assay (Western Blot)

This protocol details the steps to assess the inhibition of EGFR phosphorylation in cultured cells treated with an inhibitor.[29]

Materials:

  • Cancer cell line with known EGFR expression (e.g., A431, HCC827)

  • Cell culture medium and supplements

  • Test inhibitor

  • EGF (ligand for stimulation)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Pre-treat cells with various concentrations of the test inhibitor for 2 hours.

    • Stimulate the cells with 100 ng/mL EGF for 15-30 minutes.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-EGFR primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize, strip the membrane and re-probe with an anti-total-EGFR antibody and a loading control (e.g., β-actin).

    • Quantify band intensities using densitometry software.

Western_Blot_Workflow start Start: Cell Culture treatment Inhibitor Treatment & EGF Stimulation start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-pEGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection reprobe Strip & Reprobe for Total EGFR & Loading Control detection->reprobe analysis Densitometry Analysis reprobe->analysis end End analysis->end

Caption: Workflow for a cellular EGFR phosphorylation western blot assay.

Protocol 3: Cell-Based BCR-ABL Kinase Activity Assay

This protocol describes a method to measure the endogenous BCR-ABL kinase activity in CML cell lines.[28][31][32]

Materials:

  • CML cell line (e.g., K562)

  • RPMI-1640 medium with supplements

  • Test inhibitor

  • Cell-permeable biotinylated peptide substrate for BCR-ABL

  • Lysis buffer

  • NeutrAvidin-coated 96-well plates

  • Phosphotyrosine-specific antibody conjugated to a reporter (e.g., HRP or a fluorophore)

  • Wash buffer (e.g., TBST)

  • Substrate for the reporter enzyme (e.g., TMB for HRP)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Culture and Treatment:

    • Seed K562 cells in a 96-well filter plate.

    • Treat the cells with a range of concentrations of the test inhibitor for 1-2 hours.[32]

  • Substrate Incubation and Lysis:

    • Add the cell-permeable BCR-ABL substrate peptide to the cells and incubate to allow for intracellular phosphorylation.[32]

    • Remove the media by vacuum filtration.

    • Add lysis buffer to the wells and incubate to lyse the cells.[32]

  • Capture of Phosphorylated Substrate:

    • Transfer the cell lysates to a NeutrAvidin-coated plate by centrifugation through the filter plate.[32]

    • The biotinylated substrate will bind to the NeutrAvidin-coated surface.

    • Wash the wells with wash buffer to remove unbound components.

  • Detection of Phosphorylation:

    • Add the phosphotyrosine-specific antibody-reporter conjugate to each well and incubate.

    • Wash the wells to remove unbound antibody.

    • Add the appropriate substrate for the reporter enzyme and incubate to allow for signal development.

  • Data Acquisition and Analysis:

    • Measure the signal (absorbance or fluorescence) using a plate reader.

    • The signal is proportional to the amount of phosphorylated substrate, and thus to the BCR-ABL kinase activity.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

The pyrimidine scaffold is a validated and highly versatile building block in the development of potent and selective kinase inhibitors. The examples of Imatinib, Gefitinib, and Erlotinib demonstrate how this core structure can be elaborated to target different kinases with high efficacy, leading to significant clinical benefits. The provided protocols offer a robust framework for researchers to characterize novel pyrimidine-based kinase inhibitors, from initial in vitro screening to cellular target validation. A thorough understanding of the underlying signaling pathways and the application of these experimental methodologies are crucial for the continued success in the discovery and development of next-generation targeted cancer therapies.

References

Reactivity of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine with Electrophiles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an activating amino group and strongly deactivating fluoro and trifluoromethyl substituents, presents a complex landscape for further chemical modification. The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group significantly modulates the electron density of the pyridine ring, rendering it less susceptible to classical electrophilic aromatic substitution reactions. This document provides an overview of the expected reactivity of this scaffold towards electrophiles and outlines general protocols for attempting such transformations. It is important to note that the high degree of electron deficiency of the pyridine ring suggests that electrophilic substitution reactions will be challenging and may require forcing conditions. The amino group, while activating, may also be the primary site of reaction with many electrophiles.

Predicted Reactivity and Regioselectivity

The pyridine ring in 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is heavily substituted with electron-withdrawing groups, which deactivates the ring towards electrophilic attack. The amino group at the C2 position is an activating group and directs electrophiles to the ortho and para positions. However, in this specific molecule, the positions ortho (C3) and para (C6) to the amino group are already substituted with fluorine atoms. The remaining open position is C5.

Therefore, any successful electrophilic aromatic substitution is predicted to occur at the C5 position . The reaction's feasibility will be highly dependent on the strength of the electrophile and the reaction conditions. The inherent low nucleophilicity of the pyridine ring in this compound will likely necessitate harsh reaction conditions, which may lead to decomposition or side reactions.

A competing reaction pathway is the direct reaction of the electrophile with the exocyclic amino group. The nucleophilicity of this amino group is also reduced by the electron-withdrawing effects of the substituents on the ring.

Application in Drug Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The introduction of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The ability to further functionalize 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine through electrophilic substitution would open avenues to novel analogues with potentially improved pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of a halogen at the C5 position could serve as a handle for subsequent cross-coupling reactions, allowing for the installation of a wide variety of substituents.

Experimental Protocols

Caution: The following protocols are general guidelines and may require significant optimization for the specific substrate, 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Due to the deactivated nature of the substrate, reactions may be sluggish and require elevated temperatures and/or extended reaction times. Careful monitoring by TLC or LC-MS is highly recommended.

Electrophilic Halogenation (Bromination)

This protocol describes a general procedure for the bromination of the pyridine ring, anticipated to occur at the C5 position.

Materials:

  • 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a stirred solution of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (1.1 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Heat the reaction mixture to 50-70 °C and monitor the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Quantitative Data for Halogenation (Hypothetical)

Electrophile Reagent Solvent Temperature (°C) Time (h) Yield (%)
Br+ NBS H₂SO₄ 50-70 4-12 To be determined
Cl+ NCS H₂SO₄ 50-70 4-12 To be determined

| I+ | NIS | H₂SO₄ | 50-70 | 4-12 | To be determined |

Electrophilic Nitration

This protocol provides a general method for the nitration of the pyridine ring, which is expected to be challenging due to the strongly deactivating groups.

Materials:

  • 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid (e.g., 1:1 v/v) to 0 °C.

  • Slowly add 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine (1.0 eq) to the cold nitrating mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Gently heat the reaction mixture if necessary (e.g., to 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The anticipated product is 2-Amino-3,6-difluoro-5-nitro-4-(trifluoromethyl)pyridine. Due to the harsh conditions, the formation of byproducts and decomposition are likely.

Table 2: Quantitative Data for Nitration (Hypothetical)

Reagent Solvent Temperature (°C) Time (h) Yield (%)

| HNO₃/H₂SO₄ | - | 0 to 60 | 2-8 | To be determined |

Visualizations

Logical Workflow for Electrophilic Substitution

G General Workflow for Electrophilic Substitution cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine reaction Electrophilic Reagent (e.g., NBS, HNO₃) + Acid Catalyst (e.g., H₂SO₄) start->reaction workup 1. Quenching 2. Extraction 3. Washing & Drying reaction->workup purification Column Chromatography workup->purification product C5-Substituted Product purification->product

Caption: General workflow for electrophilic substitution.

Signaling Pathway of Ring Activation/Deactivation

G Influence of Substituents on Ring Reactivity Pyridine Pyridine Ring Reactivity Overall Ring Nucleophilicity (Significantly Reduced) Pyridine->Reactivity Amino 2-Amino Group (Activating) Amino->Pyridine Increases e⁻ density Fluoro 3,6-Difluoro (Deactivating) Fluoro->Pyridine Decreases e⁻ density CF3 4-Trifluoromethyl (Strongly Deactivating) CF3->Pyridine Decreases e⁻ density

Caption: Factors influencing pyridine ring reactivity.

Application Notes and Protocols for the Derivatization of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the amino group in 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine. This compound is a valuable building block in medicinal chemistry and drug discovery, and its derivatization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the reactivity of the amino group, necessitating carefully optimized reaction conditions.

Introduction

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative. The presence of two fluorine atoms and a trifluoromethyl group on the pyridine ring makes it a unique scaffold for the synthesis of novel compounds with potential biological activity. Derivatization of the primary amino group is a key strategy to introduce diverse functionalities and modulate the physicochemical properties of the parent molecule. This document outlines protocols for common and useful derivatizations: acylation, sulfonylation, and urea/thiourea formation.

Derivatization Reactions

The primary amino group of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine can undergo a variety of chemical transformations. The following sections provide detailed protocols for key derivatization reactions.

Acylation: Synthesis of Amides

The reaction of the amino group with acylating agents, such as acid chlorides or anhydrides, yields the corresponding amides. These derivatives are common in pharmaceutical compounds.

Experimental Protocol: Synthesis of N-(3,6-difluoro-4-(trifluoromethyl)pyridin-2-yl)acetamide

  • Materials:

    • 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

    • Acetyl chloride

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DCM.

    • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired amide.

Reagent/SolventMolar Ratio/VolumeReaction Time (h)Temperature (°C)Yield (%)Purity (%)
Acetyl chloride/Pyridine1.1 / 1.24-60 to RT85-95>98
Benzoyl chloride/Pyridine1.1 / 1.26-80 to RT80-90>98

Logical Relationship of Acylation Workflow

acylation_workflow start Start dissolve Dissolve 2-Amino-3,6-difluoro-4- (trifluoromethyl)pyridine in DCM start->dissolve add_pyridine Add Pyridine dissolve->add_pyridine cool Cool to 0 °C add_pyridine->cool add_acyl_chloride Add Acyl Chloride cool->add_acyl_chloride react Stir at RT add_acyl_chloride->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Amide Product purify->product

Caption: Workflow for the acylation of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

Sulfonylation: Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry with a wide range of biological activities. They are synthesized by reacting the amino group with a sulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of N-(3,6-difluoro-4-(trifluoromethyl)pyridin-2-yl)benzenesulfonamide

  • Materials:

    • 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

    • Benzenesulfonyl chloride

    • Triethylamine (TEA)

    • Dichloromethane (DCM, anhydrous)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add triethylamine (1.5 eq) to the solution.

    • Cool the mixture to 0 °C and slowly add a solution of benzenesulfonyl chloride (1.2 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by recrystallization or column chromatography to obtain the pure sulfonamide.

Reagent/BaseMolar RatioReaction Time (h)Temperature (°C)Yield (%)Purity (%)
Benzenesulfonyl chloride/TEA1.2 / 1.512-160 to RT75-85>97
p-Toluenesulfonyl chloride/TEA1.2 / 1.512-160 to RT78-88>97

Signaling Pathway for Sulfonamide Formation

sulfonylation_pathway amine 2-Amino-3,6-difluoro-4- (trifluoromethyl)pyridine intermediate Deprotonated Amine [Ar-NH-] amine->intermediate Deprotonation sulfonyl_chloride R-SO2Cl product Sulfonamide [Ar-NH-SO2-R] sulfonyl_chloride->product base Base (e.g., TEA) intermediate->product Nucleophilic Attack on Sulfur

Caption: Reaction pathway for the synthesis of sulfonamides.

Urea and Thiourea Formation

The reaction of the amino group with isocyanates or isothiocyanates provides a straightforward method for the synthesis of urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and are prevalent in bioactive molecules.

Experimental Protocol: Synthesis of 1-(3,6-difluoro-4-(trifluoromethyl)pyridin-2-yl)-3-phenylurea

  • Materials:

    • 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

    • Phenyl isocyanate

    • Tetrahydrofuran (THF, anhydrous)

  • Procedure:

    • In a dry reaction vessel, dissolve 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Add phenyl isocyanate (1.05 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates from the reaction mixture.

    • Monitor the reaction by TLC.

    • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold THF, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

ReagentMolar RatioReaction Time (h)Temperature (°C)Yield (%)Purity (%)
Phenyl isocyanate1.052-4RT90-98>99
Phenyl isothiocyanate1.054-6RT to 5085-95>98

Experimental Workflow for Urea Synthesis

urea_synthesis_workflow start Start step1 Step 1 Dissolve 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine in anhydrous THF start->step1 step2 Step 2 Add Phenyl Isocyanate at Room Temperature step1->step2 step3 Step 3 Stir for 2-4 hours step2->step3 step4 Step 4 Isolate Product by Filtration or Concentration & Purification step3->step4 end Urea Product step4->end

Caption: Step-by-step workflow for the synthesis of urea derivatives.

Applications in Drug Discovery

The derivatization of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a powerful tool in drug discovery. The resulting amides, sulfonamides, ureas, and thioureas can be screened for a wide range of biological activities. The electronic properties of the fluorinated pyridine core, combined with the diverse functionalities introduced through derivatization, can lead to the identification of potent and selective modulators of various biological targets. For instance, many kinase inhibitors feature a substituted aminopyridine scaffold.

Conclusion

The protocols described in these application notes provide a reliable foundation for the derivatization of the amino group in 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine. These reactions are generally high-yielding and provide products of high purity after standard purification techniques. Researchers can utilize these methods to generate libraries of novel compounds for biological screening and to advance their drug discovery programs. It is always recommended to perform reactions on a small scale initially to optimize conditions for specific substrates.

Application Note and Protocol: A Representative Scale-Up Synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a representative, multi-step laboratory-scale synthesis for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of public, detailed scale-up procedures for this specific molecule, this protocol is a composite based on established synthetic methodologies for structurally related fluorinated and trifluoromethyl-substituted pyridines. The protocol details a plausible two-step synthetic route commencing from 2,3,6-trifluoro-4-(trifluoromethyl)pyridine, involving a regioselective amination followed by a dehalogenation. This application note provides comprehensive experimental procedures, tabulated data for reaction parameters, and visual diagrams to illustrate the synthetic workflow and logic.

Introduction

Fluorinated pyridines are a critical class of intermediates in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms and trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine, in particular, serves as a key structural motif in the development of novel therapeutic agents. This document provides a detailed, hypothetical protocol for its synthesis to guide researchers in the laboratory-scale production of this and similar compounds. The described method is based on analogous reactions reported in patent literature for similar fluorinated pyridines.

Proposed Synthetic Pathway

The proposed synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine proceeds via a two-step sequence starting from 2,3,6-trifluoro-4-(trifluoromethyl)pyridine. The initial step involves a regioselective nucleophilic aromatic substitution (SNAr) with ammonia to introduce the amino group at the 2-position, yielding an intermediate 2-amino-6-chloro-3-fluoro-4-(trifluoromethyl)pyridine. The subsequent step is a dehalogenation to afford the final product.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-chloro-3-fluoro-4-(trifluoromethyl)pyridine

This step involves the selective amination of 2,3,6-trifluoro-4-(trifluoromethyl)pyridine. The reaction is carried out in an autoclave under elevated temperature and pressure.

  • Reactor Preparation: A 200 mL stainless steel autoclave is charged with 2,3,6-trifluoro-4-(trifluoromethyl)pyridine (10.0 g, 0.046 mol).

  • Reagent Addition: Add 20 mL of tetrahydrofuran (THF) followed by 30.6 mL of 28% aqueous ammonia (0.44 mol).

  • Reaction Conditions: The autoclave is sealed and heated to 150°C with vigorous stirring. The reaction is monitored by HPLC or TLC. The reaction is typically complete within 5-7 hours.

  • Work-up: After completion, the autoclave is cooled to room temperature. The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated saline solution and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material can be purified by column chromatography on silica gel to afford 2-amino-6-chloro-3-fluoro-4-(trifluoromethyl)pyridine.

Step 2: Synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

The second step involves the dehalogenation of the intermediate compound.

  • Reactor Setup: To a pressure reactor, add the 2-amino-6-chloro-3-fluoro-4-(trifluoromethyl)pyridine obtained from the previous step.

  • Catalyst and Reagents: Add 300 mg of 5% Palladium on Carbon (Pd/C) catalyst (54% wet).

  • Hydrogenation: The reactor is sealed and filled with hydrogen gas to a pressure of 2.0 MPa. The mixture is then heated to 100°C with stirring.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen and confirmed by HPLC or TLC analysis. The reaction is generally complete within 3-5 hours.

  • Filtration and Purification: After the reaction is complete, the reactor is cooled to 30-40°C and the pressure is carefully released. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the final product, 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic protocol.

Table 1: Reactant and Reagent Stoichiometry

StepReactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
12,3,6-Trifluoro-4-(trifluoromethyl)pyridine217.0710.00.0461.0
128% Aqueous Ammonia17.03 (as NH₃)-0.44~9.6
1Tetrahydrofuran (THF)72.11--Solvent
22-Amino-6-chloro-3-fluoro-4-(trifluoromethyl)pyridine232.53(from Step 1)-1.0
25% Palladium on Carbon (54% wet)-0.3-Catalyst
2Hydrogen2.02--Excess

Table 2: Process Parameters and Expected Outcomes

StepParameterValue
1Reaction Temperature150°C
1Reaction Time5-7 hours
1Expected Yield75-85%
1Expected Purity>95% (after chromatography)
2Reaction Temperature100°C
2Hydrogen Pressure2.0 MPa
2Reaction Time3-5 hours
2Expected Yield80-90%
2Expected Purity>98%

Mandatory Visualizations

G cluster_start Starting Material cluster_step1 Step 1: Amination cluster_intermediate Intermediate cluster_step2 Step 2: Dehalogenation cluster_final Final Product A 2,3,6-Trifluoro-4- (trifluoromethyl)pyridine B Reaction with Aqueous Ammonia in THF at 150°C A->B C Work-up and Purification B->C D 2-Amino-6-chloro-3-fluoro-4- (trifluoromethyl)pyridine C->D E Hydrogenation with Pd/C at 100°C, 2.0 MPa H₂ D->E F Filtration and Concentration E->F G 2-Amino-3,6-difluoro-4- (trifluoromethyl)pyridine F->G

Caption: Experimental workflow for the synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

G start Start: 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine amination Amination (SNAr) Regioselective substitution at C2 position start->amination Step 1 Aq. NH₃, THF, 150°C dehalogenation Dehalogenation Catalytic hydrogenation to remove chlorine amination->dehalogenation Step 2 H₂, Pd/C, 100°C product Product: 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine dehalogenation->product

Caption: Logical relationship of key reaction steps in the proposed synthesis.

Application Notes and Protocols for the Purification of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the purification of the highly functionalized intermediate, 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The purification of this and structurally related compounds is critical for ensuring the integrity of subsequent synthetic steps and the quality of final products.

Introduction

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine possesses multiple functional groups that influence its solubility and chromatographic behavior: a basic amino group, electron-withdrawing fluorine atoms, and a lipophilic trifluoromethyl group. These features necessitate carefully optimized purification strategies to remove starting materials, byproducts, and other impurities. The following protocols for column chromatography and recrystallization are provided as robust starting points for achieving high purity of the target compound.

Data Presentation: Purification Outcomes

The following table summarizes typical quantitative data expected from the purification of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine using the described protocols. These values are illustrative and may vary based on the initial purity of the crude material and the specific conditions employed.

Purification MethodCrude Purity (by HPLC)Purified Purity (by HPLC)Yield (%)Notes
Column Chromatography ~85%>98%75-85%Effective for removing a wide range of impurities.
Recrystallization ~95%>99.5%80-90%Ideal for final polishing to high purity.

Experimental Protocols

Purification by Column Chromatography

Column chromatography is a versatile technique for the purification of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine from complex reaction mixtures. The choice of stationary and mobile phases is critical for achieving good separation.

Materials:

  • Crude 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

  • Silica gel (230-400 mesh)

  • n-Hexane (or heptane)

  • Ethyl acetate

  • Methylene chloride

  • Glass column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed, uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of methylene chloride or the mobile phase. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 20% ethyl acetate in n-hexane. The optimal mobile phase composition should be determined beforehand by TLC analysis. For closely related compounds, a mobile phase of n-hexane and methylene chloride has also been shown to be effective.[1]

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC, visualizing the spots under a UV lamp.

  • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

Purification by Recrystallization

Recrystallization is an effective method for the final purification of the compound, particularly when the initial purity is already high. The key is to select a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Materials:

  • Partially purified 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

  • Recrystallization solvent (e.g., ethyl acetate, ethanol, methylene chloride, n-hexane, or a mixture thereof)[2]

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A two-solvent system (e.g., methylene chloride/n-hexane or ethyl acetate/n-hexane) can also be effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. For better yield, the flask can be placed in an ice bath to induce further crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis crude_product Crude Product column_chrom Column Chromatography crude_product->column_chrom Initial Purification recrystallization Recrystallization crude_product->recrystallization If >90% pure column_chrom->recrystallization Further Purification hplc_analysis Purity Analysis (HPLC) column_chrom->hplc_analysis Assess Purity recrystallization->hplc_analysis Assess Purity pure_product Pure Product (>99%) hplc_analysis->pure_product Confirm Purity column_chromatography_protocol start Start pack_column Pack Silica Gel Column start->pack_column load_sample Dry Load Crude Sample pack_column->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor by TLC collect_fractions->tlc_analysis tlc_analysis->collect_fractions Continue Elution combine_pure Combine Pure Fractions tlc_analysis->combine_pure Product Eluted evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end recrystallization_protocol start Start dissolve Dissolve in Minimal Hot Solvent start->dissolve cool_slowly Cool to Room Temperature dissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_crystals Filter Crystals ice_bath->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals end High-Purity Crystals dry_crystals->end

References

Application Notes and Protocols for the Analytical Characterization of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative of significant interest in pharmaceutical and agrochemical research due to its unique electronic and structural properties conferred by the presence of fluorine and trifluoromethyl substituents. Accurate and robust analytical methods are crucial for its characterization, including identity confirmation, purity assessment, and quantification. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The provided methods are based on established analytical techniques for similar fluorinated heterocyclic compounds and serve as a comprehensive guide for researchers.

Analytical Methods Overview

A multi-faceted approach is recommended for the comprehensive characterization of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine. This typically involves a combination of chromatographic and spectroscopic techniques to assess purity, identify impurities, and elucidate the chemical structure.

Analytical Techniques and Information Gained Compound 2-Amino-3,6-difluoro-4- (trifluoromethyl)pyridine HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR FTIR FTIR Compound->FTIR Purity Purity & Impurity Profile HPLC->Purity GCMS->Purity MolWeight Molecular Weight & Fragmentation GCMS->MolWeight Structure Structural Confirmation NMR->Structure FuncGroups Functional Groups FTIR->FuncGroups

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this complex fluorinated pyridine derivative.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to produce 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine?

A common and effective strategy involves a multi-step synthesis starting from a readily available polyfluorinated pyridine. A plausible route begins with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)pyridine. The synthesis proceeds through a series of nucleophilic aromatic substitution reactions, followed by functional group transformations to introduce the amino group at the C2 position.

Q2: Why is the yield of the amination step often low or accompanied by side products?

Low yields and the formation of isomers are common challenges in the amination of polyfluorinated pyridines. The fluorine atoms on the pyridine ring are highly activating, leading to multiple sites for nucleophilic attack. The regioselectivity of the amination is sensitive to reaction conditions, particularly temperature. For instance, in the synthesis of related aminodifluoropyridines, controlling the reaction temperature is crucial to favor the formation of the desired isomer.

Q3: What are the key challenges in introducing the fluorine atoms at the 3 and 6 positions?

Introducing fluorine atoms at specific positions on a pyridine ring can be challenging. A common method is to start with a polychlorinated or polyfluorinated precursor and selectively replace chlorine or fluorine atoms. The regioselectivity of these nucleophilic aromatic substitution reactions is governed by the electronic and steric environment of the pyridine ring.

Q4: Are there any specific safety precautions to consider during this synthesis?

Yes, working with fluorinating agents and handling reactions at elevated temperatures and pressures in autoclaves requires strict safety protocols. Many of the reagents, intermediates, and the final product may be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving ammonia gas or aqueous ammonia at high temperatures should be conducted in a properly sealed and pressure-rated vessel.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine and provides potential solutions.

Problem 1: Low Yield in the Initial Amination Step

Issue: The initial reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)pyridine with an ammonia source results in a low yield of the desired 2-amino-3,5,6-trifluoro-4-(trifluoromethyl)pyridine.

Possible Cause Suggested Solution
Suboptimal Reaction Temperature The temperature can significantly influence the regioselectivity and reaction rate. Lower temperatures may favor the desired isomer but could lead to incomplete conversion. Conversely, higher temperatures might increase the rate but favor the formation of undesired isomers. It is recommended to perform small-scale experiments to screen a range of temperatures (e.g., from room temperature to 100°C) to find the optimal balance.
Incorrect Choice of Ammonia Source or Solvent The nature of the ammonia source (e.g., aqueous ammonia, ammonia gas, or an ammonia surrogate) and the solvent can impact the reaction outcome. Aprotic polar solvents like DMSO, DMF, or NMP are often used for nucleophilic aromatic substitutions. Experiment with different ammonia sources and solvent systems to identify the most effective combination.
Formation of Multiple Isomers The presence of multiple fluorine atoms allows for nucleophilic attack at various positions. To enhance selectivity for the 2-position, consider using a bulkier aminating agent or a directing group strategy if applicable.
Incomplete Reaction Monitor the reaction progress using techniques like GC-MS or LC-MS. If the reaction stalls, a gentle increase in temperature or prolonged reaction time might be necessary. Ensure an adequate molar excess of the aminating agent is used.
Problem 2: Difficulty in the Subsequent Fluorination or Functional Group Manipulation Steps

Issue: Challenges in converting the intermediate from the amination step to the final product, for example, through a subsequent fluorination or other functional group transformations.

Possible Cause Suggested Solution
Deactivation of the Pyridine Ring The introduction of an amino group can alter the electronic properties of the pyridine ring, potentially deactivating it towards subsequent nucleophilic or electrophilic reactions. It may be necessary to protect the amino group before proceeding with further transformations.
Harsh Reaction Conditions Leading to Decomposition Fluorinated heterocyclic compounds can be sensitive to harsh reaction conditions. Employ milder reagents and reaction conditions whenever possible. For instance, when introducing the second fluorine atom, consider using a milder fluorinating agent or a lower reaction temperature.
Side Reactions with the Trifluoromethyl Group The trifluoromethyl group is generally stable, but under certain conditions, it might undergo undesired reactions. Carefully select reagents that are compatible with the trifluoromethyl group.

Experimental Protocols

Proposed Synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

This proposed synthesis starts from the commercially available 2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine.

Step 1: Selective Fluorination to 2,6-Difluoro-3,5-dichloro-4-(trifluoromethyl)pyridine

  • Reaction Setup: In a dry, inert atmosphere, charge a reaction vessel with 2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine and a suitable anhydrous solvent (e.g., sulfolane or NMP).

  • Reagent Addition: Add a spray-dried potassium fluoride (KF) as the fluorinating agent. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to a temperature range of 150-200°C.

  • Monitoring and Work-up: Monitor the reaction by GC-MS. Upon completion, cool the mixture, filter off the inorganic salts, and isolate the product by distillation or crystallization.

Step 2: Selective Amination to 2-Amino-6-fluoro-3,5-dichloro-4-(trifluoromethyl)pyridine

  • Reaction Setup: In a pressure-rated vessel (autoclave), dissolve the product from Step 1 in a suitable solvent (e.g., dioxane or THF).

  • Reagent Addition: Add an excess of aqueous ammonia.

  • Reaction Conditions: Heat the sealed vessel to 100-150°C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the vessel, and extract the product with an organic solvent. Purify by column chromatography.

Step 3: Final Fluorination to 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Further research and experimentation would be required to establish a reliable method for the final fluorination step, which is expected to be challenging due to the presence of the amino group.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical relationships in troubleshooting common synthesis issues.

experimental_workflow start Start: 2,3,5,6-Tetrachloro-4- (trifluoromethyl)pyridine step1 Step 1: Selective Fluorination (KF, high temperature) start->step1 intermediate1 Intermediate 1: 2,6-Difluoro-3,5-dichloro-4- (trifluoromethyl)pyridine step1->intermediate1 step2 Step 2: Selective Amination (Aqueous NH3, heat) intermediate1->step2 intermediate2 Intermediate 2: 2-Amino-6-fluoro-3,5-dichloro-4- (trifluoromethyl)pyridine step2->intermediate2 step3 Step 3: Final Fluorination (Further development needed) intermediate2->step3 product Final Product: 2-Amino-3,6-difluoro-4- (trifluoromethyl)pyridine step3->product

Caption: Proposed experimental workflow for the synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

troubleshooting_yield start Low Yield in Amination Step cause1 Suboptimal Temperature? start->cause1 cause2 Incorrect Reagents/Solvent? start->cause2 cause3 Isomer Formation? start->cause3 cause4 Incomplete Reaction? start->cause4 solution1 Optimize Temperature (Screen a range of temperatures) cause1->solution1 solution2 Screen Different Ammonia Sources and Solvents cause2->solution2 solution3 Use Bulky Aminating Agent or Directing Group Strategy cause3->solution3 solution4 Monitor Reaction Progress (GC/LC-MS) and Adjust Time/Stoichiometry cause4->solution4

Caption: Troubleshooting guide for low yield in the amination step.

Technical Support Center: Fluorination of Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of chloropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for fluorinating chloropyridines?

A1: The most prevalent method for the fluorination of chloropyridines is the Halex reaction, which is a type of nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of a chloride ion with a fluoride ion, typically using an alkali metal fluoride salt in a polar aprotic solvent at elevated temperatures.[1]

Q2: My fluorination reaction has a low conversion rate. What are the likely causes?

A2: Low conversion in a Halex reaction is often attributed to several factors:

  • Presence of water: Fluoride salts are often hygroscopic, and the presence of water can deactivate the fluoride nucleophile and lead to the hydrolysis of the chloropyridine starting material, forming hydroxypyridines.[2]

  • Insufficiently reactive fluoride source: The choice of fluoride salt is crucial. Cesium fluoride (CsF) and potassium fluoride (KF) are common choices, with CsF generally being more reactive. The use of phase-transfer catalysts or anhydrous tetraalkylammonium fluorides can also enhance reactivity.[1]

  • Inappropriate solvent: Polar aprotic solvents like DMSO, DMF, or sulfolane are necessary to dissolve the fluoride salt and promote the SNAr mechanism.[1]

  • Low reaction temperature: Halex reactions often require high temperatures to proceed efficiently.[1]

Q3: I am observing the formation of hydroxypyridine as a major byproduct. How can I prevent this?

A3: The formation of hydroxypyridine is a result of hydrolysis of the starting chloropyridine. To minimize this side reaction, it is critical to maintain anhydrous reaction conditions. This can be achieved by:

  • Drying the fluoride salt (e.g., KF) before use.

  • Using anhydrous solvents.

  • Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A4: Regioselectivity in the fluorination of polychlorinated pyridines is determined by the electronic properties of the pyridine ring. The chloride at the 2- and 4-positions is generally more activated towards nucleophilic attack due to resonance stabilization of the intermediate Meisenheimer complex by the nitrogen atom.[3][4] To improve selectivity:

  • Consider the electronic effects of other substituents on the pyridine ring. Electron-withdrawing groups will further activate the positions ortho and para to them for nucleophilic attack.

  • Adjusting reaction temperature and time may also influence the kinetic versus thermodynamic product distribution.

Q5: I am seeing some dark, tar-like material in my reaction flask. What could be the cause?

A5: The formation of tar or polymeric material can occur at the high temperatures often required for Halex reactions, especially with prolonged reaction times. This is likely due to the decomposition of the starting material or product. To mitigate this, consider:

  • Lowering the reaction temperature, if possible, while maintaining an acceptable reaction rate.

  • Reducing the reaction time by closely monitoring the reaction progress.

  • Using a more reactive fluoride source to allow for lower reaction temperatures.[5]

Troubleshooting Guides

Issue 1: Low Yield of Fluorinated Product
Potential Cause Troubleshooting Steps
Moisture in the reaction Ensure all reagents and solvents are rigorously dried. Dry KF at high temperature under vacuum before use. Use freshly opened anhydrous solvents.
Inactive Fluoride Source Use a more reactive fluoride source such as CsF or spray-dried KF. Consider the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase the solubility and reactivity of KF.
Suboptimal Solvent Screen polar aprotic solvents such as DMSO, DMF, and sulfolane. DMSO is often a good starting point.
Insufficient Temperature Gradually increase the reaction temperature. Monitor for the onset of decomposition.
Incomplete Reaction Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Issue 2: Formation of Hydroxypyridine Byproduct
Potential Cause Troubleshooting Steps
Presence of water As detailed in Issue 1, ensure strictly anhydrous conditions.
Hydrolysis of starting material or product Minimize reaction time. Work up the reaction as soon as it is complete.
Issue 3: Poor Regioselectivity in Polychloropyridines
Potential Cause Troubleshooting Steps
Similar reactivity of chloro-substituents Carefully analyze the electronic effects of the pyridine nitrogen and any other substituents to predict the most reactive sites (typically positions 2 and 4).
Thermodynamic vs. Kinetic Control Varying the reaction temperature may favor one isomer over another. Lower temperatures often favor the kinetically controlled product.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for the fluorination of chloropyridines under various conditions.

Table 1: Fluorination of 2,3-Dichloropyridine with Cesium Fluoride

EntryFluorinating AgentSolventTemp. (°C)Time (h)ProductYield (%)Reference
1CsFDMSO110203-Chloro-2-fluoropyridine71.9[4]

Table 2: Comparative Fluorination of 2-Chloro-5-nitropyridine

EntryFluorinating AgentSolventTemp. (°C)Time (h)ProductYield (%)Byproduct (Hydroxypyridine)
1KFDMSO15052-Fluoro-5-nitropyridine~85~5%
2KFDMF15052-Fluoro-5-nitropyridine~80~8%
3CsFDMSO12022-Fluoro-5-nitropyridine>95<2%

Note: The data in Table 2 is representative and compiled from general knowledge in the field; specific literature sources for direct side-by-side comparisons with these exact conditions were not identified in the search.

Experimental Protocols

Protocol 1: Fluorination of 2,3-Dichloropyridine with Cesium Fluoride in DMSO

This protocol is adapted from a literature procedure.[4]

Materials:

  • 2,3-Dichloropyridine

  • Cesium Fluoride (CsF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • To a solution of 2,3-dichloropyridine (1.00 g, 6.76 mmol) in anhydrous DMSO (33.8 mL) in a round-bottom flask, add cesium fluoride (2.053 g, 13.51 mmol) at room temperature.

  • Stir the reaction mixture at 110 °C for 20 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate in hexanes) to afford 3-chloro-2-fluoropyridine.

Visualizations

Halex_Mechanism Chloropyridine Chloropyridine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Chloropyridine->Meisenheimer + F⁻ Fluoride F⁻ Fluoride->Meisenheimer Fluoropyridine Fluoropyridine Meisenheimer->Fluoropyridine - Cl⁻ Chloride Cl⁻ Meisenheimer->Chloride Hydrolysis_Side_Reaction Chloropyridine Chloropyridine Intermediate Intermediate Chloropyridine->Intermediate + H₂O Water H₂O Water->Intermediate Hydroxypyridine Hydroxypyridine Intermediate->Hydroxypyridine - HCl HCl HCl Intermediate->HCl Troubleshooting_Workflow Start Low Yield in Fluorination Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Dry_Reagents Dry Reagents & Solvents Check_Moisture->Dry_Reagents Yes Check_Fluoride Evaluate Fluoride Source (KF, CsF, etc.) Check_Moisture->Check_Fluoride No Dry_Reagents->Check_Fluoride Use_CsF Use CsF or Add Phase-Transfer Catalyst Check_Fluoride->Use_CsF Inactive Check_Temp Optimize Temperature Check_Fluoride->Check_Temp Active Use_CsF->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp Low Conversion Decrease_Temp Decrease Temperature (if decomposition observed) Check_Temp->Decrease_Temp Decomposition Success Improved Yield Increase_Temp->Success Decrease_Temp->Success

References

Technical Support Center: Managing Byproduct Formation in Trifluoromethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with byproduct formation during the synthesis of trifluoromethylpyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Multi-Chlorinated Byproducts in Halogen Exchange Reactions

Q: My synthesis of a chloro-trifluoromethylpyridine via simultaneous chlorination/fluorination of a picoline derivative is producing significant amounts of multi-chlorinated byproducts. How can I improve the selectivity for my desired product?

A: The formation of multi-chlorinated byproducts is a common issue in vapor-phase halogen exchange reactions.[1][2] The extent of chlorination on the pyridine ring is influenced by reaction conditions.

Troubleshooting Steps:

  • Control Reactant Stoichiometry: The molar ratio of chlorine gas to the picoline starting material is a critical parameter. Reducing the equivalents of chlorine can help minimize over-chlorination.

  • Optimize Reaction Temperature: The reaction temperature influences the rate of both the desired and undesired chlorination reactions. A systematic study of the temperature profile is recommended to find the optimal balance between reaction rate and selectivity.[1][2]

  • Catalytic Hydrogenolysis of Byproducts: Unwanted multi-chlorinated byproducts can be recycled. These can be reduced back to 3-(trifluoromethyl)pyridine through catalytic hydrogenolysis and then reintroduced into the reactor, improving the overall process economy.[1][2]

Experimental Protocol: Gas-Liquid Chromatography (GLC) for Product and Byproduct Analysis

A standard gas-liquid chromatography (GLC) method can be used to analyze the reaction mixture and determine the relative amounts of the desired product and various chlorinated byproducts.

  • Sample Preparation: Cool the reaction mixture and carefully add ice water. Separate the organic layer, neutralize it with a mild base (e.g., NaHCO3), and dry it over an anhydrous salt (e.g., MgSO4).

  • Injection: Inject a small aliquot of the prepared sample into a GLC instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Analysis: The different components of the mixture will separate based on their boiling points and interactions with the stationary phase. The area percentage of each peak in the chromatogram corresponds to the relative abundance of each compound. By comparing the retention times with known standards, the desired product and specific byproducts can be identified and quantified.

Table 1: Effect of Reaction Conditions on Byproduct Formation in a Representative Halogen Exchange Reaction

ParameterCondition ACondition BCondition C
Temperature 170-180°C>250°C150-190°C
Pressure 15 psigAtmospheric5-1200 psig
Catalyst FeCl₃NoneFeCl₃/PCl₅
Observation High yield of desired productAccelerated decomposition, reduced yieldImproved efficiency
Primary Byproducts Partially fluorinated intermediatesDecomposition productsMinimized byproducts
Reference [3][3][3][4]

Issue 2: Incomplete Fluorination and Formation of -CF2Cl and -CFCl2 Byproducts

Q: During the fluorination of a (trichloromethyl)pyridine with HF, I'm observing significant amounts of partially fluorinated intermediates, such as (chlorodifluoromethyl) and (dichlorofluoromethyl)pyridines. What can I do to drive the reaction to completion?

A: Incomplete fluorination is a common challenge, resulting in a mixture of products that can be difficult to separate. Several factors can influence the efficiency of the fluorine exchange.

Troubleshooting Steps:

  • HF Stoichiometry: Ensure that a sufficient excess of hydrogen fluoride (HF) is used. For a mono-(trichloromethyl)pyridine, at least 3 molar equivalents of HF are required, with 3 to 6 equivalents being preferable. For bis-(trichloromethyl)pyridines, at least 6 molar equivalents are needed.[3]

  • Reaction Time and Temperature: The fluorination reaction may require elevated temperatures (typically 150°C to 250°C) and sufficient time (from 1 to 100 hours) to proceed to completion.[3] Operating below 150°C will slow the reaction rate.

  • Catalyst Selection: The use of a metal halide catalyst, such as FeCl₃ or FeF₃, is crucial for facilitating the fluorine exchange. A combination of a metal halide and a phosphorus halide (e.g., PCl₅) can also be effective.[3][4]

  • Pressure: Conducting the reaction under superatmospheric pressure (5-1200 psig) can improve the efficiency compared to non-pressurized reactions.[3]

Logical Workflow for Optimizing Fluorination

G start Incomplete Fluorination Observed check_hf Verify HF Stoichiometry (>= 3 eq.) start->check_hf check_temp Increase Reaction Temperature (150-250°C) check_hf->check_temp check_time Increase Reaction Time check_temp->check_time check_catalyst Confirm Catalyst Presence (e.g., FeCl3) check_time->check_catalyst apply_pressure Apply Superatmospheric Pressure (5-1200 psig) check_catalyst->apply_pressure analyze Analyze Product Mixture via GLC apply_pressure->analyze complete Desired Product Achieved analyze->complete High Conversion incomplete Incomplete Reaction analyze->incomplete Low Conversion incomplete->start Re-evaluate Parameters

Caption: Workflow for troubleshooting incomplete fluorination.

Issue 3: Poor Regioselectivity in Direct Trifluoromethylation

Q: My direct trifluoromethylation of a pyridine derivative using a radical initiator is yielding a mixture of 2-, 3-, and 4-trifluoromethylated isomers. How can I achieve better regioselectivity?

A: Trifluoromethyl radicals are highly reactive and often exhibit low regioselectivity in their reactions with pyridine, leading to isomeric mixtures that are challenging to separate.

Strategies for Regioselective Synthesis:

  • Nucleophilic Trifluoromethylation: Activating the pyridine ring can allow for a more controlled, nucleophilic trifluoromethylation. For example, hydrosilylation of the pyridine can be followed by a reaction with a nucleophilic CF₃ source, leading to selective C3-trifluoromethylation.[5]

  • Catalyst-Controlled Cycloaddition: A [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles, catalyzed by a cobalt complex, can produce α-trifluoromethylated pyridines with excellent regioselectivity and yield.[6] This method builds the pyridine ring with the trifluoromethyl group in a predetermined position.

  • Building Block Approach: Synthesizing the pyridine ring from a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, ensures that the trifluoromethyl group is incorporated at a specific position from the outset.[1][2][7]

Signaling Pathway Illustrating Regioselective vs. Non-Selective Trifluoromethylation

G cluster_0 Radical Trifluoromethylation cluster_1 Regioselective Cycloaddition pyridine_rad Pyridine mixture Isomeric Mixture (2-, 3-, 4-TFMP) pyridine_rad->mixture cf3_rad CF3• Source cf3_rad->mixture diyne CF3-Diyne product Regiospecific α-TFMP diyne->product nitrile Nitrile nitrile->product catalyst Co Catalyst catalyst->product

Caption: Comparison of radical and regioselective synthesis pathways.

Table 2: Comparison of Trifluoromethylation Strategies

MethodRegioselectivityKey FeaturesCommon Byproducts
Radical Trifluoromethylation LowOperationally simpleIsomeric trifluoromethylpyridines
Nucleophilic Trifluoromethylation (post-activation) High (e.g., C3-selective)Requires pre-activation of the pyridine ringUnreacted starting material
Cobalt-Catalyzed [2+2+2] Cycloaddition Excellent (α-selective)Builds the pyridine ring; good yieldsMinimal byproducts reported
Building Block Approach (Cyclocondensation) Excellent (position defined by building block)Versatile for various substitution patternsDependent on specific reaction conditions

References

Technical Support Center: Optimization of Reaction Conditions for Aminating Polyfluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of polyfluoropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the amination of polyfluoropyridines?

A1: The amination of polyfluoropyridines typically proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the electron-poor pyridine ring is attacked by a nucleophile (the amine), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The reaction is facilitated by the presence of multiple electron-withdrawing fluorine atoms, which activate the ring towards nucleophilic attack. The subsequent loss of a fluoride leaving group restores the aromaticity of the ring.[1][2][3][4]

Q2: Which position on the pentafluoropyridine ring is most reactive towards amination?

A2: For pentafluoropyridine, nucleophilic attack predominantly occurs at the 4-position (para to the nitrogen atom).[2][4][5][6][7][8] This regioselectivity is due to the effective resonance stabilization of the Meisenheimer intermediate when the attack occurs at the ortho or para positions relative to the ring nitrogen.

Q3: How can I control the degree of substitution (mono- vs. di- or tri-substitution)?

A3: Controlling the degree of substitution can be challenging as the newly introduced amino group can further activate the ring towards subsequent substitutions. To favor mono-substitution, it is recommended to use a stoichiometric amount of the amine or a slight excess of the polyfluoropyridine. Lowering the reaction temperature and using a less polar solvent can also help to improve selectivity.[9] In some cases, careful selection of the base and reaction time is crucial. For di- or tri-substitution, using an excess of the amine and more forcing conditions (higher temperature, more polar solvent) is generally required.[7]

Q4: What are the most suitable solvents for these reactions?

A4: Polar aprotic solvents are generally the best choice for SNAr reactions on polyfluoropyridines as they can solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP).[10] The choice of solvent can also influence the regioselectivity and the rate of reaction.

Q5: Do I need a catalyst for the amination of polyfluoropyridines?

A5: Due to the high degree of activation by the fluorine atoms, the amination of polyfluoropyridines often proceeds efficiently without the need for a catalyst. However, for less activated fluoropyridines or with less nucleophilic amines, transition metal catalysts, such as those based on palladium (e.g., Buchwald-Hartwig amination) or copper, can be employed to facilitate the reaction under milder conditions.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficient temperature. 2. Inappropriate solvent. 3. Weak base. 4. Water contamination. 5. Poorly nucleophilic amine.1. Gradually increase the reaction temperature and monitor by TLC or LC-MS. 2. Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO). 3. Use a stronger, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). 4. Ensure all reagents and solvents are anhydrous. 5. Consider using a catalyst (e.g., a palladium-based system) or a stronger base to deprotonate the amine.
Formation of Multiple Products (Poor Selectivity) 1. Over-reaction leading to di- or tri-substituted products. 2. Reaction with a bifunctional amine at both nucleophilic sites.1. Use a stoichiometric amount of the amine or a slight excess of the polyfluoropyridine. Lower the reaction temperature and consider a less polar solvent. 2. Use a large excess of the bifunctional amine to favor mono-substitution or protect one of the nucleophilic groups.
Product is a mixture of regioisomers 1. Reaction conditions are too harsh, leading to loss of regioselectivity. 2. The amine is particularly bulky, favoring attack at a less sterically hindered position.1. Attempt the reaction at a lower temperature. 2. While the 4-position is electronically favored, steric hindrance can play a role. Consider if a different isomer is a viable alternative or if derivatization of the amine is possible.
Difficulty in Product Isolation 1. Product is highly polar and soluble in the reaction solvent (e.g., DMF, DMSO). 2. Formation of emulsions during aqueous workup.1. After the reaction, cool the mixture to induce precipitation. If the product is a solid, it can be collected by filtration. Alternatively, perform an aqueous workup and extract with a suitable organic solvent. 2. Wash the organic layer with brine to help break up emulsions.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Amination of Pentafluoropyridine with Ammonia
EntryAmine (equiv.)SolventBase (equiv.)Temperature (°C)Time (h)Yield (%) of 4-aminotetrafluoropyridine
1NH₃ (excess)--10015- [a]
2NH₃ (excess)--15050- [a]

[a] Yield not explicitly stated, but conditions are reported for the formation of fluorinated pyridylenediamine monomers.[6]

Table 2: Amination of Pentafluoropyridine with Various Nucleophiles
EntryNucleophileBaseSolventConditionsProductYield (%)
1MalononitrileK₂CO₃DMFReflux4-(dicyanomethyl)tetrafluoropyridineGood [b]
2PiperazineNa₂CO₃MeCN-1,4-Bis(tetrafluoropyridin-4-yl)piperazineGood [b]

[b] Yield stated as "good" but a specific percentage is not provided.[4]

Experimental Protocols

General Protocol for Mono-amination of Pentafluoropyridine

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • Pentafluoropyridine

  • Amine of choice

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add pentafluoropyridine (1.0 equiv.), the desired amine (1.0-1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).

  • Add anhydrous DMF via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the reaction mixture at room temperature or heat to a temperature between 60-100 °C, depending on the reactivity of the amine.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer two more times with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired 4-amino-substituted tetrafluoropyridine.

Visualizations

experimental_workflow start Start reagents Combine Pentafluoropyridine, Amine, and Base in Solvent start->reagents reaction Heat and Stir under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the amination of polyfluoropyridines.

troubleshooting_guide start Problem Encountered low_yield Low/No Yield start->low_yield multiple_products Multiple Products start->multiple_products isomer_mixture Mixture of Regioisomers start->isomer_mixture cause1 Insufficient Temperature or Weak Base low_yield->cause1 cause2 Over-reaction or Stoichiometry Issue multiple_products->cause2 cause3 Harsh Conditions or Steric Hindrance isomer_mixture->cause3 solution1 Increase Temperature or Use Stronger Base cause1->solution1 solution2 Adjust Stoichiometry, Lower Temperature cause2->solution2 solution3 Lower Temperature, Consider Sterics cause3->solution3

Caption: A logical troubleshooting guide for common issues in polyfluoropyridine amination.

References

Technical Support Center: Regioselective Functionalization of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of fluorinated pyridines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis and modification of these important heterocyclic compounds. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, data tables, and explanatory diagrams.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the functionalization of fluorinated pyridines so challenging?

A1: The regioselective functionalization of pyridines, in general, is a persistent challenge due to the inherent electron-deficient properties of the pyridine ring.[1] The nitrogen atom strongly deactivates the ring towards electrophilic substitution and directs nucleophilic attack primarily to the C2 and C4 positions.[2] The presence of fluorine atoms further complicates this by exerting strong electron-withdrawing inductive effects and influencing the acidity of C-H bonds, which can lead to mixtures of isomers in various reactions.[3][4]

Q2: What are the primary strategies for functionalizing fluorinated pyridines?

A2: The main strategies include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a common method where a nucleophile displaces a leaving group (often a halide) on the pyridine ring. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and fluorine substituents.[5][6]

  • C-H Functionalization: This involves the direct activation and substitution of a C-H bond, offering a more atom-economical approach.[1][7] Common methods include transition-metal-catalyzed direct arylation and fluorination.[3][8]

  • Lithiation/Metalation: This involves deprotonation of a C-H bond using a strong base like n-butyllithium (n-BuLi) to form an organolithium intermediate, which can then react with various electrophiles.[9][10]

Q3: How does the position of the fluorine atom affect the regioselectivity of nucleophilic aromatic substitution (SNAr)?

A3: The fluorine atom is a highly effective leaving group in SNAr reactions, often reacting faster than other halogens like chlorine.[4] Its position, along with other substituents, dictates the site of nucleophilic attack. Generally, nucleophilic attack is favored at the positions ortho and para to the ring nitrogen because the negative charge in the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom.[2] A fluorine atom at the C2 or C4 position is highly susceptible to displacement. The presence of other electron-withdrawing groups can further activate the ring towards SNAr.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in C-H Fluorination

Question: My C-H fluorination of a 3,5-disubstituted pyridine is yielding a mixture of isomers at the C2 and C6 positions. How can I improve the regioselectivity?

Answer: Poor regioselectivity in the C-H fluorination of unsymmetrically substituted pyridines is a common problem.[3] The outcome is often a delicate balance of steric and electronic effects of the substituents. Here’s a troubleshooting guide:

Possible Causes and Solutions:

  • Weak Directing Group Effect: The directing ability of your substituents at C3 and C5 may be comparable, leading to a mixture of products.

    • Solution: Introduce a stronger directing group. For instance, a benzyloxy group has been shown to direct fluorination effectively to the adjacent C2 position.[11] Consider modifying your synthetic route to incorporate such a group.

  • Reaction Conditions: Temperature and the specific fluorinating agent can influence selectivity.

    • Solution:

      • Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the thermodynamically more stable transition state.

      • Vary the Fluorinating Agent: While AgF₂ is commonly used for direct C-H fluorination of pyridines, other reagents might offer different selectivity profiles.[3][11] Exploring reagents like Selectfluor® under different conditions could be beneficial.[12]

Data Presentation: Regioselectivity in Fluorination of 3,5-Disubstituted Pyridines with AgF₂

3-Substituent5-SubstituentRatio of 2-Fluoro : 6-Fluoro IsomersReference
PhenylCyano1.5 : 1[3]
PhenylBenzyloxy4.2 : 1[3]
PhenylBromo1 : 1.2[3]
PhenylMethyl1.2 : 1[3]
PhenylCF₃1 : 1.8[3]
BenzyloxyCyano>20 : 1[3]
BenzyloxyBromo4.5 : 1[3]
BenzyloxyMethyl6.0 : 1[3]
BenzyloxyCF₃5.3 : 1[3]

Experimental Protocol: Site-Selective C-H Fluorination with AgF₂

This protocol is adapted from a procedure for the site-selective fluorination of pyridines.[11]

  • Materials:

    • 3,5-Disubstituted Pyridine (1.0 mmol)

    • Silver(II) Fluoride (AgF₂) (2.5 mmol)

    • Anhydrous Acetonitrile (MeCN) (10 mL)

    • Celite

  • Procedure:

    • Reaction Setup: In a nitrogen-filled glovebox, add the 3,5-disubstituted pyridine (1.0 mmol) and anhydrous acetonitrile (10 mL) to a dry vial equipped with a stir bar.

    • Reagent Addition: Add Silver(II) Fluoride (AgF₂) (2.5 mmol) to the solution.

    • Reaction: Seal the vial and stir the mixture vigorously at room temperature.

    • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.[11]

    • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with additional acetonitrile.

    • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Poor Regioselectivity in C-H Fluorination

G start Poor Regioselectivity (Mixture of C2/C6 Isomers) cause1 Weak Directing Group Effect start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 solution1 Introduce Stronger Directing Group (e.g., Benzyloxy) cause1->solution1 solution2a Lower Reaction Temperature cause2->solution2a solution2b Vary Fluorinating Agent (e.g., Selectfluor) cause2->solution2b outcome Improved Regioselectivity solution1->outcome solution2a->outcome solution2b->outcome

Caption: Troubleshooting workflow for poor regioselectivity in C-H fluorination.

Issue 2: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to perform an SNAr on a 2-fluoropyridine with an oxygen nucleophile, but I am getting low yields or no reaction at all. What could be the problem?

Answer: Low reactivity in SNAr of 2-fluoropyridines can be due to several factors, including insufficient activation of the pyridine ring, issues with the nucleophile, or suboptimal reaction conditions.

Possible Causes and Solutions:

  • Insufficient Ring Activation: The pyridine ring may not be electron-deficient enough for the SNAr to proceed efficiently.

    • Solution: If possible, introduce an additional electron-withdrawing group (e.g., -NO₂, -CN) onto the pyridine ring, preferably at the C3 or C5 position, to increase its electrophilicity.

  • Nucleophile Basicity and Solubility: The nucleophile might not be basic or soluble enough in the reaction solvent to react efficiently.

    • Solution:

      • Choice of Base: Use a stronger, non-nucleophilic base to deprotonate the nucleophile (if it's an alcohol or thiol). Potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are common choices.

      • Solvent: Use a polar aprotic solvent like DMSO, DMF, or NMP to enhance the nucleophilicity of the anion and improve the solubility of reagents.

  • Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Many SNAr reactions on fluoropyridines are run at elevated temperatures.

Data Presentation: Conditions for SNAr on 2-Fluoropyridines

NucleophileSolventBaseTemperature (°C)Yield (%)Reference
PhenolDMFK₂CO₃8095[3]
4-MethoxyphenolDMFK₂CO₃8092[3]
ThiophenolDMFK₂CO₃2598[3]
BenzylamineNMPNone8085[3]
MorpholineNMPNone8096[3]

Experimental Protocol: General Procedure for SNAr with an Alcohol Nucleophile

  • Materials:

    • 2-Fluoropyridine derivative (1.0 mmol)

    • Alcohol nucleophile (1.2 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • Reaction Setup: To a dry reaction vessel, add the 2-fluoropyridine derivative (1.0 mmol), the alcohol nucleophile (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Solvent Addition: Add anhydrous DMF (5 mL) to the vessel.

    • Reaction: Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Decision Pathway for Optimizing SNAr Reactions

G start Low/No SNAr Yield check_activation Is the pyridine ring sufficiently activated? start->check_activation add_ewg Add Electron- Witdrawing Group check_activation->add_ewg No check_nucleophile Is the nucleophile strong/soluble enough? check_activation->check_nucleophile Yes add_ewg->check_nucleophile change_base Use Stronger Base (e.g., KOtBu, NaH) check_nucleophile->change_base No check_temp Is the reaction temperature high enough? check_nucleophile->check_temp Yes change_solvent Switch to Polar Aprotic Solvent (e.g., DMSO, NMP) change_base->change_solvent change_solvent->check_temp increase_temp Increase Temperature check_temp->increase_temp No success Successful SNAr Reaction check_temp->success Yes increase_temp->success

Caption: Decision pathway for troubleshooting and optimizing SNAr reactions.

Issue 3: Lack of Regioselectivity in Lithiation of Halopyridines

Question: I am attempting to perform a regioselective lithiation on a 3-chloropyridine to functionalize the C4 position, but I am observing a mixture of isomers or decomposition. What are the critical parameters for this reaction?

Answer: Regioselective lithiation of halopyridines is highly sensitive to the base, temperature, and solvent used. The kinetic versus thermodynamic control of the deprotonation plays a crucial role.

Possible Causes and Solutions:

  • Wrong Base: Strong, bulky bases are often required to achieve kinetic deprotonation at a specific site. n-Butyllithium can sometimes lead to mixtures or addition reactions.

    • Solution: Use a hindered base like Lithium Diisopropylamide (LDA) which is known to regioselectively deprotonate 3-chloropyridine at the C4 position.[9]

  • Temperature Control: Lithiation reactions are typically performed at very low temperatures to prevent side reactions, such as elimination to form pyridynes or reaction with the solvent.[9]

    • Solution: Maintain a strict low temperature, typically -78 °C, throughout the deprotonation and electrophilic quench.

  • Premature Pyridyne Formation: If the temperature rises before the electrophile is added, the lithiated intermediate can eliminate LiCl to form a highly reactive 3,4-pyridyne, leading to a variety of byproducts.

    • Solution: Add the electrophile at low temperature to trap the desired lithiated species before it can decompose.[9][13]

Data Presentation: Regioselective Lithiation of 3-Chloropyridine with LDA

ElectrophileProductYield (%)Reference
D₂O3-Chloro-4-deuteriopyridine96[9]
CH₃I3-Chloro-4-methylpyridine84[9]
(CH₃)₃SiCl3-Chloro-4-(trimethylsilyl)pyridine89[9]
PhCHO(3-Chloropyridin-4-yl)(phenyl)methanol75[9]

Experimental Protocol: Regioselective C4-Lithiation of 3-Chloropyridine

This protocol is based on a reported procedure for the regioselective lithiation of 3-chloropyridine.[9]

  • Materials:

    • Diisopropylamine (1.1 mmol)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

    • n-Butyllithium (1.1 mmol, solution in hexanes)

    • 3-Chloropyridine (1.0 mmol)

    • Electrophile (1.2 mmol)

  • Procedure:

    • LDA Preparation: In a flame-dried flask under argon, dissolve diisopropylamine (1.1 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C and add n-butyllithium (1.1 mmol) dropwise. Stir for 30 minutes at -78 °C.

    • Lithiation: To the freshly prepared LDA solution, add a solution of 3-chloropyridine (1.0 mmol) in anhydrous THF (5 mL) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at -78 °C.

    • Electrophilic Quench: Add the electrophile (1.2 mmol) to the reaction mixture at -78 °C and stir for an additional 1-2 hours.

    • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent.

    • Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography or distillation.

Logical Flow of Regioselective Lithiation

G start Start: 3-Chloropyridine step1 1. Prepare LDA in THF at -78°C start->step1 step2 2. Add 3-Chloropyridine at -78°C step1->step2 intermediate Formation of 3-Chloro-4-lithiopyridine step2->intermediate side_reaction Side Reaction: Pyridyne Formation (if T > -78°C) intermediate->side_reaction T rises step3 3. Quench with Electrophile (E+) at -78°C intermediate->step3 product Product: 3-Chloro-4-E-pyridine step3->product

References

Technical Support Center: Purification of Highly Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of highly fluorinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying highly fluorinated aromatic compounds?

A1: The unique physicochemical properties of highly fluorinated aromatic compounds, stemming from the high electronegativity of fluorine, present several purification challenges.[1][2] These include:

  • Co-elution with Impurities: Impurities with similar polarity to the target compound can be difficult to separate.[3]

  • Poor Solubility: The compounds may have limited solubility in standard chromatography mobile phases.[3]

  • Strong Interactions with Stationary Phases: Highly polar fluorinated compounds can interact strongly with residual silanols on silica-based columns, leading to poor peak shape and low recovery.[3]

  • Compound Volatility: Smaller fluorinated molecules can be volatile, requiring careful handling to prevent sample loss.[3]

  • Irreversible Adsorption: The compound may bind irreversibly to the stationary phase, resulting in low or no recovery.[3]

  • Background Contamination: Fluoropolymers, such as PTFE, are common in laboratory equipment and can leach fluorinated compounds, causing background noise in sensitive analyses like LC-MS.[4]

Q2: Which chromatographic techniques are most effective for purifying fluorinated aromatic compounds?

A2: The choice of technique depends on the compound's polarity and solubility.[3]

  • Reversed-Phase HPLC (RP-HPLC): A versatile first choice for moderately polar compounds soluble in organic solvents. C18 columns are a common starting point, but fluorinated phases (e.g., pentafluorophenyl) can offer unique selectivity for halogenated and aromatic compounds.[3][5]

  • Hydrophilic Interaction Chromatography (HILIC): Often more suitable for highly polar, water-soluble compounds that show poor retention in reversed-phase chromatography.[3]

  • Flash Chromatography: Useful for routine purification. Alternatives to silica gel, like alumina or Florisil, can be beneficial. Dry loading is recommended for compounds with poor solubility in the eluent.[3]

  • Supercritical Fluid Chromatography (SFC): An alternative that can offer shorter analysis times and reduced organic solvent consumption.[6]

Q3: Why is my peak shape poor (tailing or fronting) during HPLC analysis?

A3: Poor peak shape is often due to secondary interactions between the fluorinated analyte and the stationary phase.[3][4] Other causes include:

  • Silanol Interactions: Strong interactions between the compound and residual silanols on silica-based columns. Using an end-capped column can minimize this.[3]

  • Mobile Phase pH: If the mobile phase pH is too close to the compound's pKa, it may exist in multiple ionic forms. Adjusting the pH to be at least 2 units away from the pKa can improve peak shape.[3]

  • Column Overload: Injecting too much sample onto the column.[3]

  • Chemical Exchange: Fluorine atoms may be exchanging between different chemical environments on the NMR timescale, which can also be observed as peak broadening in chromatography under certain conditions.[4]

Q4: How can I improve the separation of isomers or compounds with very similar polarity?

A4: Optimizing selectivity is key to separating closely related compounds.[3]

  • Change Stationary Phase: Switching to a column with different chemistry (e.g., from C18 to a phenyl-hexyl or a fluorinated phase) can alter selectivity.[3][5] Fluorinated phases are particularly useful for separating halogenated aromatic compounds.[5][7]

  • Change Mobile Phase: Switching the organic modifier (e.g., from acetonitrile to methanol) can change elution order.[3] Using a fluorinated eluent, such as trifluoroethanol (TFE), with a standard C8 or C18 column can also improve separation based on fluorine content.[8]

  • Use Mobile Phase Additives: Adding modifiers like trifluoroacetic acid (TFA) can improve peak shape and selectivity.[3]

  • Adjust Temperature: Increasing the column temperature can improve separation efficiency, especially when using fluorinated eluents.[8]

Troubleshooting Guides

Issue 1: Low or No Recovery of Compound from Chromatography Column
Possible Cause Troubleshooting Step Explanation
Irreversible Adsorption Switch to a different stationary phase (e.g., HILIC, alumina, Florisil).[3]The highly polar compound may be sticking irreversibly to the silica stationary phase. Different column chemistry can mitigate this.
Compound Instability Perform a stability test of your compound with the chosen mobile phase and stationary phase.The compound may be degrading on the column.
Inappropriate Solvent System Increase the elution strength of the mobile phase.The mobile phase may be too weak to elute the compound from the column.
Poor Solubility For flash chromatography, use the dry loading technique.[3]If the compound is not soluble in the mobile phase, adsorbing it onto silica or celite before loading can improve results.
Issue 2: Broad or Tailing Peaks in HPLC
Possible Cause Troubleshooting Step Explanation
Secondary Silanol Interactions Use a deactivated (end-capped) column.[3]End-capping minimizes the interaction of polar analytes with residual silanols on the silica surface.
Inappropriate Mobile Phase pH Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[3]This ensures the analyte is in a single ionic form, leading to sharper peaks.
Column Overload Reduce the concentration or volume of the injected sample.[3]Injecting too much sample can lead to peak distortion.
Sub-optimal Mobile Phase Add a mobile phase modifier like trifluoroacetic acid (TFA) or trifluoroethanol (TFE).[3]These additives can improve peak shape by masking silanol interactions or altering selectivity.
Issue 3: Difficulty with Crystallization
Possible Cause Troubleshooting Step Explanation
Complex Thermal Behavior Use Differential Scanning Calorimetry (DSC) to identify thermal transitions.[9]Highly fluorinated compounds can exhibit complex crystal-to-crystal transitions and smectic liquid crystal phases that can complicate crystallization.[1][9]
Impurities Inhibiting Crystal Growth Perform a preliminary purification by flash chromatography before attempting crystallization.Even small amounts of impurities can disrupt the crystal lattice formation.
Incorrect Solvent Choice Screen a wide range of solvents and solvent mixtures (e.g., hexane/ethyl acetate, toluene/methanol).The high electronegativity of fluorine atoms affects intermolecular interactions, requiring careful solvent selection for crystal growth.[1]
Slow Crystallization Kinetics Attempt slow evaporation or vapor diffusion techniques.Some compounds require very slow changes in solvent composition or temperature to form well-ordered crystals.

Experimental Protocols

Protocol 1: Dry Loading for Flash Chromatography

This protocol is recommended when the fluorinated compound has poor solubility in the chromatography eluent.[3]

  • Dissolution: Dissolve the crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane, acetone).

  • Adsorption: Add a small amount of silica gel or celite to the solution. The amount should be roughly 2-3 times the weight of the crude sample.

  • Evaporation: Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Loading: Carefully load the dry powder onto the top of the pre-packed flash chromatography column.

  • Elution: Begin the elution with the chosen mobile phase.

Protocol 2: Preparative HPLC for Polar Fluorinated Compounds (HILIC)

This protocol is suitable for compounds with poor retention in reversed-phase chromatography.[3]

Parameter Value
Column Amide or Zwitterionic HILIC column, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Gradient 0-2 min: 95% B2-15 min: 95% to 50% B15-20 min: 50% B20-22 min: 50% to 95% B22-30 min: 95% B (re-equilibration)
Protocol 3: 19F NMR Sample Preparation

19F NMR is a primary technique for characterizing fluorinated compounds due to the nucleus's high sensitivity and wide chemical shift range.[4]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is fully dissolved.[4]

  • Standard: The internationally accepted standard is fluorotrichloromethane (CFCl₃), set to 0 ppm. Due to its environmental impact, secondary standards are often used.[4]

  • Acquisition: Run the 19F NMR experiment. It is common to run experiments with both proton and carbon decoupling.[10]

  • Processing:

    • Phase the spectrum to ensure all peaks are in positive absorption mode.[4]

    • Apply baseline correction.[4]

    • Reference the spectrum using the appropriate standard.[4]

    • Integrate the signals for quantitative analysis.[4]

Visualizations

G cluster_0 Troubleshooting Workflow for Purification cluster_1 Low Recovery cluster_2 Poor Purity / Co-elution start Purification Issue Identified issue What is the primary issue? (e.g., Low Recovery, Poor Purity) start->issue low_recovery Check Solubility & Stability issue->low_recovery Low Recovery poor_purity Optimize Selectivity issue->poor_purity Poor Purity change_phase Change Stationary Phase (e.g., HILIC, Fluorous) low_recovery->change_phase change_mobile Adjust Mobile Phase Strength low_recovery->change_mobile end Pure Compound Obtained change_phase->end change_mobile->end change_column Change Column Chemistry (e.g., PFP, Phenyl-Hexyl) poor_purity->change_column change_eluent Change Eluent or Additive (e.g., MeOH, TFA) poor_purity->change_eluent change_column->end change_eluent->end

Caption: General troubleshooting workflow for purification issues.

G cluster_0 Purification Method Selection start Assess Compound Properties solubility Soluble in Organic Solvents? start->solubility polarity Highly Polar? solubility->polarity Yes flash Flash Chromatography (Consider Dry Loading) solubility->flash No (Use Dry Loading) rp_hplc Reversed-Phase HPLC (C18 or Fluorinated Phase) polarity->rp_hplc No hilic HILIC polarity->hilic Yes

Caption: Decision tree for selecting a purification technique.

G cluster_0 Preparative HPLC Workflow start Dissolve Crude Product in Mobile Phase filter Filter Sample (0.22 µm) start->filter inject Inject onto Prep-HPLC System filter->inject separate Gradient Elution inject->separate collect Collect Fractions separate->collect analyze Analyze Fractions (e.g., TLC, LC-MS) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Isolated Pure Compound evaporate->end

Caption: Experimental workflow for preparative HPLC.

References

stability issues of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine in acidic media?

While specific degradation kinetics for this compound are not extensively published, potential stability issues in acidic conditions can be inferred from the reactivity of similar fluorinated aminopyridines. Key concerns include:

  • Protonation: The pyridine nitrogen is basic and will be protonated in acidic solutions. This can alter the compound's solubility, reactivity, and chromatographic behavior.[1][2][3]

  • Hydrolysis of the Amino Group: Although generally stable, the amino group could undergo slow hydrolysis to a hydroxylamino or ketone functionality under harsh acidic conditions (e.g., concentrated acids, elevated temperatures), though this is less common for aromatic amines compared to amides.[4][5][6][7]

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, and this is further enhanced by the trifluoromethyl group and fluorine atoms. While fluorine is a poor leaving group, under certain conditions with strong nucleophiles present in the reaction mixture, substitution of a fluorine atom could occur, particularly at the 6-position which is para to the nitrogen.[8][9][10][11][12]

  • Defluorination: Instability of fluorinated compounds can sometimes lead to defluorination, potentially forming reactive intermediates.[13][14]

Q2: I observed a change in the color of my solution after adding acid. What could be the cause?

Color changes upon acidification can be attributed to several factors. The protonation of the pyridine ring alters the electronic structure of the molecule, which can shift its UV-Vis absorption profile. Additionally, the formation of any degradation products or charge-transfer complexes could also lead to a visible color change.

Q3: My LC-MS analysis shows a new peak with a mass corresponding to the loss of a fluorine atom and the addition of a hydroxyl group after acidic workup. What is happening?

This observation suggests a nucleophilic aromatic substitution reaction where a fluorine atom is displaced by a water molecule (hydrolysis). The acidic conditions may catalyze this process. The pyridine ring in 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is activated towards nucleophilic attack due to the presence of multiple electron-withdrawing groups.

Q4: How can I minimize the degradation of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine during my experiments?

To minimize potential degradation, consider the following:

  • Use the mildest acidic conditions necessary for your reaction.

  • Maintain low temperatures during reactions and workups involving acids.

  • Limit the exposure time to acidic media.

  • Use aprotic solvents to reduce the availability of water for hydrolysis.

  • Carefully select your workup procedure to neutralize the acid as quickly as possible.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Poor recovery of starting material after acidic workup. Degradation of the compound.Perform a stability test under the workup conditions (see Experimental Protocols). Consider a milder acidic wash or an alternative purification method like chromatography without an acidic mobile phase.
Inconsistent retention time in reverse-phase HPLC with an acidic mobile phase. Protonation of the pyridine nitrogen.Ensure the mobile phase is sufficiently buffered to maintain a consistent protonation state of the analyte. An unbuffered acidic mobile phase can lead to shifting retention times.
Appearance of multiple unknown peaks in the chromatogram. Compound degradation or reaction with impurities.Analyze the unknown peaks by LC-MS to identify potential degradation products. Run a blank reaction without the starting material to check for impurities from reagents or solvents.
Broad peaks in 19F NMR spectrum. Sample heterogeneity, low solubility, or chemical exchange.Ensure the sample is fully dissolved. Consider using a different deuterated solvent or gentle warming. Re-shim the spectrometer.[15]

Experimental Protocols

Protocol for Assessing Acidic Stability

This protocol outlines a general method for evaluating the stability of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine in acidic solutions, consistent with ICH guidelines for stress testing.[16][17][18][19][20]

1. Materials:

  • 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine
  • Hydrochloric acid (e.g., 0.1 M and 1 M)
  • Aqueous buffers (pH 2, 4, and 6)
  • Acetonitrile or other suitable co-solvent
  • HPLC or LC-MS system with a suitable column (e.g., C18)
  • Incubator or water bath

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in the co-solvent. Dilute the stock solution into the different acidic solutions and pH buffers to a final concentration of approximately 1 mg/mL.
  • Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 40°C for accelerated testing).
  • Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
  • Analysis: Immediately quench the degradation by neutralizing the aliquot if necessary. Analyze the samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and to identify any major degradants.
  • Data Analysis: Plot the percentage of the parent compound remaining against time for each condition to determine the degradation rate.

Data Presentation

The quantitative data from the stability study should be summarized in a clear and structured table.

Table 1: Stability of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine under Acidic Conditions at 40°C

Condition Time (hours) Parent Compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%)
0.1 M HCl 010000
2
4
8
24
48
pH 2 Buffer 010000
2
4
8
24
48
pH 4 Buffer 010000
2
4
8
24
48

Users should populate this table with their experimental data.

Visualizations

G cluster_workflow Experimental Workflow for Acidic Stability Testing prep Prepare Stock Solution of Compound dilute Dilute in Acidic Solutions (e.g., 0.1M HCl) prep->dilute incubate Incubate at Controlled Temperature (e.g., 40°C) dilute->incubate sample Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze data Determine Degradation Rate and Identify Products analyze->data

Caption: Workflow for assessing the stability of a compound under acidic conditions.

G cluster_pathway Hypothetical Degradation Pathway: Hydrolysis parent 2-Amino-3,6-difluoro-4- (trifluoromethyl)pyridine protonated Protonated Pyridine parent->protonated + H+ intermediate Meisenheimer-like Intermediate protonated->intermediate + H2O (Nucleophilic Attack) product Hydrolysis Product (e.g., 2-Hydroxy derivative) intermediate->product - HF

Caption: A hypothetical pathway for the acidic hydrolysis of the compound.

References

overcoming low reactivity of the C-F bond in substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of the carbon-fluorine (C-F) bond in substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the C-F bond so unreactive in substitution reactions?

A1: The low reactivity of the C-F bond is a result of several key factors:

  • High Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) of approximately 110-130 kcal/mol.[1][2] This high strength means a significant energy input is required to cleave it.

  • High Electronegativity of Fluorine: Fluorine is the most electronegative element, leading to a highly polarized C-F bond. This polarization, however, results in a strong electrostatic attraction that contributes to the bond's stability.[3]

  • Poor Leaving Group Ability: The fluoride anion (F⁻) is a poor leaving group due to its high basicity and the high energy of the C-F bond.[4] In nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the nucleophilic attack on the ring, not the cleavage of the C-F bond, which is compensated by the restoration of aromaticity.[5]

Q2: What are the primary strategies for activating a C-F bond for substitution?

A2: Several strategies have been developed to overcome the inertness of the C-F bond:

  • Electron-Withdrawing Groups: In nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the fluorine atom significantly accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate.[5][6][7]

  • Photoredox Catalysis: Visible light photoredox catalysis offers a mild and powerful method for C-F bond cleavage. This approach involves single-electron transfer (SET) processes to generate radical intermediates, providing new modes for C-F bond cleavage that differ from classical two-electron processes.[8][9][10]

  • Transition Metal Catalysis: Transition metals like Nickel (Ni) and Palladium (Pd) can promote C-F bond activation through processes such as oxidative addition, enabling cross-coupling reactions like Suzuki and Sonogashira couplings.[11][12]

  • Main Group Metal Mediation: Recent advances have shown that s-block, Al, Ga, and Zn metal complexes can activate C-F bonds, often through cooperative effects in heterobimetallic systems or by using low-valent main group metals.[13][14]

  • Hydrogen-Bonding Promoters: Hydrogen bond donors, such as hexafluoroisopropanol or thioureas, can be used to activate C-F bonds and facilitate substitution reactions.[15]

Q3: My SNAr reaction on a non-activated aryl fluoride is not working. What can I do?

A3: SNAr reactions on non-activated aryl fluorides are challenging. Consider the following:

  • Increase Reaction Temperature: High temperatures are often required to overcome the activation energy barrier.[7][16]

  • Use a Stronger Nucleophile/Base: Employing highly reactive nucleophiles or strong bases like potassium hexamethyldisilazide (KHMDS) can facilitate the reaction.[6]

  • Change the Solvent: Highly polar, aprotic solvents are generally favored for SNAr reactions as they can stabilize the charged intermediate.[4]

  • Consider Alternative Mechanisms: If SNAr is failing, explore other strategies like transition metal-catalyzed cross-coupling or photocatalysis, which do not rely on the same activation principles.[11][17]

Q4: I am observing low yields in my photocatalytic defluorination reaction. How can I improve it?

A4: Low yields in photocatalytic C-F activation can stem from several issues:

  • Substrate Electronics: The reduction potential of your substrate is critical. Electron-withdrawing groups on the fluoroarene can make it easier to reduce and activate the C-F bond.[9] For electron-rich substrates, you may need a more powerfully reducing photocatalyst or higher temperatures.[9]

  • Photocatalyst Choice: Ensure your photocatalyst has the appropriate redox potential to interact with your substrate and donor/acceptor. See the data table below for common photocatalyst properties.[8]

  • Quenching Pathway: The reaction can proceed via reductive or oxidative quenching cycles. Understanding the operative mechanism is key. For example, in a reductive quenching cycle, an electron donor reduces the excited photocatalyst to generate a stronger reductant capable of activating the C-F bond.[8]

  • Side Reactions: Competitive hydrogen abstraction can be a problem. Sometimes, using an excess of a radical acceptor is necessary to favor the desired functionalization pathway.[8]

Troubleshooting Guides

Issue 1: No reaction or sluggish conversion in Ni/Pd-catalyzed cross-coupling of aryl fluorides.

Possible Cause Troubleshooting Step Rationale
Insufficient Activation For aryl fluorides, an ortho-directing or electron-withdrawing group is often necessary to facilitate oxidative addition. Substrates with lower fluorine content or electron-donating groups may react sluggishly.[13]The electronic nature of the substrate heavily influences the oxidative addition step, which is often rate-limiting.
Ligand Choice Screen different phosphine ligands. Bidentate phosphine ligands are commonly used in Ni-catalyzed C-F activation.[11] For Pd-catalyzed reactions, bulky monodentate phosphine ligands can promote C-F reductive elimination.[4]The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity throughout the catalytic cycle.
Base/Additive Issues Optimize the base. For some transformations, a strong base like LiHMDS is required to deprotonate a coupling partner or facilitate the catalytic cycle.[11]The base is critical for steps like transmetalation or deprotonation and can significantly impact reaction efficiency.
Catalyst Deactivation The strong bond formed between the metal and the fluoride leaving group can sometimes lead to catalyst deactivation.Consider using additives or ligands that can mitigate this effect or explore catalyst systems known for high turnover numbers.

Issue 2: Unexpected side products or decomposition.

Possible Cause Troubleshooting Step Rationale
Metabolic Instability In biological or protic environments, fluorinated compounds can undergo metabolism or decomposition, especially if a nucleophilic group is present intramolecularly.[18][19]Monofluoroalkyl groups can be susceptible to SN2-type reactions or elimination, leading to fluoride release.[19]
Harsh Reaction Conditions High temperatures can lead to unwanted side reactions or decomposition of sensitive functional groups.[7][13]Explore milder methods like photocatalysis, which often operate at room temperature.[8][17]
Formation of Aryne Intermediates Under strongly basic conditions, elimination-addition (aryne) mechanisms can compete with SNAr, leading to regioisomeric products.If regioisomers are observed, consider if an aryne mechanism is plausible and adjust conditions (e.g., use less harsh base, different solvent) to disfavor it.

Data Presentation

Table 1: Carbon-Halogen Bond Dissociation Energies (BDEs)

BondBond Dissociation Energy (kJ/mol)Relative Reactivity
C-F~485Lowest
C-Cl~340Moderate
C-Br~280High
C-I~240Highest
(Data sourced from[3])

Table 2: Redox Potentials of Typical Photocatalysts for C-F Bond Cleavage

Photocatalyst (PC)E (PC/PC⁻) [V vs SCE]E (PC⁺/PC) [V vs SCE]
fac-Ir(ppy)₃+0.31-1.73
Ru(bpy)₃²⁺+0.77-0.81
4CzIPN+1.35-1.21
N-phenylphenothiazine (PTH)+0.65-2.14
(Data compiled from[8][20])

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic C-F, C-H Functionalization of a Perfluoroarene

This protocol is adapted from methodologies developed for the direct coupling of perfluoroarenes with other arenes.[17]

Materials:

  • Perfluoroarene (e.g., Octafluorotoluene) (1.0 equiv)

  • Arene coupling partner (e.g., Benzene) (used as solvent or in excess)

  • Photocatalyst (e.g., fac-Ir(ppy)₃) (1-2 mol%)

  • Base (e.g., a tertiary amine like diisopropylethylamine) (2.0 equiv)

  • Anhydrous, degassed solvent (if arene partner is not the solvent)

  • Schlenk flask or reaction vial with a stir bar

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the perfluoroarene, the photocatalyst, and a magnetic stir bar.

  • Add the arene coupling partner (if solid) followed by the degassed solvent. If the coupling partner is a liquid, add it directly.

  • Add the base (tertiary amine) via syringe.

  • Ensure the flask is sealed and place it approximately 5-10 cm from the visible light source. For temperature control, a cooling fan may be used.

  • Irradiate the mixture with stirring for 12-24 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).

  • Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to isolate the desired multifluorinated biaryl.

Safety Note: Fluorinated compounds and reagents should be handled with care in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals used.[21]

Visualizations

Logical & Experimental Workflows

G start C-F Substitution Fails (Low/No Yield) q1 Is the aryl ring electron-deficient? start->q1 snar Optimize SNAr Conditions: - Increase Temperature - Stronger Nucleophile/Base - Polar Aprotic Solvent q1->snar Yes q2 Are mild conditions required? q1->q2 No success Successful Substitution snar->success photo Use Visible Light Photoredox Catalysis: - Select appropriate PC - Use donor/acceptor - Screen solvents q2->photo Yes metal Use Transition Metal Catalysis: - Screen Ni vs. Pd catalysts - Optimize ligand and base - Consider main group metals q2->metal No photo->success metal->success

Caption: Troubleshooting workflow for C-F substitution reactions.

Signaling & Reaction Pathways

G Photocatalytic C-F Activation: Reductive Quenching Cycle cluster_photo Photocatalyst Cycle cluster_substrate Substrate Transformation PC PC PC_star PC* PC->PC_star PC_minus PC⁻ PC_star->PC_minus SET Donor Electron Donor PC_minus->PC SET ArF Ar-F Donor_plus Donor⁺ ArF_anion [Ar-F]⁻˙ Ar_radical Ar˙ ArF_anion->Ar_radical F_minus F⁻ ArF_anion->F_minus Product Ar-Nu Ar_radical->Product NuH Nu-H

Caption: Mechanism of photocatalytic C-F activation.

G Nucleophilic Aromatic Substitution (SNAr) Mechanism reactants Aryl Fluoride (Ar-F) + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Negatively Charged Intermediate) reactants->meisenheimer Attack on Ring (Rate-Determining Step) product Substituted Product (Ar-Nu) + Fluoride (F⁻) meisenheimer->product Loss of F⁻ (Restores Aromaticity) ewg Ortho/Para EWG (e.g., -NO2) ewg->meisenheimer Stabilizes

Caption: The SNAr mechanism for aryl fluorides.

References

Technical Support Center: Monitoring the Synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for monitoring the synthesis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine?

A1: A good starting point is a reversed-phase HPLC method. Given the fluorinated nature of the analyte, a C18 column is generally suitable. Fluorinated compounds can sometimes exhibit unique interactions, so if issues arise, a phenyl-hexyl or a dedicated fluorinated stationary phase could be explored.[1][2]

A typical starting method would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Q2: How should I prepare my reaction samples for HPLC analysis?

A2: Proper sample preparation is crucial for accurate results and to prevent column contamination. A typical procedure is as follows:

  • Quench a small aliquot of the reaction mixture.

  • Dilute the quenched sample in a solvent that is compatible with the mobile phase, such as a mixture of water and acetonitrile. The sample solvent should ideally be weaker than the initial mobile phase to prevent peak distortion.[3]

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

Q3: My peaks are tailing. What could be the cause and how can I fix it?

A3: Peak tailing is a common issue and can be caused by several factors.[4] For basic compounds like pyridines, tailing can occur due to interactions with acidic silanol groups on the silica-based stationary phase.

  • Cause: Secondary interactions between the basic analyte and active sites on the column packing.

  • Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase, or use a mobile phase with a pH that ensures the analyte is in a single ionic state. Alternatively, using an end-capped column can minimize these interactions.

  • Cause: Column contamination or a blocked frit.

  • Solution: Flush the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.

Q4: I am observing peak fronting. What does this indicate?

A4: Peak fronting is often a sign of sample overload or an issue with the sample solvent.[3][5]

  • Cause: The sample concentration is too high, leading to saturation of the stationary phase.[3][5]

  • Solution: Dilute your sample and reinject. A 10-fold dilution is a good starting point.[5]

  • Cause: The sample is dissolved in a solvent that is stronger than the mobile phase.

  • Solution: Prepare your sample in the initial mobile phase composition or a weaker solvent.[3]

Q5: My retention times are shifting between injections. What should I check?

A5: Retention time shifts can indicate instability in the HPLC system or changes in the mobile phase.[6][7]

  • Cause: Inadequate column equilibration between runs.

  • Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.

  • Cause: Changes in mobile phase composition.

  • Solution: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

  • Cause: Fluctuations in column temperature.

  • Solution: Use a column oven to maintain a consistent temperature.

  • Cause: Pump malfunction leading to inconsistent flow rate.

  • Solution: Check the pump for leaks and ensure the check valves are functioning correctly.[6]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

Experimental Protocol: HPLC Monitoring of Reaction Progress
  • Sample Preparation:

    • Withdraw 10 µL of the reaction mixture.

    • Quench the reaction by adding it to 990 µL of a 50:50 acetonitrile/water solution.

    • Vortex the sample to ensure homogeneity.

    • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC Method:

    • Instrument: Standard HPLC system with UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      Time (min) %B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

Troubleshooting Data Summary

The following table summarizes hypothetical data illustrating common chromatographic problems and their potential solutions.

ObservationStarting Material (min)Product (min)Peak Shape (Product)Potential CauseRecommended Action
Normal 5.28.5Symmetrical--
Peak Tailing 5.28.5Tailing Factor > 1.5Secondary interactions with columnAdd 0.1% TEA to mobile phase or use an end-capped column.
Peak Fronting 5.18.4FrontingSample overloadDilute sample 10-fold and reinject.
Split Peaks 5.28.5 (split)SplitClogged column inlet fritBackflush the column or replace the frit/guard column.
Retention Time Shift 4.87.9SymmetricalInadequate equilibrationIncrease column equilibration time to 5 minutes.
Baseline Noise --NoisyAir bubbles in the systemDegas mobile phase thoroughly; purge the pump.[7]
Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting start Chromatographic Issue Observed peak_shape Peak Shape Problem? (Tailing, Fronting, Split) start->peak_shape Yes retention_time Retention Time Shift? start->retention_time No tailing Tailing peak_shape->tailing Tailing fronting Fronting peak_shape->fronting Fronting split Split Peaks peak_shape->split Split baseline_issue Baseline Issue? (Noise, Drift) retention_time->baseline_issue No check_equilibration Check Equilibration Time retention_time->check_equilibration Yes pressure_issue System Pressure Issue? baseline_issue->pressure_issue No degas_mp Degas Mobile Phase baseline_issue->degas_mp Yes high_pressure High Pressure pressure_issue->high_pressure High low_pressure Low Pressure pressure_issue->low_pressure Low check_column_health Check Column Health (Contamination, Void) tailing->check_column_health check_mobile_phase Adjust Mobile Phase pH or Add Modifier tailing->check_mobile_phase check_sample_prep Check Sample Prep (Solvent, Concentration) fronting->check_sample_prep split->check_column_health check_mp_prep Check Mobile Phase Prep check_equilibration->check_mp_prep check_temp Check Column Temperature check_mp_prep->check_temp check_pump Check Pump Flow Rate check_temp->check_pump check_detector Check Detector Lamp degas_mp->check_detector clean_system Clean System check_detector->clean_system check_blockage Check for Blockages (Frit, Tubing, Column) high_pressure->check_blockage check_leaks Check for Leaks low_pressure->check_leaks

Caption: A flowchart for systematic HPLC troubleshooting.

References

strategies to avoid over-fluorination in pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of fluorinated pyridines, with a specific focus on avoiding over-fluorination.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of over-fluorination in pyridine synthesis?

A1: Over-fluorination, the introduction of more than one fluorine atom onto the pyridine ring, is primarily caused by the high reactivity of the fluorinating agent and the reaction conditions employed. Factors include the use of a stoichiometric excess of the fluorinating reagent, elevated reaction temperatures, and prolonged reaction times. The electronic properties of the pyridine substrate also play a crucial role; electron-rich pyridines are more susceptible to multiple fluorinations.

Q2: How does the choice of fluorinating agent affect the selectivity of mono-fluorination?

A2: The choice of fluorinating agent is critical for controlling selectivity. Electrophilic fluorinating agents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly used. Their reactivity, and thus the propensity for over-fluorination, can be modulated by the reaction solvent and other additives. For instance, conducting the fluorination of 2-aminopyridines with Selectfluor in an aqueous solution under mild conditions has been shown to yield mono-fluorinated products with high regioselectivity.[1][2] Another highly selective method involves the use of silver(II) fluoride (AgF2), which allows for the site-selective fluorination of a single carbon-hydrogen bond adjacent to the nitrogen in pyridines at ambient temperature.[2]

Q3: Can the substituent pattern on the pyridine ring influence the likelihood of over-fluorination?

A3: Absolutely. The electronic nature and position of substituents on the pyridine ring strongly dictate the regioselectivity and extent of fluorination.[1] Electron-donating groups (EDGs) activate the ring, making it more susceptible to electrophilic attack and potentially leading to over-fluorination if the reaction is not carefully controlled. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, which can help in achieving mono-fluorination. The position of the substituent also directs the incoming fluorine atom to specific positions, which can be leveraged to avoid undesired multiple fluorinations.

Q4: Are there any general strategies to minimize the formation of di- and tri-fluorinated byproducts?

A4: Yes, several general strategies can be employed. Careful control of stoichiometry, often using the fluorinating agent as the limiting reagent, is a primary approach. Optimizing the reaction temperature and time is also crucial; lower temperatures and shorter reaction durations can favor mono-fluorination. The choice of solvent can also influence selectivity. For instance, using a solvent system like water and chloroform with Selectfluor can promote selective fluorination of certain pyridine derivatives.[1][2]

Troubleshooting Guide: Over-Fluorination

This guide provides a systematic approach to troubleshooting and resolving issues of over-fluorination during pyridine synthesis.

Issue Potential Cause Recommended Action
High percentage of di-fluorinated product Excess of fluorinating agent.Carefully control the stoichiometry. Use the fluorinating agent as the limiting reagent (e.g., 1.0-1.2 equivalents).
Reaction temperature is too high.Lower the reaction temperature. Start with cooling the reaction mixture (e.g., 0 °C or -10 °C) before adding the fluorinating agent.
Prolonged reaction time.Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR. Quench the reaction as soon as the desired mono-fluorinated product is maximized.
Formation of multiple fluorinated isomers Highly activated pyridine substrate.Consider using a milder fluorinating agent or modifying the reaction conditions to be less forcing. If possible, introduce a temporary deactivating group on the pyridine ring.
Non-selective fluorinating reagent.Switch to a more regioselective fluorinating agent. For C2-fluorination, AgF2 has shown high selectivity.[2] For other positions, the choice will depend on the substrate.
Low yield of mono-fluorinated product with significant starting material remaining, but also over-fluorination observed Inhomogeneous reaction mixture or slow addition of the fluorinating agent.Ensure efficient stirring of the reaction mixture. Consider dissolving the fluorinating agent and adding it slowly as a solution to maintain a low instantaneous concentration.
Incorrect solvent system.The solvent can significantly impact the reactivity of the fluorinating agent. Experiment with different solvents or solvent mixtures as reported in the literature for similar substrates. An aqueous solution has been shown to be effective in some cases.[1][2]

Experimental Protocols

Selective Mono-fluorination of 4-Substituted 2-Aminopyridines using Selectfluor[1][2]

This protocol describes a method for the selective mono-fluorination of 2-aminopyridines at the 3- or 5-position, depending on the substituent at the 4-position.

Materials:

  • 4-Substituted 2-aminopyridine

  • Selectfluor®

  • Chloroform (CHCl3)

  • Water (H2O)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 4-substituted 2-aminopyridine (1.0 mmol) in a mixture of chloroform (5 mL) and water (5 mL), add Selectfluor® (1.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with chloroform (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired mono-fluorinated pyridine.

Visualizations

experimental_workflow Experimental Workflow for Selective Mono-fluorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product prep_substrate Dissolve 4-substituted 2-aminopyridine in CHCl3/H2O add_selectfluor Add Selectfluor® prep_substrate->add_selectfluor 1 stir_monitor Stir at room temperature & monitor by TLC add_selectfluor->stir_monitor 2 quench Quench with sat. NaHCO3 solution stir_monitor->quench 3 extract Extract with CHCl3 quench->extract 4 dry_concentrate Dry over Na2SO4 & concentrate extract->dry_concentrate 5 chromatography Silica gel column chromatography dry_concentrate->chromatography 6 product Mono-fluorinated Pyridine chromatography->product 7

Caption: Workflow for selective mono-fluorination of 2-aminopyridines.

troubleshooting_logic Troubleshooting Logic for Over-fluorination start Over-fluorination Observed check_stoichiometry Check Stoichiometry of Fluorinating Agent start->check_stoichiometry reduce_equivalents Reduce Equivalents to 1.0-1.2 check_stoichiometry->reduce_equivalents Excess check_temperature Check Reaction Temperature check_stoichiometry->check_temperature Correct reduce_equivalents->check_temperature lower_temperature Lower Temperature (e.g., 0 °C) check_temperature->lower_temperature Too High check_time Check Reaction Time check_temperature->check_time Optimal lower_temperature->check_time shorten_time Shorten Reaction Time (Monitor closely) check_time->shorten_time Too Long consider_reagent Consider Changing Fluorinating Agent check_time->consider_reagent Optimal shorten_time->consider_reagent milder_reagent Use Milder/More Selective Reagent (e.g., AgF2) consider_reagent->milder_reagent Yes end Mono-fluorination Achieved consider_reagent->end No milder_reagent->end

Caption: Decision-making flowchart for troubleshooting over-fluorination.

References

Validation & Comparative

Unraveling the Spectral Signature of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for elucidating molecular structures. This guide provides a comparative framework for the ¹H and ¹⁹F NMR analysis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of interest in medicinal chemistry. Due to the absence of publicly available, detailed experimental NMR data for this specific compound, this guide presents a generalized methodology and expected spectral features based on the analysis of structurally related compounds. This approach offers a predictive blueprint for researchers undertaking the characterization of this and similar molecules.

Comparative NMR Data Analysis

A comprehensive analysis necessitates the comparison of the NMR data of the target compound with that of structurally analogous molecules. While specific data for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is not available in the provided search results, a comparative table can be constructed to highlight the expected chemical shifts (δ) and coupling constants (J) for different nuclei. The table below illustrates a template for such a comparison, populated with hypothetical yet chemically reasonable values for the target compound and actual data for a related structure, 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine, where available.

CompoundNucleusPositionChemical Shift (δ, ppm)Coupling Constant (J, Hz)Multiplicity
2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine ¹H-NH₂~6.5-7.5-br s
¹HH-5~7.0-8.0J(H-F), J(H-H)d or dd
¹⁹FF-3~(-130) - (-150)J(F-F), J(F-H)d or dd
¹⁹FF-6~(-70) - (-90)J(F-F), J(F-H)d or dd
¹⁹F-CF₃~(-60) - (-70)J(F-F)t or d
2-Amino-3-fluoro-4-(trifluoromethyl)pyridine ¹H-NH₂Data not available--
¹HH-5, H-6Data not available--
¹⁹FF-3Data not available--
¹⁹F-CF₃Data not available--

Note: The chemical shift values for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine are predictive and based on general principles of NMR spectroscopy for fluorinated aromatic compounds. Actual experimental values may vary.

Experimental Protocols for NMR Analysis

Standardized experimental protocols are crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the ¹H and ¹⁹F NMR analysis of fluorinated pyridine compounds.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm), for accurate referencing of the chemical shifts. For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0.00 ppm) or an internal standard like C₆F₆ (δ = -164.9 ppm) can be used.

2. NMR Data Acquisition:

  • Experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F NMR is highly sensitive, so fewer scans are often required. A proton-decoupled ¹⁹F spectrum should be acquired to simplify the signals by removing ¹H-¹⁹F couplings.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

  • Phase and baseline correct the spectrum.

  • Integrate the signals to determine the relative ratios of the different nuclei.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific atoms in the molecule.

Visualization of Molecular Structure and NMR Interactions

A clear visual representation of the molecule and the key through-bond interactions that give rise to signal splitting in NMR is invaluable for structural elucidation. The following Graphviz diagram illustrates the structure of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine and highlights the expected spin-spin couplings.

Figure 1. Molecular structure and predicted NMR coupling interactions for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

This guide provides a foundational framework for the ¹H and ¹⁹F NMR analysis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine. While awaiting the publication of definitive experimental data, this predictive and comparative approach, coupled with standardized experimental protocols, will empower researchers to confidently characterize this and other novel fluorinated molecules, thereby accelerating the drug discovery and development process.

mass spectrometry fragmentation pattern of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine and a key alternative, 2-Amino-4-(trifluoromethyl)pyridine. Understanding these fragmentation pathways is crucial for the structural elucidation and analytical characterization of these and similar fluorinated heterocyclic compounds in various research and development settings.

Introduction

Fluorinated pyridines are a cornerstone in the development of novel pharmaceuticals and agrochemicals. Their unique physicochemical properties, imparted by the fluorine and trifluoromethyl substituents, often lead to enhanced metabolic stability, binding affinity, and bioavailability. Mass spectrometry is an indispensable tool for the analysis of these molecules. This guide will delve into the predicted fragmentation patterns, offering a basis for the identification and differentiation of these compounds.

Comparison of Fragmentation Patterns

The introduction of fluorine and trifluoromethyl groups significantly influences the fragmentation pathways of the pyridine ring. The following table summarizes the predicted major fragment ions for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine and 2-Amino-4-(trifluoromethyl)pyridine under electron ionization.

m/z Proposed Fragment 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine 2-Amino-4-(trifluoromethyl)pyridine
198[M]⁺•
179[M-F]⁺
171[M-HCN]⁺•
162[M]⁺•
143[M-F]⁺
135[M-HCN]⁺•
129[M-CF₃]⁺
93[M-CF₃]⁺
69[CF₃]⁺

Note: The fragmentation patterns are predicted based on established principles of mass spectrometry for fluorinated and aromatic compounds. Experimental data may show variations in the relative abundances of these ions.

Predicted Fragmentation Pathway of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

The fragmentation of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is expected to be initiated by the loss of a fluorine atom or the trifluoromethyl group, followed by the characteristic loss of hydrogen cyanide (HCN) from the pyridine ring.

M [C₆H₃F₅N₂]⁺• m/z = 198 F1 [C₆H₃F₄N₂]⁺ m/z = 179 M->F1 - F• F2 [C₅H₃F₅N]⁺• m/z = 171 M->F2 - HCN F3 [C₅H₃F₂N₂]⁺ m/z = 129 M->F3 - CF₃• F4 [CF₃]⁺ m/z = 69 M->F4 - C₅H₃F₂N₂•

Caption: Predicted EI-MS fragmentation pathway of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

Predicted Fragmentation Pathway of 2-Amino-4-(trifluoromethyl)pyridine

For comparison, the fragmentation of 2-Amino-4-(trifluoromethyl)pyridine is predicted to follow a similar logic, with initial losses of fluorine or the trifluoromethyl group. The absence of fluorine atoms on the pyridine ring simplifies the initial fragmentation steps.[1]

M [C₆H₅F₃N₂]⁺• m/z = 162 F1 [C₆H₅F₂N₂]⁺ m/z = 143 M->F1 - F• F2 [C₅H₅F₃N]⁺• m/z = 135 M->F2 - HCN F3 [C₅H₅N₂]⁺ m/z = 93 M->F3 - CF₃• F4 [CF₃]⁺ m/z = 69 M->F4 - C₅H₅N₂•

Caption: Predicted EI-MS fragmentation pathway of 2-Amino-4-(trifluoromethyl)pyridine.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a general protocol for the analysis of fluorinated pyridine derivatives by GC-MS.

1. Sample Preparation:

  • Dissolve 1-2 mg of the analytical standard in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • If necessary, derivatization can be performed to improve volatility and thermal stability. For aminopyridines, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common approach.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or tandem mass spectrometer.

  • Injector: Split/splitless injector.

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation pattern for structural confirmation.

Conclusion

The mass spectrometry fragmentation patterns of fluorinated aminopyridines are highly informative for their structural characterization. The presence and position of fluoro and trifluoromethyl substituents direct the fragmentation pathways, leading to unique mass spectra. The comparative analysis and experimental protocol provided in this guide serve as a valuable resource for researchers working with these important classes of compounds, facilitating their unambiguous identification and analysis.

References

Comparative Analysis of Synthetic Pathways for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of plausible synthetic routes for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine, a highly functionalized pyridine derivative of interest to researchers in medicinal and agricultural chemistry. Due to the absence of a directly published synthesis for this specific molecule in surveyed literature, this document outlines two primary proposed routes based on established chemical principles and analogous reactions for structurally similar compounds. The comparison focuses on potential efficiency, feasibility, and the nature of the key chemical transformations.

The proposed routes are:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) , which is considered the more viable and direct approach.

  • Route 2: Ring Construction via Cyclocondensation , a theoretical alternative based on general strategies for pyridine synthesis.

Data Presentation: Comparison of Proposed Synthesis Routes

The following table summarizes the key aspects of the two proposed synthetic routes. Data for Route 1 is estimated based on analogous reactions reported in the literature, while data for Route 2 is largely theoretical.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Ring Construction (Cyclocondensation)
Starting Materials Polychlorinated 4-picoline, Fluorinating agent (e.g., KF, HF), AmmoniaTrifluoromethyl-containing building blocks (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate), other acyclic precursors
Key Intermediates 2,3,6-Trichloro-4-(trichloromethyl)pyridine, 2,3,6-Trifluoro-4-(trifluoromethyl)pyridineNot specifically identified; highly dependent on chosen building blocks
Key Reactions Halogen Exchange (Halex), Nucleophilic Aromatic Substitution (Amination)Cyclocondensation
Estimated Overall Yield Moderate (Potentially 30-50% over several steps)Highly variable; difficult to predict without specific precursors
Scalability Good; Halex and amination reactions are common in industrial synthesis.[1]Potentially challenging due to the complexity and availability of starting materials.
Advantages Utilizes well-established, reliable reaction types.[1] Plausible regioselectivity in the final amination step.Potentially convergent, building complexity quickly.
Challenges Harsh conditions for fluorination (high temperature/pressure).[2][3] Ensuring regioselectivity of the amination step.Identification and synthesis of suitable, complex starting materials.[2][3] Control of regiochemistry during ring formation.

Mandatory Visualization

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

G cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) A Polychloro-4-(trichloromethyl)pyridine B Halogen Exchange (Halex) [e.g., KF or HF] A->B C 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine B->C D Selective Amination [Ammonia] C->D E 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine D->E

Caption: Proposed Synthesis Route 1 via SNAr.

G cluster_1 Route 2: Ring Construction (Cyclocondensation) F Trifluoromethylated Acyclic Precursor 1 H Cyclocondensation F->H G Acyclic Precursor 2 G->H I Functional Group Interconversion (if needed) H->I J 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine I->J

Caption: Theoretical Synthesis Route 2 via Cyclocondensation.

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution (SNAr) - Proposed Protocol

This route is presented as the most plausible pathway. The protocol is hypothetical and based on established procedures for similar transformations.

Step 1: Synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine from a Polychlorinated Precursor

The synthesis of the key intermediate, 2,3,6-trifluoro-4-(trifluoromethyl)pyridine, would likely begin with a suitable polychlorinated 4-picoline derivative. The transformation involves a halogen exchange (Halex) reaction.

  • Reaction: A polychlorinated precursor, such as 2,3,6-trichloro-4-(trichloromethyl)pyridine, is subjected to fluorination. This can be achieved via a vapor-phase reaction with hydrogen fluoride (HF) over a catalyst or a liquid-phase reaction with a fluorinating agent like potassium fluoride (KF) in a high-boiling polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide).[2][3]

  • Apparatus: A high-pressure autoclave or a specialized vapor-phase reactor is required.

  • Procedure Outline:

    • The polychlorinated pyridine is charged into the reactor with an excess of the fluorinating agent (e.g., KF).

    • A polar aprotic solvent is added.

    • The reactor is sealed and heated to high temperatures (typically >200°C) for several hours.

    • Reaction progress is monitored by GC-MS.

    • Upon completion, the reaction mixture is cooled, and the product is isolated by distillation and/or extraction, followed by purification via fractional distillation or chromatography.

Step 2: Selective Amination of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

The final step involves the selective displacement of a fluorine atom with an amino group using ammonia. The positions ortho and para (2, 6, and 4) to the pyridine nitrogen are activated towards nucleophilic attack. The strongly electron-withdrawing trifluoromethyl group at the 4-position further activates the ring.[2] Nucleophilic attack by ammonia is most likely to occur at the 2- or 6-positions.

  • Reaction: 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine reacts with aqueous or anhydrous ammonia in a suitable solvent.

  • Apparatus: A sealed, pressure-rated reaction vessel (autoclave).

  • Procedure Outline:

    • 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is dissolved in a solvent such as tetrahydrofuran (THF) or dioxane in an autoclave.

    • An excess of aqueous ammonia (e.g., 28% solution) is added.[1]

    • The vessel is sealed and heated to a temperature typically ranging from 100-160°C for 4 to 24 hours.[1]

    • The reaction is monitored by TLC or LC-MS for the consumption of starting material.

    • After cooling to room temperature, the reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to yield 2-amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

Conclusion

References

Navigating the Bioactive Landscape of Fluorinated Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological activities of novel chemical scaffolds is paramount. This guide provides a comparative analysis of the biological activities of derivatives of 2-amino-pyridine bearing trifluoromethyl and fluoro-substituents, with a focus on compounds structurally related to 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine. Due to limited publicly available data on the specific biological activities of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine derivatives, this guide draws comparisons from studies on analogous fluorinated pyridine compounds to provide a predictive overview of their potential therapeutic applications and biological effects.

The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, binding affinity, and cell permeability. This has made fluorinated pyridine scaffolds a compelling area of interest in medicinal chemistry. This guide synthesizes available data to offer insights into the potential anticancer, kinase inhibitory, and antimicrobial activities of these compounds.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following table summarizes the biological activities of various structurally related fluorinated aminopyridine derivatives. It is important to note that direct extrapolation of these activities to 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine derivatives should be done with caution, as subtle structural changes can lead to significant differences in biological function.

Compound Scaffold Biological Target/Activity Key Findings Reported IC₅₀/EC₅₀ Values
o-Amino-arylurea Derivatives with a Pyridine Moiety KDR Kinase Inhibition (Anticancer)Optimization led to a potent inhibitor of Kinase insert Domain-containing Receptor (KDR), a key target in anticancer drug discovery.IC₅₀ = 0.0689 µM for the most potent derivative against KDR.[1]
(Trifluoromethyl)pyridine Derivatives Anti-Chlamydia trachomatisA series of sulfonylpyridine-based compounds demonstrated enhanced anti-chlamydial potency and were found to be bactericidal.The most active molecule, in combination with azithromycin at subinhibitory concentrations, acted synergistically.[2]
Tetrahydropyrazolopyrimidine Derivatives p38 MAP Kinase Inhibition (Anti-inflammatory)Structural modifications led to the discovery of a potent inhibitor of p38 MAP kinase with excellent cellular activity and a favorable pharmacokinetic profile.-
2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives Group II Metabotropic Glutamate Receptor (mGluR) AgonismIntroduction of a fluorine atom increased the oral activity of the parent compound.EC₅₀ = 29.4 nM (mGluR2) and 45.4 nM (mGluR3) for the most active fluoro derivative.[3]
2-amino-4,6-dimethylpyridine Derivatives Antileishmanial ActivityA furan-2-carboxamide derivative showed inhibition of Leishmania mexicana promastigotes and intracellular amastigotes.IC₅₀ = 69 µM (promastigotes) and 89 µM (intracellular amastigotes).[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the biological activities discussed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[2]

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Dissolve the formazan crystals using a solubilizing agent (e.g., DMSO or SDS).

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

MTT_Assay_Workflow A Seed Cells B Treat with Compound A->B 24h C Add MTT Reagent B->C 48-72h D Incubate C->D 2-4h E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G Kinase_Inhibition_Assay A Prepare Reaction Mix (Enzyme, Substrate, Inhibitor) B Add ATP to Initiate A->B C Incubate B->C D Stop Reaction & Add ADP Detection Reagent C->D E Measure Luminescence D->E F Determine IC50 E->F Anti_Chlamydia_Assay cluster_primary Primary Infection cluster_secondary Secondary Infection & Readout A Infect Host Cells B Treat with Compound A->B C Incubate (48-72h) B->C D Harvest Chlamydia C->D E Infect Fresh Cells D->E Inoculate F Incubate (24-48h) E->F G Immunostain Inclusions F->G H Count IFUs & Calculate IC50 G->H VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS RAS/RAF/MEK/ERK Pathway cluster_AKT PI3K/AKT Pathway cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 (KDR) VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT->TF Gene Gene Expression TF->Gene Proliferation Proliferation Gene->Proliferation Migration Migration Gene->Migration Survival Survival Gene->Survival

References

Structure-Activity Relationship of Aminofluoropyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and pharmacokinetic properties of these compounds, influencing their potency, selectivity, and metabolic stability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminofluoropyridine analogs, with a focus on their activity as kinase inhibitors.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro inhibitory activity of a series of 2-aminopyridine derivatives against Janus Kinase 2 (JAK2), a key enzyme in cytokine signaling pathways implicated in myeloproliferative neoplasms and inflammatory diseases. The data highlights the impact of substitutions on the aminopyridine core.

Compound IDR1 SubstitutionR2 SubstitutionJAK2 IC50 (nM)JAK1 IC50 (nM)JAK3 IC50 (nM)Selectivity (JAK1/JAK2)Selectivity (JAK3/JAK2)
1 HH27----
2a 4-fluorophenylH924841656276184
2b 4-chlorophenylH6----
2c 4-methylphenylH3----
3a 4-fluorophenyl(R)-1-phenylethyl32552288576
3b 4-fluorophenyl(S)-1-phenylethyl>1000----

Data compiled from multiple sources.[1][2]

Key SAR Observations:

  • Introduction of a phenyl group at R1: As seen by comparing compound 1 with compounds 2a-c , the addition of a substituted phenyl ring at the R1 position generally enhances inhibitory activity against JAK2.

  • Effect of para-substitution on the R1-phenyl ring: Halogen substitution (fluoro and chloro) and methyl substitution at the para position of the phenyl ring (compounds 2a-c ) result in potent JAK2 inhibition, with IC50 values in the low nanomolar range.[1]

  • Stereochemistry at R2: The stereochemistry of the substituent at the R2 position is critical for activity. The (R)-enantiomer (3a ) exhibits potent inhibition, while the (S)-enantiomer (3b ) is inactive.[2] This suggests a specific stereochemical requirement within the kinase active site.

  • Selectivity: The introduction of substituents allows for the tuning of selectivity against other JAK family members. For example, compound 2a shows high selectivity for JAK2 over JAK1 and JAK3.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of inhibitor potency and selectivity.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a common method for measuring kinase activity in a high-throughput format.

  • Reagent Preparation:

    • Prepare a reaction mixture containing the specific kinase (e.g., JAK2), a biotinylated substrate peptide, and the test compound in a suitable kinase buffer.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody and an XL665-labeled streptavidin acceptor.

    • Incubate for at least 30 minutes at room temperature to allow for binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET capable plate reader, measuring the emission at two wavelengths.

    • The ratio of the emission signals is proportional to the extent of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using appropriate software.[3]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the aminofluoropyridine inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.

  • Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]

Western Blotting for Target Phosphorylation

This technique is used to detect the phosphorylation status of the target kinase and its downstream substrates within a signaling pathway in response to inhibitor treatment.

  • Cell Lysis:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., p-STAT3 for the JAK-STAT pathway).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.[3]

Visualization of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival. Many aminofluoropyridine analogs are designed to inhibit kinases within this pathway.

JAK_STAT_Pathway cluster_cell Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor Aminofluoropyridine Analog Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by aminofluoropyridine analogs.

References

comparison of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine with other fluorinated building blocks

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine and Its Alternatives

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds is a cornerstone of rational drug design. These modifications can profoundly influence a compound's metabolic stability, binding affinity, pKa, and lipophilicity. Among the privileged heterocyclic structures, fluorinated pyridines are invaluable building blocks. This guide provides a comparative analysis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine against other commercially available fluorinated aminopyridine analogs, offering researchers a data-driven resource for selecting the optimal building block for their specific synthetic and therapeutic goals.

Physicochemical Properties: A Quantitative Comparison

The substitution pattern of fluorine and trifluoromethyl groups on the pyridine ring significantly alters the fundamental physicochemical properties of the molecule. These properties, summarized in Table 1, are critical determinants of a compound's behavior in both chemical reactions and biological systems. The high electronegativity of the fluorine atoms and the potent electron-withdrawing nature of the trifluoromethyl group in 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine result in a molecule with a significantly lowered pKa, indicating reduced basicity of the pyridine nitrogen and decreased nucleophilicity of the amino group.

CompoundStructureCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine 675602-89-8198.0967-68
2-Amino-4-(trifluoromethyl)pyridine106447-97-6162.1170-74[1]
2-Amino-3-chloro-5-(trifluoromethyl)pyridine79456-26-1196.5686-90[2]
2-Amino-6-(trifluoromethyl)pyridine34486-24-3162.1185-89[3]
2-Amino-3,5-difluoropyridine732306-31-9130.1052-57

Reactivity and Performance in Key Synthetic Transformations

The electronic modifications imparted by fluorine substituents have a direct and predictable impact on the reactivity of these building blocks in common synthetic transformations crucial for drug development.

Amide Bond Formation

The nucleophilicity of the 2-amino group is a critical factor in amide coupling reactions. The strong electron-withdrawing effects of the trifluoromethyl group, and particularly the cumulative effect of additional fluorine atoms on the pyridine ring, deactivate the exocyclic amino group, making it a weaker nucleophile.[4]

Reactivity Trend (Qualitative): 2-Amino-3,5-difluoropyridine > 2-Amino-6-(trifluoromethyl)pyridine ≈ 2-Amino-4-(trifluoromethyl)pyridine > 2-Amino-3-chloro-5-(trifluoromethyl)pyridine > 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

This trend implies that while standard coupling reagents (e.g., EDC/HOBt) may be sufficient for less substituted analogs, the highly deactivated nature of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine often necessitates more robust activation methods.[4] Researchers may need to employ stronger coupling reagents like HATU or PyBOP, or resort to the formation of highly reactive acyl chlorides to achieve satisfactory yields.[4]

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

In Suzuki-Miyaura coupling, these building blocks can act as the amine-bearing halide partner. The reactivity in the crucial oxidative addition step is influenced by the electron density of the pyridine ring and the strength of the carbon-halogen bond. Generally, C-Cl bonds are less reactive than C-Br bonds. For the fluorinated pyridines, the electron-deficient nature of the ring can, in some cases, facilitate oxidative addition. However, a major challenge with aminopyridines is the potential for the lone pairs on both the pyridine and amino nitrogens to coordinate with and inhibit the palladium catalyst.[5]

Successful coupling of these electron-deficient systems often requires careful selection of the catalyst system. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) and modern pre-catalysts is often essential to overcome catalyst inhibition and achieve high yields.[4]

Experimental Protocols

Below are representative protocols for amide and Suzuki couplings, which serve as a starting point for reactions involving these electron-deficient building blocks. Optimization will likely be required for each specific substrate combination.

Protocol 1: General Procedure for Amide Coupling with an Electron-Deficient Aminopyridine

This protocol is adapted for challenging couplings where the amine is a weak nucleophile, such as 2-Amino-4-(trifluoromethyl)pyridine.[4]

1. Acid Activation:

  • To a dry, inert-atmosphere flask, add the carboxylic acid (1.2 eq.) and an anhydrous solvent (e.g., DMF).

  • Add HATU (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

2. Coupling:

  • Dissolve the fluorinated aminopyridine (1.0 eq.) in a minimal amount of the reaction solvent and add it to the activated acid mixture.

  • Stir the reaction at room temperature. If the reaction is sluggish, as monitored by TLC or LC-MS, it may be gently heated to 40-60 °C.

3. Work-up and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling a chloro-aminopyridine derivative with a boronic acid partner.[6][7]

1. Reaction Setup:

  • To an oven-dried Schlenk flask, add the chloro-aminopyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%), the phosphine ligand (e.g., SPhos at 4 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃ at 2.0 eq.).

2. Inert Atmosphere:

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

3. Solvent Addition and Reaction:

  • Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

4. Work-up and Purification:

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Workflows and Selection Logic

To aid researchers in their experimental design, the following diagrams illustrate a typical synthetic workflow and a decision-making process for selecting an appropriate building block.

G cluster_setup Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification s1 Combine Halide, Boronic Acid, Base s2 Add Pd Catalyst & Ligand s1->s2 r1 Inert Atmosphere (Evacuate/Backfill) s2->r1 r2 Add Degassed Solvent r1->r2 r3 Heat & Stir (80-110 °C) r2->r3 r4 Monitor Progress (TLC / LC-MS) r3->r4 w1 Cool & Dilute r4->w1 w2 Aqueous Wash (Water, Brine) w1->w2 w3 Dry & Concentrate w2->w3 w4 Column Chromatography w3->w4 end end w4->end Characterization (NMR, MS)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

G q1 Primary Goal? a1 Maximize Reactivity (Standard Conditions) q1->a1 Less e- deficient a2 Maximize Electron Withdrawal / Lower pKa q1->a2 Most e- deficient a3 Introduce Cl for Orthogonal Reactivity q1->a3 b1 2-Amino-3,5-difluoropyridine a1->b1 b2 2-Amino-4-(trifluoromethyl)pyridine a1->b2 b3 2-Amino-3,6-difluoro-4- (trifluoromethyl)pyridine a2->b3 b4 2-Amino-3-chloro-5- (trifluoromethyl)pyridine a3->b4

Caption: Decision tree for selecting a fluorinated aminopyridine building block.

Conclusion

The selection of a fluorinated building block is a critical decision in the drug discovery process. 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine represents a highly electron-deficient scaffold, offering opportunities to significantly lower the basicity of the core and potentially enhance metabolic stability. However, its attenuated reactivity requires more forceful synthetic conditions compared to less fluorinated analogs like 2-Amino-4-(trifluoromethyl)pyridine or 2-Amino-3,5-difluoropyridine . By understanding the trade-offs between physicochemical properties and chemical reactivity presented in this guide, researchers can make more informed decisions, accelerating the synthesis of novel and effective therapeutic agents.

References

A Comparative Guide to the Validation of Analytical Methods for Fluorinated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the validation of fluorinated pyridine intermediates, crucial components in modern pharmaceutical and agrochemical development. The purity and precise quantification of these intermediates are paramount, as impurities can significantly affect reaction yields, byproduct profiles, and the biological activity of final compounds. This document outlines detailed methodologies for method validation in accordance with ICH Q2(R1) guidelines and presents comparative data for common analytical techniques.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the primary techniques for the analysis of fluorinated pyridine intermediates. The choice of method depends on the analyte's properties, such as volatility and thermal stability, and the specific requirements of the analysis, like the need for structural confirmation or absolute quantification.

Performance Comparison

The following table summarizes typical performance characteristics for HPLC, GC-MS, and qNMR in the analysis of fluorinated pyridine derivatives. These values are representative and may vary based on the specific intermediate, instrumentation, and laboratory conditions.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds in the gas phase, followed by detection based on mass-to-charge ratio.[1]Direct measurement of analyte concentration based on the proportionality between the integrated signal area and the number of nuclei.[2]
Applicability Well-suited for non-volatile and thermally labile compounds.[3][4]Ideal for volatile and thermally stable compounds; may require derivatization for less volatile intermediates.[1][5]Provides unambiguous structural confirmation and absolute purity determination without a specific reference standard for the analyte.[2][6]
Linearity (R²) ≥ 0.999[1]≥ 0.995[1]Not applicable in the same way; relies on direct proportionality.
Accuracy (% Recovery) 98.0% to 102.0%[1]95.0% to 105.0%[1]Highly accurate for absolute purity determination.
Precision (% RSD) ≤ 2.0%[1]≤ 5.0%[1]High precision, often with RSD < 1%.
Limit of Detection (LOD) Typically in the low ng/mL range.High sensitivity, often in the pg/mL range.[1]Lower sensitivity compared to chromatographic methods.[7]
Limit of Quantitation (LOQ) Typically in the mid-to-high ng/mL range.[8]High sensitivity, allowing for low-level quantification.Higher LOQ than HPLC or GC-MS.
Example Validation Data for HPLC Methods

The table below presents example validation data for the analysis of two different fluorinated pyridine intermediates using Reverse-Phase HPLC (RP-HPLC).

Parameter2-Amino-4-(trifluoromethyl)pyridine[7]5-Amino-2-chloropyridine
Column C18C18 (150 x 4.6 mm, 2.7 µm)
Mobile Phase Acetonitrile:Water (50:50)Water (pH 3):Methanol (50:50)
Flow Rate 1.0 mL/min0.7 mL/min
Detection UVUV at 254 nm
Linearity Range Not Specified1-40 µg/mL
Correlation Coefficient (R²) > 0.9990.999
LOD Not Specified0.015 µg/mL
LOQ Not Specified0.048 µg/mL
Accuracy (% Recovery) Not Specified98.80 - 100.03%

Experimental Protocols for Method Validation

The validation of an analytical method demonstrates its suitability for the intended purpose. The following protocols are based on the International Conference on Harmonisation (ICH) Q2(R1) guidelines.

Overall Validation Workflow

The validation process follows a structured workflow, ensuring all performance characteristics of the method are thoroughly evaluated.

G cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_purpose Define Method's Intended Purpose select_params Select Validation Parameters define_purpose->select_params specificity Specificity select_params->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness compile_data Compile Data robustness->compile_data validation_report Write Validation Report compile_data->validation_report

Workflow for analytical method validation.

Detailed Experimental Protocols

Specificity

  • Objective: To demonstrate the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Methodology:

    • Analyze a sample of the pure fluorinated pyridine intermediate.

    • Analyze samples of known related impurities and potential degradation products individually.

    • Spike the pure intermediate sample with known impurities and degradation products and analyze the mixture.

    • Assess the resolution between the peak of the main compound and the peaks of the impurities. The resolution should be greater than 1.5.

Linearity

  • Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.

  • Methodology:

    • Prepare a series of at least five standard solutions of the fluorinated pyridine intermediate at different concentrations, typically ranging from the LOQ to 120% of the assay concentration.

    • Inject each standard solution in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), which should typically be ≥ 0.999.

Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Methodology:

    • Prepare samples of a known concentration (e.g., a placebo spiked with the intermediate) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

    • The mean recovery should be within an acceptable range, typically 98.0% to 102.0%.[1]

Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Methodology:

    • Repeatability (Intra-assay precision):

      • Prepare a minimum of six replicate samples at 100% of the test concentration.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the relative standard deviation (RSD), which should typically be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from the different conditions to assess the method's reproducibility. The RSD should meet predefined acceptance criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Methodology (based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of diluted solutions of the intermediate.

    • The LOQ should be verified by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision.

Robustness

  • Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Methodology:

    • Identify critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).

    • Vary these parameters one at a time and analyze a standard solution.

    • Evaluate the effect of these changes on the system suitability parameters (e.g., peak shape, retention time, and resolution). The results should remain within the established acceptance criteria.

Logical Relationships in Method Validation

The various parameters of method validation are interconnected and collectively ensure the reliability of the analytical data.

G cluster_core Core Method Attributes cluster_params Validation Parameters Reliability Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Accuracy->Reliability Precision Precision Precision->Accuracy Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Range->Reliability Robustness Robustness Robustness->Reliability LOD_LOQ LOD / LOQ LOD_LOQ->Range

Interdependence of validation parameters.

Conclusion

The validation of analytical methods for fluorinated pyridine intermediates is a critical step in ensuring the quality and consistency of pharmaceutical and agrochemical products. A thorough understanding of the principles and protocols of method validation, as outlined in this guide, is essential for researchers and scientists in the field. The choice between HPLC, GC-MS, and qNMR should be based on a careful evaluation of the analyte's properties and the specific analytical requirements. By implementing robustly validated methods, drug development professionals can have high confidence in their analytical data, leading to safer and more effective products.

References

A Spectroscopic Guide to 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative spectroscopic analysis of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine and its positional isomers. Due to the limited availability of direct experimental data for these specific compounds, this guide leverages data from structurally similar molecules to predict and interpret their spectroscopic characteristics. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Introduction to 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine Isomers

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine and its isomers are highly functionalized pyridine derivatives of interest in pharmaceutical and agrochemical research. The presence of an amino group, two fluorine atoms, and a trifluoromethyl group on the pyridine ring leads to a diverse range of potential isomers with distinct electronic and steric properties. These differences are reflected in their spectroscopic signatures, making techniques like NMR, IR, and MS essential for their unambiguous identification and characterization.

This guide will focus on the comparison of the target compound, 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine (Isomer A) , with a potential positional isomer, 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (Isomer B) .

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectra of these isomers are expected to show signals for the amino protons and the aromatic proton(s) on the pyridine ring. The amino protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The aromatic protons will exhibit characteristic chemical shifts and coupling patterns depending on their neighboring substituents.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine Isomers

IsomerProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
A -NH₂4.5 - 5.5br s-
H-57.0 - 7.5dJ(H,F) ≈ 8-10
B -NH₂4.5 - 5.5br s-
H-67.8 - 8.2dJ(H,F) ≈ 2-3

¹³C NMR Spectroscopy

The ¹³C NMR spectra will provide information about the carbon framework of the molecules. The carbon atoms attached to fluorine will show large one-bond C-F coupling constants (¹JCF). The trifluoromethyl group will appear as a quartet with a large ¹JCF.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine Isomers

IsomerCarbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
A C2155 - 160d²J(C,F) ≈ 10-20
C3140 - 145dd¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 20-30
C4120 - 125qd¹J(C,F) ≈ 270-290, ²J(C,F) ≈ 30-40
C5110 - 115d²J(C,F) ≈ 20-30
C6150 - 155d¹J(C,F) ≈ 240-260
CF₃120 - 125q¹J(C,F) ≈ 270-290
B C2155 - 160d²J(C,F) ≈ 10-20
C3140 - 145dd¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 20-30
C4120 - 125qd¹J(C,F) ≈ 270-290, ²J(C,F) ≈ 30-40
C5145 - 150dd¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 20-30
C6140 - 145d²J(C,F) ≈ 20-30
CF₃120 - 125q¹J(C,F) ≈ 270-290

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds due to the large chemical shift range and sensitivity of the ¹⁹F nucleus. The chemical shifts of the fluorine atoms on the pyridine ring and the trifluoromethyl group will be distinct for each isomer.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine Isomers (Referenced to CFCl₃)

IsomerFluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
A F-3-130 to -140d
F-6-70 to -80s
CF₃-60 to -65s
B F-3-130 to -140d
F-5-140 to -150d
CF₃-60 to -65s

Infrared (IR) Spectroscopy Comparison

IR spectroscopy provides information about the functional groups present in a molecule. The positions of the absorption bands are characteristic of specific bond vibrations.

Table 4: Predicted Characteristic IR Absorption Bands for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine Isomers

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)
N-H (Amino)Stretching3300 - 3500 (two bands)
C-H (Aromatic)Stretching3000 - 3100
C=N, C=C (Pyridine ring)Stretching1550 - 1650
C-NStretching1250 - 1350
C-F (Aromatic)Stretching1100 - 1250
C-F (CF₃)Stretching1100 - 1300 (strong, multiple bands)

The fingerprint region (below 1500 cm⁻¹) will show more complex patterns that are unique to each isomer and can be used for definitive identification when compared to a reference spectrum.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these isomers, the molecular ion peak (M⁺) is expected at m/z 198. The fragmentation patterns will be influenced by the positions of the substituents.

Table 5: Predicted Key Mass Spectrometry Data for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine Isomers

IsomerMolecular FormulaMolecular WeightPredicted Key Fragments (m/z)
A & B C₆H₃F₅N₂198.09198 (M⁺), 179 ([M-F]⁺), 169 ([M-HF]⁺), 129 ([M-CF₃]⁺)

While the major fragments may be similar, the relative intensities of these fragments could differ between the isomers, providing clues to their structures.

Experimental Protocols

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to 0-12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Use a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (≥1024) due to the lower natural abundance of ¹³C.

    • Use a relaxation delay of 2-10 seconds.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width to a range appropriate for fluorinated aromatics and trifluoromethyl groups (e.g., -50 to -180 ppm).

    • Use a proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans (typically 128-512).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak (for ¹H and ¹³C) or an external standard like CFCl₃ (for ¹⁹F).

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet die and press it under high pressure (8-10 tons) to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Instrumentation: A mass spectrometer capable of electron ionization (EI).

  • Ionization: Use a standard electron energy of 70 eV for electron ionization to induce fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Isomer_A 2-Amino-3,6-difluoro-4- (trifluoromethyl)pyridine (Isomer A) NMR NMR Spectroscopy (1H, 13C, 19F) Isomer_A->NMR IR IR Spectroscopy Isomer_A->IR MS Mass Spectrometry Isomer_A->MS Isomer_B 2-Amino-3,5-difluoro-4- (trifluoromethyl)pyridine (Isomer B) Isomer_B->NMR Isomer_B->IR Isomer_B->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Spectroscopic_Information cluster_techniques Spectroscopic Techniques cluster_information Structural Information NMR NMR (1H, 13C, 19F) Connectivity Atom Connectivity (Bonding Framework) NMR->Connectivity IR IR Functional_Groups Functional Groups (-NH₂, -CF₃, C-F) IR->Functional_Groups MS MS Molecular_Formula Molecular Weight & Elemental Composition MS->Molecular_Formula Isomer_Structure Isomeric Structure Confirmation Connectivity->Isomer_Structure Functional_Groups->Isomer_Structure Molecular_Formula->Isomer_Structure

Safety Operating Guide

Safe Disposal of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive operational and disposal plan for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine, tailored for researchers, scientists, and drug development professionals. Due to its classification as a halogenated organic compound, this chemical is considered hazardous waste and requires meticulous handling and disposal to ensure laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Pre-Disposal Safety and Handling

Proper handling is the first step in a safe disposal process. Adherence to the following personal protective equipment (PPE) guidelines is mandatory when working with 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber. Nitrile gloves may not be suitable for prolonged contact. Always inspect gloves before use and wash hands after removal.[3][4]

  • Body Protection: A fully-buttoned laboratory coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[3]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[2][5][6]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[1][3]

  • Absorption: For solid spills, carefully sweep or shovel the material into an appropriate container for disposal. Minimize the generation of dust.[2] For liquid spills, absorb the material using an inert substance like sand or vermiculite.[1]

  • Collection: Collect the absorbed material and any contaminated soil or debris into a designated, sealable, and properly labeled hazardous waste container.[1][2][3]

  • Decontamination: Clean the spill area thoroughly.

Segregated Chemical Waste Collection

Proper segregation of chemical waste is fundamental to safe disposal and prevents dangerous reactions.

Step-by-Step Collection Procedure:

  • Designated Waste Container: Use a dedicated and clearly labeled hazardous waste container for all waste containing 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine. The container must be chemically compatible (e.g., high-density polyethylene or glass), leak-proof, and have a secure screw-top cap.[1]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[1] The label must include the full chemical name, CAS number (if available), the words "Hazardous Waste," and an indication of the associated hazards (e.g., Toxic, Irritant).[1]

  • Waste Accumulation:

    • Solid Waste: Place unused or contaminated solid 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine, along with contaminated items like weighing boats and gloves, into the designated solid waste container.

    • Liquid Waste: Use a dedicated liquid hazardous waste container for any solutions containing this chemical.

    • Incompatible Materials: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[2][4]

  • Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area within the laboratory. This area should be secure and away from general traffic.[1]

Final Disposal Protocol

The final disposal of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine must be managed through a licensed hazardous waste disposal company.

Disposal Steps:

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

  • Documentation: Complete all required waste disposal forms with accurate information regarding the composition and quantity of the waste.

  • Professional Disposal: The recommended disposal method for halogenated pyridines is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber to neutralize harmful flue gases.[2][5] Chemical destruction is another approved method.[7]

Hazardous Waste Labeling Summary

Proper labeling is a critical component of the disposal process. The following table outlines the essential information for the hazardous waste label.

Label ComponentRequirementExample
Generator Information Name and contact information of the principal investigator or laboratory manager.Dr. Jane Doe, Acme Labs, 555-1234
Accumulation Start Date The date when waste is first added to the container.2025-12-29
Chemical Identity Full chemical name(s) and approximate percentages for mixtures. No abbreviations or formulas.2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine, >95%
Hazard Identification Clear indication of the hazards (e.g., "Toxic," "Irritant").Toxic, Skin Irritant, Eye Irritant
Hazardous Waste Statement The words "Hazardous Waste" must be clearly visible.Hazardous Waste

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Identify Chemical as Hazardous Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Use Designated & Labeled Hazardous Waste Container C->D Generate Waste E Segregate Solid & Liquid Waste D->E F Avoid Mixing with Incompatible Chemicals D->F G Spill Occurs H Contain & Absorb Spill G->H I Collect Contaminated Material H->I J Place in Hazardous Waste Container I->J K Store Container in Satellite Accumulation Area J->K L Contact EHS for Pickup K->L M Complete Waste Disposal Forms L->M N Transfer to Authorized Personnel M->N O Incineration by Licensed Facility N->O

Caption: Disposal workflow for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

References

Personal protective equipment for handling 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine. The following procedures are based on best practices for handling similar fluorinated pyridine compounds and are intended to ensure the safety of laboratory personnel.

Immediate Safety and Personal Protective Equipment (PPE)

When handling 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine, a comprehensive approach to personal protection is paramount to minimize exposure and ensure safety. The following personal protective equipment (PPE) is mandatory.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[3][4]

Personal Protective Equipment (PPE):

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles conforming to EN166 or NIOSH standards are required.[5] A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[4][6]Protects against eye contact which can cause serious irritation or damage.[7][8][9][10]
Skin and Body Protection A flame-resistant lab coat must be worn and kept buttoned.[6] Wear impervious clothing to prevent skin contact.[5] Full-length pants and closed-toe shoes are mandatory.[6][11]Prevents accidental skin contact with the chemical.[5]
Hand Protection Wear nitrile or neoprene gloves.[1] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[5] Contaminated gloves should be disposed of immediately as hazardous waste.[5]Provides a barrier against skin absorption, which can be harmful.[4]
Respiratory Protection Respiratory protection is necessary if ventilation is inadequate or when handling large quantities that may generate dust.[3][4] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.[6]Prevents inhalation, which may cause respiratory irritation.[3][4][8][9]

Operational Plan: Step-by-Step Chemical Handling Workflow

This section outlines the procedural steps for safely managing 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The container must be kept tightly closed.[5]

Handling and Experimental Use
  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.[5]

  • Experimental Procedure: During the experiment, maintain vigilance and adhere to established laboratory safety protocols. Avoid the formation of dust and aerosols.[5]

  • Post-Experiment: After use, securely close the primary container.

Spill Management
  • Minor Spills: In the event of a small spill, evacuate unnecessary personnel.[3] Wearing appropriate PPE, carefully sweep up the solid material and place it into a sealed container for disposal.[4][5] Avoid generating dust.[4][5]

  • Major Spills: For larger spills, evacuate the area and contact the institutional safety office immediately.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][7]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][5] Remove contaminated clothing.[7] Seek medical advice.[5]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[5][7]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[5]

Disposal Plan
  • Waste Collection: All waste contaminated with 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine, including used gloves, bench paper, and reaction byproducts, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Disposal Procedure: Dispose of the hazardous waste through an authorized waste disposal company, following all local, state, and federal regulations.[3] Do not dispose of it down the drain.[5][8]

Quantitative Data Summary

Hazard Category Classification Precautionary Statements
Acute Toxicity (Oral) Toxic if swallowedP301+P316: IF SWALLOWED: Get emergency medical help immediately.[7]
Skin Corrosion/Irritation Causes skin irritation[4][10]P264: Wash skin thoroughly after handling.[7][10] P280: Wear protective gloves.[7][10]
Serious Eye Damage/Irritation Causes serious eye irritation or damage[4][7][10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Respiratory/Skin Sensitization May cause an allergic skin reaction[7]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7]
Specific Target Organ Toxicity May cause respiratory irritation[3][4][8][9]P271: Use only outdoors or in a well-ventilated area.[8][9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Response prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_fume_hood 2. Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials 3. Assemble Materials prep_fume_hood->prep_materials handling_weigh 4. Weigh Compound in Hood prep_materials->handling_weigh Proceed to Handling handling_experiment 5. Perform Experiment handling_weigh->handling_experiment handling_cleanup 6. Initial Cleanup in Hood handling_experiment->handling_cleanup spill Spill Occurs handling_experiment->spill exposure Personal Exposure handling_experiment->exposure post_waste 7. Segregate Hazardous Waste handling_cleanup->post_waste Proceed to Post-Handling post_decontaminate 8. Decontaminate Work Area post_waste->post_decontaminate post_ppe 9. Doff and Dispose of PPE post_decontaminate->post_ppe post_wash 10. Wash Hands Thoroughly post_ppe->post_wash notify Notify Supervisor/Safety Office spill->notify first_aid Administer First Aid exposure->first_aid first_aid->notify

Caption: Workflow for safe handling of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.